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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Nitrosobis(2-hydroxyethyl)amine-d4

Executive Summary Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) is the deuterium-labeled isotopologue of N-Nitrosodiethanolamine (NDELA), a potent carcinogen and a critical impurity monitored in pharmaceutical drug subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) is the deuterium-labeled isotopologue of N-Nitrosodiethanolamine (NDELA), a potent carcinogen and a critical impurity monitored in pharmaceutical drug substances and cosmetic products. With the FDA and EMA enforcing strict Acceptable Intake (AI) limits for nitrosamines, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantification via LC-MS/MS.

This guide details the synthesis, characterization, and analytical application of NDELA-d4. It is designed for researchers requiring a self-validating protocol for producing high-purity reference standards to support Isotope Dilution Mass Spectrometry (IDMS).

Chemical Profile & Safety

Warning: Nitrosamines are high-potency mutagenic carcinogens. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (double nitrile gloves, respirator if aerosolization risk exists). All waste must be deactivated using a 50% NaOH/Sodium Hypochlorite solution.

PropertyData
Chemical Name Nitrosobis(2-hydroxyethyl)amine-d4
Synonyms N-Nitrosodiethanolamine-d4; 2,2'-(Nitrosoimino)bis-ethanol-d4
CAS Number 1173019-53-8 (Generic for labeled NDELA series; verify specific d4 lot)
Molecular Formula

Molecular Weight 138.16 g/mol (vs. 134.13 for unlabeled)
Solubility Highly soluble in water, methanol, DMSO
Stability Light sensitive (store at -20°C, amber vials)

Synthesis Strategy

The synthesis of NDELA-d4 requires a "bottom-up" approach to ensure isotopic fidelity. The pathway involves the generation of the deuterated amine precursor followed by controlled nitrosation.

Retrosynthetic Analysis

The target molecule is assembled via the nitrosation of Diethanolamine-d4. To achieve the specific d4 labeling pattern (typically symmetric


 or 

), the amine is synthesized from Ethylene Oxide-d2 .
Workflow Diagram

The following diagram outlines the critical path from raw isotope material to the final purified standard.

NDELA_Synthesis EO Ethylene Oxide-d2 (Precursor) DEA_d4 Diethanolamine-d4 (Intermediate) EO->DEA_d4 Ammonolysis (High Pressure) NH3 Aq. Ammonia (Excess) NH3->DEA_d4 Rxn Nitrosation (0-5°C) DEA_d4->Rxn NaNO2 Sodium Nitrite (NaNO2) NaNO2->Rxn Acid HCl (pH 2-3) Acid->Rxn Quench Quench (Sulfamic Acid) Rxn->Quench Stop Rxn Purify Purification (SPE / Prep-HPLC) Quench->Purify Crude Mixture Final NDELA-d4 (>98% Isotopic Purity) Purify->Final

Caption: Step-wise synthesis workflow from deuterated ethylene oxide to purified NDELA-d4.

Detailed Experimental Protocol

Step 1: Synthesis of Diethanolamine-d4 (Precursor)

Note: Commercially available Diethanolamine-d4 is recommended to save time. If synthesizing:

  • Reactants: Charge a high-pressure autoclave with Ethylene Oxide-d2 (2.0 eq) and aqueous Ammonia (1.0 eq).

  • Conditions: Heat to 60-100°C for 2-4 hours.

  • Separation: The reaction yields a mixture of Mono-, Di-, and Triethanolamine-d4. Fractionate via vacuum distillation to isolate Diethanolamine-d4 (BP ~268°C, but reduced pressure is required to prevent degradation).

Step 2: Nitrosation (The Critical Step)

This step converts the secondary amine to the nitrosamine.

Reagents:

  • Diethanolamine-d4 (10 mmol, 1.09 g)

  • Sodium Nitrite (

    
    , 15 mmol, 1.04 g)
    
  • Hydrochloric Acid (4M)

  • Sulfamic Acid (Quencher)

Procedure:

  • Dissolution: Dissolve Diethanolamine-d4 in 10 mL of water in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Slowly add 4M HCl dropwise until pH reaches 2.0–3.0. Causality: Acidic conditions generate the nitrosonium ion (

    
    ), the active electrophile.
    
  • Addition: Add Sodium Nitrite (dissolved in minimal water) dropwise over 20 minutes. Maintain temperature < 5°C.

    • Observation: Solution may turn pale yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quenching: Add solid Sulfamic Acid (1-2 eq excess relative to nitrite) to destroy residual nitrite. Validation: Use starch-iodide paper; it should remain white (no blue/black) if nitrite is consumed.

Step 3: Isolation and Purification

Do not distill nitrosamines due to thermal instability and explosion risk.

  • Extraction: Saturate the aqueous phase with NaCl (salting out). Extract 3x with Ethyl Acetate (EtOAc).

    • Note: NDELA is highly polar; extraction efficiency with EtOAc is low. A better alternative is Solid Phase Extraction (SPE) .

  • SPE Protocol (Recommended):

    • Cartridge: Porous Graphitic Carbon (PGC) or specialized Coconut Charcoal.

    • Load aqueous reaction mixture.

    • Wash with 100% Water (removes salts/acids).

    • Elute with Methanol or Acetonitrile.

  • Concentration: Evaporate solvent under a stream of nitrogen at <30°C.

Characterization & Validation

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)

NDELA-d4 is identified by its mass shift (+4 Da) compared to the unlabeled analog.

  • Ionization: ESI Positive Mode (

    
    )
    
  • Parent Ion: m/z 139.1 (vs 135.1 for unlabeled)

  • Fragmentation Logic:

    • Unlabeled NDELA (135)

      
       74 (Loss of 
      
      
      
      ).
    • NDELA-d4 (139)

      
       76 or 78 (Depending on deuterium location).
      
    • Guidance: If labeling is symmetric (

      
      ), the loss of one arm removes 2 deuteriums. The remaining fragment retains 2 deuteriums.[1]
      
    • Target Transition: 139.1

      
       76.1  (Quantifier).
      
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
NDELA (Unlabeled)135.174.115
NDELA-d4 139.1 76.1 15
NDELA-d8 (Alt IS)143.1111.112
NMR Spectroscopy

Deuterium substitution results in the disappearance of specific proton signals and the simplification of coupling patterns.

  • 
    H NMR (Unlabeled):  Two triplets at 
    
    
    
    3.5 ppm (
    
    
    ) and
    
    
    3.8 ppm (
    
    
    ).
  • 
    H NMR (NDELA-d4): 
    
    • Assuming

      
       structure: The triplet at 3.8 ppm disappears. The triplet at 3.5 ppm becomes a singlet (decoupled).
      
    • Verification: Integration must show 4 protons total (vs 8 in unlabeled).

Analytical Workflow Diagram

The following DOT diagram illustrates the validation logic using the internal standard.

Analytical_Validation Sample Pharma Sample (Unknown NDELA) Spike Spike NDELA-d4 IS (Known Conc.) Sample->Spike Extract Extraction (Water/MeOH) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing (Ratio Area_analyte / Area_IS) LCMS->Data m/z 135 & 139 Result Quantification (Corrected for Matrix Effect) Data->Result

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for accurate nitrosamine quantification.

Storage and Stability

  • Solvent: Store as a 1 mg/mL stock solution in Methanol-d4 (for NMR) or Methanol (for LC-MS).

  • Temperature: -20°C or lower.

  • Shelf Life: Re-test purity every 12 months. Nitrosamines can degrade via denitrosation if exposed to UV light or extreme pH.

References

  • FDA Guidance for Industry: "Control of Nitrosamine Impurities in Human Drugs." Revision 2, Sept 2024. [Link]

  • European Medicines Agency (EMA): "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [Link]

  • PubChem Compound Summary: N-Nitrosodiethanolamine (NDELA).[1][2][3][4] [Link]

  • Journal of Chromatography A: "Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS/MS." [Link]

Sources

Exploratory

An In-Depth Technical Guide to Nitrosobis(2-hydroxyethyl)amine-d4: Synthesis, Characterization, and Application in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4), a deuterated analogue of the potent carcin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4), a deuterated analogue of the potent carcinogen N-Nitrosodiethanolamine (NDELA). Given the increasing regulatory scrutiny of nitrosamine impurities in pharmaceutical products, the use of stable isotope-labeled internal standards like NDELA-d4 is paramount for accurate and reliable quantification. This document delves into the molecular structure, synthesis, physicochemical properties, and detailed analytical characterization of NDELA-d4. It further presents validated protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the trace-level detection of NDELA in active pharmaceutical ingredients (APIs) and finished drug products. The causality behind experimental choices and the establishment of self-validating systems for analytical measurement are emphasized throughout to ensure scientific integrity and trustworthiness.

Introduction: The Critical Role of Deuterated Standards in Nitrosamine Impurity Analysis

N-Nitrosamines are a class of genotoxic impurities that have been identified in a range of pharmaceutical products, leading to product recalls and heightened regulatory concern.[1][2] N-Nitrosodiethanolamine (NDELA) is a well-documented liver carcinogen and a common contaminant in various consumer products and industrial fluids.[3] Its potential presence in pharmaceuticals, arising from manufacturing processes or degradation, necessitates highly sensitive and accurate analytical methods for its detection and quantification at trace levels.

Isotope dilution mass spectrometry (IDMS) is the gold standard for such analyses, and the use of a stable isotope-labeled internal standard is a cornerstone of this technique.[4] Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) serves as an ideal internal standard for NDELA analysis. By incorporating four deuterium atoms, it is chemically almost identical to the non-deuterated analyte, ensuring it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the precise correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.[4] This guide provides the essential technical details for the effective utilization of NDELA-d4 in a research and drug development setting.

Molecular Structure and Physicochemical Properties

The molecular structure of Nitrosobis(2-hydroxyethyl)amine-d4 is characterized by a central nitrosamine functional group with two deuterated 2-hydroxyethyl side chains. The deuterium labeling on the ethyl groups provides the mass shift necessary for its differentiation from the native NDELA in mass spectrometric analysis.

Figure 1: 2D structure of Nitrosobis(2-hydroxyethyl)amine-d4.

Table 1: Physicochemical Properties of Nitrosobis(2-hydroxyethyl)amine-d4 and its Non-deuterated Analogue

PropertyNitrosobis(2-hydroxyethyl)amine-d4N-Nitrosodiethanolamine (NDELA)Reference(s)
Molecular Formula C₄H₆D₄N₂O₃C₄H₁₀N₂O₃[5]
Molecular Weight 138.16 g/mol 134.13 g/mol [3][5]
CAS Number 1219794-84-9 (example)1116-54-7[3]
Appearance Brown OilLight yellow oil[3][5]
Boiling Point Not available114°C at 0.19 kPa[3]
Solubility Soluble in polar organic solventsMiscible with water; soluble in polar solvents[3]
Storage 2-8°C, protected from light-20°C, protected from light[3][5]

Synthesis of Nitrosobis(2-hydroxyethyl)amine-d4

The synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 involves the nitrosation of the corresponding deuterated secondary amine, diethanolamine-d4. The most common method for nitrosation is the reaction with a nitrosating agent, such as sodium nitrite, under acidic conditions.[6][7]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Diethanolamine-d4 Diethanolamine-d4 Nitrosation Nitrosation Diethanolamine-d4->Nitrosation Nitrosobis(2-hydroxyethyl)amine-d4 Nitrosobis(2-hydroxyethyl)amine-d4 Nitrosation->Nitrosobis(2-hydroxyethyl)amine-d4 Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Nitrosation Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Nitrosation

Figure 2: General synthesis workflow for Nitrosobis(2-hydroxyethyl)amine-d4.

Experimental Protocol: Synthesis of Nitrosobis(2-hydroxyethyl)amine-d4

Causality: This protocol is based on the well-established nitrosation of secondary amines. The use of deuterated starting material directly leads to the desired deuterated product. Acidic conditions are crucial for the in-situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Dissolution: Dissolve diethanolamine-d4 (1.0 eq) in a suitable solvent such as water or a mixture of water and an organic solvent.

  • Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a mineral acid, such as hydrochloric acid, to achieve an acidic pH (typically pH 3-4). This step generates the active nitrosating species.

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Nitrosobis(2-hydroxyethyl)amine-d4.

Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR and Mass Spectrometry as detailed in the following section.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Nitrosobis(2-hydroxyethyl)amine-d4. Due to the hindered rotation around the N-N bond, N-nitrosamines can exist as a mixture of E/Z isomers, which may lead to the observation of two sets of signals in the NMR spectra.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simpler than that of the non-deuterated analogue due to the absence of signals from the deuterated positions. The spectrum would primarily show signals for the hydroxyl protons and the protons on the carbon adjacent to the hydroxyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two distinct carbon environments. The carbon atoms bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and for developing quantitative methods. The fragmentation pattern provides structural information and is crucial for setting up Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS analysis.

Expected Fragmentation Pattern:

The fragmentation of nitrosamines in positive ion mode mass spectrometry often involves characteristic losses.[9][10] For Nitrosobis(2-hydroxyethyl)amine-d4, the protonated molecule [M+H]⁺ would be at m/z 139.1. Key fragmentation pathways include:

  • Loss of the nitroso group (-NO): A characteristic loss of 30 Da.

  • Loss of a hydroxyethyl group (-CH₂CH₂OH): A loss of 45 Da.

  • Cleavage of the C-C bond: Leading to various smaller fragment ions.

Fragmentation_Pathway Parent_Ion [M+H]⁺ m/z 139.1 Fragment_1 [M+H - NO]⁺ m/z 109.1 Parent_Ion->Fragment_1 -NO (30 Da) Fragment_2 [M+H - H₂O]⁺ m/z 121.1 Parent_Ion->Fragment_2 -H₂O (18 Da) Fragment_3 [M+H - C₂D₂H₃O]⁺ m/z 90.1 Parent_Ion->Fragment_3 -C₂D₂H₃O (49 Da)

Figure 3: Postulated mass fragmentation pathway of Nitrosobis(2-hydroxyethyl)amine-d4.

Application in Quantitative Analysis by LC-MS/MS

The primary application of Nitrosobis(2-hydroxyethyl)amine-d4 is as an internal standard for the quantification of NDELA in various matrices, particularly in pharmaceutical products. The following protocol provides a general framework for an LC-MS/MS method.

Experimental Protocol: Quantification of NDELA in a Drug Product

Causality: This method utilizes the principle of isotope dilution mass spectrometry. The deuterated internal standard is added at a known concentration at the beginning of the sample preparation process. Any loss of the analyte during extraction and analysis will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Weighing Weigh Drug Product Spiking Spike with NDELA-d4 Internal Standard Sample_Weighing->Spiking Extraction Extract with Solvent (e.g., Methanol) Spiking->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration LC_Separation Chromatographic Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify NDELA Concentration Calibration_Curve->Quantification

Figure 4: Experimental workflow for the quantification of NDELA using NDELA-d4.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Nitrosobis(2-hydroxyethyl)amine-d4 in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards containing known concentrations of NDELA and a fixed concentration of NDELA-d4.

    • Accurately weigh the drug product sample and spike with a known amount of the NDELA-d4 internal standard solution.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., methanol or a mixture of methanol and water) to the sample.

    • Vortex and/or sonicate the sample to ensure complete extraction of the analyte and internal standard.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source. Monitor the specific MRM transitions for NDELA and NDELA-d4.

Table 2: Exemplary MRM Transitions for NDELA and NDELA-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDELA 135.174.1 (Quantifier)15
135.1104.1 (Qualifier)10
NDELA-d4 139.178.1 (Quantifier)15
139.1108.1 (Qualifier)10

Note: These values are illustrative and must be optimized for the specific instrument used.

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area ratio of NDELA to NDELA-d4 against the concentration of NDELA in the calibration standards.

    • Determine the concentration of NDELA in the sample by interpolating its peak area ratio on the calibration curve.

Self-Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure the reliability of the results. The use of a qualifier ion in the MRM method provides an additional layer of confirmation for the identity of the analyte.

Safety and Handling

N-nitrosamines are classified as probable human carcinogens, and therefore, Nitrosobis(2-hydroxyethyl)amine-d4 must be handled with extreme caution in a controlled laboratory environment.[11][12]

  • Engineering Controls: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Designated Area: Establish a designated area within the laboratory for working with this compound, clearly marked with warning signs.[12]

  • Waste Disposal: All waste materials contaminated with Nitrosobis(2-hydroxyethyl)amine-d4 must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13]

Conclusion

Nitrosobis(2-hydroxyethyl)amine-d4 is an indispensable tool for the accurate quantification of the carcinogenic impurity NDELA in pharmaceutical products. This guide has provided a detailed overview of its molecular structure, synthesis, and analytical characterization. The provided protocols for its use in LC-MS/MS analysis, grounded in the principles of causality and self-validation, offer a robust framework for researchers and drug development professionals to ensure the safety and quality of their products. Adherence to strict safety protocols is mandatory when handling this and other potentially carcinogenic materials.

References

  • [This result is not used in the response]
  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024). Biosciences Biotechnology Research Asia. [Link]

  • [This result is not used in the response]
  • [This result is not used in the response]
  • Guidelines for Working with Carcinogens. (n.d.). University of Pittsburgh. [Link]

  • Chemical Name : Nitrosobis(2-hydroxyethyl)amine-d4. (n.d.). Pharmaffiliates. [Link]

  • [This result is not used in the response]
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. (n.d.). ResearchGate. [Link]

  • Mass Spectra of N-Nitroso Compounds. (1974). OSTI.gov. [Link]

  • 24-002a - General Use SOP - Carcinogens. (2024, September 11). Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure - CARCINOGENS. (2021, June). Yale Environmental Health & Safety. [Link]

  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022, July 25). National Center for Biotechnology Information. [Link]

  • Working Safely with Carcinogens Guideline. (n.d.). The University of Queensland. [Link]

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University. [Link]

  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). National Center for Biotechnology Information. [Link]

  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). National Center for Biotechnology Information. [Link]

  • [This result is not used in the response]
  • [This result is not used in the response]
  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. [Link]

  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]
  • [This result is not used in the response]

Sources

Foundational

An In-depth Technical Guide to Nitrosobis(2-hydroxyethyl)amine-d4: A Crucial Tool in Mitigating Carcinogenic Impurity Risks

Introduction: The Imperative for Precise Nitrosamine Analysis The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, necessitating rigorous a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Nitrosamine Analysis

The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, necessitating rigorous analytical testing to ensure patient safety. Among these impurities, N-Nitrosodiethanolamine (NDELA), a probable human carcinogen, has been identified in various products. Accurate quantification of NDELA at trace levels is paramount, and the use of stable isotope-labeled internal standards is the gold standard for achieving this. This guide provides an in-depth technical overview of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4), a deuterated analogue of NDELA, designed for researchers, scientists, and drug development professionals.

While a specific CAS number for the d4 isotopologue is not consistently indexed in chemical databases, this guide will also refer to the closely related and well-documented d8 analogue, Nitrosobis(2-hydroxyethyl)amine-d8, and the parent compound, NDELA, to provide a comprehensive analytical framework.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of NDELA and its deuterated analogues is fundamental for method development and validation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
N-Nitrosodiethanolamine (NDELA)1116-54-7[1]C4H10N2O3134.13Yellow to dark brown viscous liquid[2]
Nitrosobis(2-hydroxyethyl)amine-d4Not consistently availableC4H6D4N2O3138.16[3]Brown Oil[4]
Nitrosobis(2-hydroxyethyl)amine-d81173019-53-8[]C4H2D8N2O3142.18[]Colorless to light yellow liquid[6]

Synthesis of Deuterated N-Nitrosodiethanolamine: A Conceptual Overview

The synthesis of deuterated N-nitrosamines generally involves the reaction of a deuterated secondary amine with a nitrosating agent under acidic conditions. For Nitrosobis(2-hydroxyethyl)amine-d4, the synthetic route would conceptually involve the use of diethanolamine-d4 as the starting material.

G Diethanolamine-d4 Diethanolamine-d4 Reaction Mixture Reaction Mixture Diethanolamine-d4->Reaction Mixture Nitrosating Agent (e.g., NaNO2) Nitrosating Agent (e.g., NaNO2) Nitrosating Agent (e.g., NaNO2)->Reaction Mixture Acidic Conditions (e.g., HCl) Acidic Conditions (e.g., HCl) Acidic Conditions (e.g., HCl)->Reaction Mixture Nitrosobis(2-hydroxyethyl)amine-d4 Nitrosobis(2-hydroxyethyl)amine-d4 Reaction Mixture->Nitrosobis(2-hydroxyethyl)amine-d4 Nitrosation

Caption: Conceptual synthesis pathway for Nitrosobis(2-hydroxyethyl)amine-d4.

The Critical Role of Isotope-Labeled Internal Standards in Quantitative Analysis

The use of a stable isotope-labeled internal standard, such as Nitrosobis(2-hydroxyethyl)amine-d4, is a cornerstone of robust quantitative analytical methods, particularly for trace-level analysis by mass spectrometry. Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[7] This co-elution during chromatographic separation allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the analytical results.[8]

Analytical Methodology: A Step-by-Step Guide to NDELA Quantification

The quantification of NDELA in pharmaceutical products and other matrices is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify nitrosamines at the parts-per-billion (ppb) level.

Sample Preparation: The Foundation of Accurate Results

Effective sample preparation is crucial for reliable nitrosamine analysis, as it aims to isolate the target analytes from complex matrices and minimize interferences.[9][10][11]

Protocol for Solid Dosage Forms (e.g., Tablets):

  • Sample Homogenization: Weigh and grind no fewer than 20 tablets to a fine, uniform powder.[12]

  • Internal Standard Spiking: Accurately weigh a portion of the homogenized powder (e.g., equivalent to 250 mg of the active pharmaceutical ingredient, API) into a centrifuge tube.[12] Add a known volume of a standard solution of Nitrosobis(2-hydroxyethyl)amine-d4.

  • Extraction: Add a suitable extraction solvent (e.g., methanol or a methanol/water mixture).[12]

  • Sonication and Vortexing: Sonicate the sample for a defined period (e.g., 5-10 minutes) to ensure complete dissolution of the analyte, followed by vortexing to facilitate extraction.[12]

  • Centrifugation: Centrifuge the sample to pelletize insoluble excipients.[12]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[12]

Protocol for Liquid Samples (e.g., Shampoos, Cosmetics):

  • Sample Weighing and Internal Standard Spiking: Accurately weigh approximately 1.0 g of the liquid sample and add a known amount of the deuterated internal standard.[13]

  • Dilution and Extraction: Dilute the sample with water and shake to ensure homogeneity.[13]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the sample supernatant and collect the eluate for analysis. This step helps in removing matrix components that can interfere with the analysis.[13]

G cluster_solid Solid Dosage Forms cluster_liquid Liquid Samples Homogenize Homogenize Spike with IS Spike with IS Homogenize->Spike with IS Extract Extract Spike with IS->Extract Sonicate/Vortex Sonicate/Vortex Extract->Sonicate/Vortex Centrifuge Centrifuge Sonicate/Vortex->Centrifuge Filter Filter Centrifuge->Filter LC-MS/MS Analysis LC-MS/MS Analysis Filter->LC-MS/MS Analysis Weigh & Spike Weigh & Spike Dilute & Extract Dilute & Extract Weigh & Spike->Dilute & Extract SPE Cleanup SPE Cleanup Dilute & Extract->SPE Cleanup SPE Cleanup->LC-MS/MS Analysis

Caption: Sample preparation workflows for solid and liquid matrices.

LC-MS/MS Analysis: High-Sensitivity Detection and Quantification

The following table provides a representative set of LC-MS/MS parameters for the analysis of NDELA. These parameters should be optimized for the specific instrumentation and matrix being analyzed.

ParameterRecommended ConditionsRationale
LC Column C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm)[14]Provides good retention and separation of polar nitrosamines.
Mobile Phase A 0.1% Formic acid in Water[14]Acidified mobile phase improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile[14]Organic solvent for gradient elution.
Gradient Optimized for separation of NDELA from matrix components.A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode[14]Both can be effective; APCI is sometimes preferred for less polar compounds, while ESI is suitable for polar molecules like NDELA.
MRM Transitions NDELA: 135.1 -> 74.1 (quantifier), 135.1 -> 104.0 (qualifier)[13][15] NDELA-d8: 143.1 -> 78.1 (example quantifier)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Toxicology and Regulatory Landscape of N-Nitrosodiethanolamine (NDELA)

Carcinogenicity and Mechanism of Action

NDELA is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans."[16] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[16] In animal studies, NDELA has been shown to induce tumors in the liver and nasal cavity.[16] The carcinogenicity of NDELA is attributed to its metabolic activation, which involves hydroxylation pathways, leading to the formation of DNA adducts.[16]

Regulatory Guidance and Control Strategies

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance for the control of nitrosamine impurities in human drugs.[17][18][19][20] The core of these guidelines is a risk-based approach.

Key tenets of the regulatory framework include:

  • Risk Assessment: Manufacturers are required to perform comprehensive risk assessments to identify potential sources of nitrosamine formation in their manufacturing processes and raw materials.[17][21]

  • Confirmatory Testing: If a risk is identified, confirmatory testing of drug products is necessary using validated, sensitive analytical methods.[17][22]

  • Mitigation Strategies: If nitrosamine impurities are detected above the acceptable intake (AI) limit, manufacturers must implement mitigation strategies to reduce their levels.[17][19]

G Risk Assessment Risk Assessment Confirmatory Testing Confirmatory Testing Risk Assessment->Confirmatory Testing Risk Identified Mitigation Strategies Mitigation Strategies Confirmatory Testing->Mitigation Strategies AI Limit Exceeded Regulatory Compliance Regulatory Compliance Confirmatory Testing->Regulatory Compliance Below AI Limit Mitigation Strategies->Regulatory Compliance

Caption: Regulatory workflow for nitrosamine impurity control.

Conclusion: Ensuring Pharmaceutical Safety Through Rigorous Science

The presence of N-nitrosamine impurities in pharmaceutical products is a serious safety concern that demands a proactive and scientifically sound approach from the industry. Isotope-labeled internal standards, such as Nitrosobis(2-hydroxyethyl)amine-d4, are indispensable tools for the accurate and precise quantification of these harmful compounds. By implementing robust analytical methods, grounded in a thorough understanding of the chemistry and toxicology of nitrosamines, and adhering to the evolving regulatory landscape, researchers and drug development professionals can effectively mitigate the risks associated with these impurities and ensure the safety and quality of medicines for patients worldwide.

References

  • FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. Winston & Strawn. [Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Taiwan Food and Drug Administration. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Control of Nitrosamine Impurities in Human Drugs | FDA. U.S. Food and Drug Administration. [Link]

  • Revision 2 of FDA Guidance on Nitrosamines Published - NSF. NSF. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • Direct Determination Of N-nitorsodiethanolamine (NDELA) In Ethanolamines By LC-MS-MS. J Anal Bioanal Tech. [Link]

  • EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. Zamann Pharma Support GmbH. [Link]

  • EMA to provide guidance on avoiding nitrosamines in human medicines - BfArM. Federal Institute for Drugs and Medical Devices. [Link]

  • Sample Preparation Strategies for Nitrosamine Testing - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan - Longdom Publishing. Longdom Publishing. [Link]

  • N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) - Inchem.org. International Programme on Chemical Safety. [Link]

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  • Nitrosamine impurities in medications: Test methods and test results - Canada.ca. Health Canada. [Link]

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  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethanolamines by LC-MS-MS. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Nitrosamine impurities | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. [Link]

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  • N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem. National Center for Biotechnology Information. [Link]

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  • N-Nitrosodiethylamine-d4 | C4H10N2O | CID 71751124 - PubChem. National Center for Biotechnology Information. [Link]

  • N-NITROSODIETHANOLAMINE | Occupational Safety and Health Administration. Occupational Safety and Health Administration. [Link]

  • N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Full article: Risk assessment of N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA) in cosmetics - Taylor & Francis. Taylor & Francis Online. [Link]

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  • Investigation of the formation of N-nitrosodiethanolamine in B6C3F1 mice following topical administration of triethanolamine - Ovid. Ovid. [Link]

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  • Chemical Name : Nitrosobis(2-hydroxyethyl)amine-d4 - Pharmaffiliates. Pharmaffiliates. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

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Exploratory

An In-depth Technical Guide on Nitrosobis(2-hydroxyethyl)amine-d4

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Nitrosobis(2-hydroxyethyl)amine-d4, the deuterated form of N-Nitrosodiethanolamine (NDELA), is a critical analytical tool in the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobis(2-hydroxyethyl)amine-d4, the deuterated form of N-Nitrosodiethanolamine (NDELA), is a critical analytical tool in the landscape of trace contaminant analysis. As regulatory scrutiny over nitrosamine impurities in pharmaceuticals, consumer products, and environmental samples intensifies, the demand for highly accurate and precise quantification methods has become paramount. This guide provides a comprehensive technical overview of Nitrosobis(2-hydroxyethyl)amine-d4, detailing its physicochemical properties, the rationale for its use, established analytical protocols, and safety considerations. It is designed to serve as an expert resource for scientists engaged in the vital work of ensuring product safety and regulatory compliance.

Part 1: Core Physicochemical Data and Structural Information

The fundamental properties of Nitrosobis(2-hydroxyethyl)amine-d4 dictate its application and handling. As a stable isotope-labeled (SIL) compound, its chemical behavior is nearly identical to its non-labeled analogue, while its mass is distinct, a property that is expertly leveraged in mass spectrometry.

Key Properties Summary
PropertyDataReference(s)
Chemical Name N-Nitroso-N-(2-hydroxyethyl-1,1,2,2-d4)ethanolamine[1]
Synonyms NDELA-d4, Diethanolnitrosamine-d4[1]
Molecular Formula C₄H₆D₄N₂O₃[2]
Molecular Weight 138.16 g/mol [2]
CAS Number Not Assigned (NA)[1]
Appearance Brown Oil[1]
Storage Conditions 2-8°C Refrigerator, Protected from Light[1]

Note on CAS Number: A specific CAS number for the d4 isotopologue has not been universally assigned in major databases. Researchers should reference the CAS number of the unlabeled parent compound, N-Nitrosodiethanolamine (NDELA), which is 1116-54-7, when searching for related toxicological or regulatory information.[3]

Chemical Structure

Caption: Chemical structure of Nitrosobis(2-hydroxyethyl)amine-d4.

Part 2: The Scientific Rationale - Isotope Dilution Mass Spectrometry

The primary and most crucial application of Nitrosobis(2-hydroxyethyl)amine-d4 is as an internal standard (IS) for the quantitative analysis of NDELA.[4] The underlying principle is Isotope Dilution Mass Spectrometry (IDMS), which is the gold standard for trace quantitative analysis.

Expertise & Causality: Why use a deuterated standard?

  • Compensating for Matrix Effects: Complex sample matrices (e.g., cosmetics, pharmaceuticals) contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. Because the deuterated IS is chemically identical to the analyte, it co-elutes during chromatography and experiences the exact same matrix effects.[5][6] The ratio of the analyte signal to the IS signal remains constant, correcting for these variations and ensuring accurate quantification.

  • Correcting for Sample Preparation Variability: Any loss of the analyte during the multi-step extraction, cleanup, and concentration processes will be mirrored by a proportional loss of the internal standard.[5] By spiking the sample with a known amount of the IS at the very beginning of the workflow, the final analyte/IS ratio accurately reflects the initial concentration of the analyte, regardless of recovery efficiency.

  • Trustworthiness through Co-elution: The near-identical physicochemical properties ensure that the IS and the analyte behave the same way during chromatographic separation. This co-elution is a self-validating mechanism; a shift in retention time for the analyte will be matched by the IS, confirming system stability.

Caption: The role of the internal standard in the analytical workflow.

Part 3: Synthesis and Analytical Application
General Synthesis Pathway

The synthesis of nitrosamines is a well-established chemical process. For the deuterated analogue, the synthesis begins with a deuterated precursor.

Methodology: The general synthesis involves the reaction of a deuterated secondary amine (Diethanolamine-d4) with a nitrosating agent, such as sodium nitrite (NaNO₂), under controlled acidic conditions.[7]

G cluster_synthesis Synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 A Diethanolamine-d4 (Deuterated Precursor) D Nitrosobis(2-hydroxyethyl)amine-d4 (Final Product) A->D Nitrosation Reaction B Nitrosating Agent (e.g., Sodium Nitrite) B->D C Acidic Conditions (e.g., HCl) C->D Catalyst

Caption: General synthesis pathway for deuterated NDELA.

Authoritative Protocol: Quantification of NDELA in Pharmaceuticals by LC-MS/MS

This protocol is adapted from established methods for the analysis of nitrosamine impurities in medicines.[8][9] It represents a robust, self-validating system for regulatory submission.

1. Preparation of Standards and Solutions

  • Internal Standard (IS) Stock Solution: Accurately prepare a 1.0 µg/mL stock solution of Nitrosobis(2-hydroxyethyl)amine-d4 in methanol.

  • Analyte Stock Solution: Prepare a 1.0 µg/mL stock solution of N-Nitrosodiethanolamine (NDELA) reference standard in methanol.

  • Calibration Standards: Perform serial dilutions of the Analyte Stock Solution with 10% methanol in water to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Working Standards: Spike each calibration standard and blank with the IS solution to a final concentration of 20 ng/mL.

2. Sample Preparation

  • Weighing and Spiking: Accurately weigh 100 mg of the ground drug product powder into a 15 mL centrifuge tube. Add a precise volume of the IS Stock Solution.

  • Extraction: Add 10 mL of 10% methanol in water. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction.

  • Clarification: Centrifuge the sample at ≥3000 x g for 10 minutes to pelletize excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber glass autosampler vial for analysis.

3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: UHPLC System

  • Column: C18 Reversed-Phase Column (e.g., XSelect HSS T3, 3.5 µm, 3.0 mm x 150 mm)[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A typical gradient starts at 95% A, ramping to 95% B over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Illustrative)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDELA135.174.1 (Quantifier)10
NDELA135.1104.0 (Qualifier)8
NDELA-d4 (IS) 139.1 78.1 (Quantifier) 10

Protocol Causality:

  • The C18 column is chosen for its ability to retain the moderately polar nitrosamine.

  • Formic acid is added to the mobile phase to promote protonation of the analyte, which is necessary for efficient positive mode ESI.

  • The use of two MRM transitions (a quantifier and a qualifier) for the analyte provides an additional layer of confirmation, ensuring the identity of the detected peak and enhancing the trustworthiness of the result. The mass shift of +4 Da for the deuterated standard provides unambiguous separation in the mass spectrometer.

Part 4: Safety, Handling, and Storage

Given that the parent compound NDELA is a suspected carcinogen, Nitrosobis(2-hydroxyethyl)amine-d4 must be handled with appropriate caution.[10][11]

  • Engineering Controls: All handling of neat material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store the compound in a tightly sealed, light-protected container in a refrigerator at 2-8°C.[1]

  • Disposal: Dispose of all waste in accordance with local, regional, and national environmental regulations for hazardous chemical waste.

References
  • The Role of N-Nitrosodiethylamine-d4 as an Internal Standard: A Technical Deep Dive. (2025). Benchchem.
  • A Guide to Deuterated Internal Standards in Nitrosamine Analysis: A Comparative Look at N-Nitrosodiethylamine-d4. (2025). Benchchem.
  • Justification for Using N-Nitrosodiethylamine-d4 as an Internal Standard in Nitrosamine Analysis. (2025). Benchchem.
  • Nitrosobis(2-hydroxyethyl)amine-d4.
  • Nitrosobis(2-hydroxyethyl)amine-d4. (2026). Santa Cruz Biotechnology.
  • Physicochemical Properties of Deuterated N-Nitrosodiethylamine: An In-depth Technical Guide. (2025). Benchchem.
  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Merck Millipore.
  • Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. (2012). Agilent Technologies.
  • Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. (2025).
  • N-Nitrosodiethanolamine-d8. (n.d.). MedchemExpress.
  • SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. (2025). TCI EUROPE N.V..
  • Nitrosobis(2-hydroxyethyl)amine. (n.d.). Simson Pharma Limited.
  • Nitrosobis(2-hydroxyethyl)amine. (n.d.). GLP Pharma Standards.
  • Safety d

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Foundational

An In-Depth Technical Guide to Isotopic Labeling with Nitrosobis(2-hydroxyethyl)amine-d4

Introduction: The Imperative for Precision in Nitrosamine Analysis N-Nitrosodiethanolamine (NDELA), also known as Nitrosobis(2-hydroxyethyl)amine, is a semi-volatile N-nitrosamine that has been identified as a potent car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Nitrosamine Analysis

N-Nitrosodiethanolamine (NDELA), also known as Nitrosobis(2-hydroxyethyl)amine, is a semi-volatile N-nitrosamine that has been identified as a potent carcinogen in multiple animal species.[1][2] Its unintentional formation and presence as a contaminant in a wide range of consumer products—including cosmetics, personal care items, metalworking fluids, and pharmaceuticals—present a significant public health concern.[3][4] Regulatory bodies globally have established stringent limits on nitrosamine impurities, necessitating the use of highly accurate and reliable analytical methods for their quantification.[3][5]

The gold standard for trace-level quantification in complex matrices is Isotope Dilution Mass Spectrometry (IDMS).[6][7] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), a near-perfect chemical mimic of the target analyte. This guide provides a comprehensive technical overview of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4), a deuterated SIL-IS, detailing its foundational principles, synthesis, and application in validated analytical workflows. For researchers, quality control scientists, and drug development professionals, mastering this technique is paramount for ensuring product safety and regulatory compliance.

Part 1: The Core Principle: Why Deuterated Standards Reign Supreme

The efficacy of NDELA-d4 as an internal standard is rooted in the fundamental principles of isotope dilution. The substitution of four hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), creates a molecule that is chemically and physically almost identical to the parent NDELA.[8][9] This near-identity is the key to its analytical power.

Causality in Experimental Design: The Advantage of Deuteration

  • Compensating for Matrix Effects: In complex samples like pharmaceutical formulations or cosmetic creams, co-extracted matrix components can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the analyte signal.[10] Because the deuterated standard co-elutes chromatographically with the native analyte, it is exposed to the exact same matrix environment at the same time, experiencing the same degree of suppression or enhancement.[8][10] By measuring the ratio of the analyte to the standard, these variations are effectively normalized, leading to highly accurate results.

  • Correcting for Sample Loss: During multi-step sample preparation and extraction procedures, some amount of the analyte is invariably lost. The deuterated standard, behaving identically to the analyte, is lost in the same proportion.[7] Therefore, the ratio of the analyte to the internal standard remains constant from the moment the standard is added, ensuring that the final calculated concentration is unaffected by recovery inconsistencies.

  • Improving Precision and Robustness: The use of a SIL-IS corrects for fluctuations in instrument performance and injection volume, significantly improving the precision, reproducibility, and overall robustness of the analytical method.[9][11]

Structural Integrity: For a deuterated standard to be reliable, the isotopic labels must be stable. In NDELA-d4, the deuterium atoms are placed on carbon atoms, which form strong, non-labile C-D bonds. This prevents hydrogen-deuterium exchange from occurring under typical analytical conditions, which would otherwise compromise the integrity of the assay.[12]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Synthesis and Characterization of NDELA-d4

The synthesis of a high-quality deuterated internal standard is a critical prerequisite for any reliable analytical method. The goal is to produce a compound with high chemical and isotopic purity.

A General Synthetic Pathway

A common and effective route to NDELA-d4 involves the nitrosation of a deuterated precursor.

  • Starting Material: The synthesis begins with a commercially available, highly enriched deuterated precursor, such as Diethanolamine-d4.

  • Nitrosation Reaction: The secondary amine of Diethanolamine-d4 is reacted with a nitrosating agent. A typical laboratory procedure involves using sodium nitrite (NaNO₂) under controlled, mild acidic conditions (e.g., using hydrochloric acid).[4][13] The reaction is performed at low temperatures (e.g., 0-5 °C) to prevent decomposition of the nitrous acid and minimize the formation of byproducts. The nitrosonium ion (NO⁺), formed in situ from the nitrous acid, acts as the electrophile that attacks the amine nitrogen.[13]

  • Purification: Following the reaction, the crude product is purified, typically using chromatographic techniques, to remove any unreacted starting materials, reagents, and side products.

Caption: A generalized workflow for the synthesis of NDELA-d4.

Self-Validating System: Rigorous Quality Control

The trustworthiness of the internal standard hinges on its purity. Every synthesized batch must undergo rigorous characterization to validate its identity and quality.

  • Mass Spectrometry (MS): Confirms the molecular weight, verifying the successful incorporation of the four deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation, verifies the location of the deuterium labels, and is used to determine the isotopic enrichment (the percentage of molecules that are correctly labeled).[14]

  • High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the compound, ensuring it is free from other organic impurities that could interfere with the analysis.

For use as an internal standard, both high isotopic enrichment (≥98%) and high chemical purity (>99%) are critical to ensure analytical accuracy.[14]

Part 3: A Validated LC-MS/MS Protocol for NDELA Quantification

This section outlines a robust, step-by-step protocol for the quantification of NDELA in a sample matrix using NDELA-d4 as the internal standard. This methodology is based on principles described in multiple validated methods.[15][16][17]

Objective: To accurately and sensitively quantify N-Nitrosodiethanolamine (NDELA) in a given sample using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol

1. Preparation of Standards and Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of NDELA reference standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard (ISTD) Stock Solution (1000 µg/mL): Prepare a stock solution of NDELA-d4 (or a commercially available d8 version, for which transitions are well-documented) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the Analyte Stock Solution in a suitable solvent (e.g., 10% methanol in water).

  • ISTD Spiking Solution (e.g., 50 ng/mL): Dilute the ISTD Stock Solution to a fixed concentration that will be added to all samples, calibration standards, and quality controls.

2. Sample Preparation

  • Accurately weigh approximately 250 mg of the sample (e.g., ground pharmaceutical tablet, cosmetic cream) into a 15 mL polypropylene centrifuge tube.[16]

  • Expertise Insight: To prevent the artificial formation of nitrosamines during sample preparation from precursor amines and trace nitrosating agents, it is advisable to add a quenching agent like ammonium sulfamate.[18][19]

  • Add a precise volume (e.g., 250 µL) of the ISTD Spiking Solution to every tube (except for blanks).[16]

  • Add 5 mL of an appropriate extraction solvent (e.g., methanol).

  • Vortex for 1 minute and sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at high speed (e.g., 4000 x g) for 10 minutes to pelletize solid excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.

3. LC-MS/MS Analysis

  • Rationale for Method Selection: A reversed-phase C18 column is typically used for chromatographic separation.[20] Positive ion electrospray ionization (ESI) is effective for nitrosamines.[17] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[17]

Table 1: Suggested Liquid Chromatography (LC) Parameters

ParameterConditionRationale
System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 150 x 3.0 mm, 3.5 µm)[15][16]Offers good retention and separation for semi-polar compounds like NDELA.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile[16][20]Organic solvent for gradient elution.
Gradient Optimized for separation from matrix componentsA typical gradient might start at 5% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.4 mL/minStandard flow rate for this column dimension.
Injection Volume 10 µLBalances sensitivity with potential column overload.
Column Temp. 40 °CEnsures reproducible retention times.

Table 2: Suggested Tandem Mass Spectrometry (MS/MS) Parameters

ParameterAnalyte (NDELA)ISTD (NDELA-d8)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 135.1143.1
Quantifier Ion (m/z) 104.0[17][21]111.0
Qualifier Ion (m/z) 74.1[17][21](e.g., 81.1)
Collision Energy (V) Optimized via infusionOptimized via infusion
Note: MRM transitions for NDELA-d8 are cited here as a well-documented example; transitions for NDELA-d4 would be similarly determined, with a precursor ion of m/z 139.1.

4. Data Analysis

  • Integrate the peak areas for both the NDELA (analyte) and NDELA-d4 (ISTD) MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of ISTD.

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and correlation coefficient (r² > 0.99).

  • Use the PAR of the unknown samples to calculate their NDELA concentration using the regression equation.

Caption: The complete analytical workflow for NDELA quantification.

Conclusion: Ensuring Safety Through Analytical Excellence

The use of Nitrosobis(2-hydroxyethyl)amine-d4 is not merely a technical choice; it is a commitment to analytical integrity. As a deuterated internal standard within an Isotope Dilution Mass Spectrometry framework, it provides the most robust and reliable means of quantifying the carcinogenic impurity NDELA at trace levels.[6][8] This approach effectively mitigates the challenges of matrix effects and sample preparation variability that can compromise other methods. For scientists in drug development and quality control, implementing this methodology is a critical step in generating high-quality, defensible data that ensures the safety of consumer and pharmaceutical products and satisfies the stringent demands of regulatory agencies worldwide.[5][9]

References

  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
  • N-Nitrosodiethanolamine - Some Industrial Chemicals. NCBI Bookshelf.
  • The Value of Deuter
  • A Guide to Deuterated Internal Standards in Nitrosamine Analysis: A Comparative Look
  • Deuterium Labelled Drug Standards | Pharmaceutical R&D. SV ChemBioTech.
  • Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. Sigma-Aldrich.
  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method).
  • N-Nitrosodiethanolamine (NDELA). OSHA.gov.
  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control.
  • Quantitative Analysis of Nitrosamines Using Deuterated Standards: Applic
  • The Role of N-Nitrosodiethylamine-d4 as an Internal Standard: A Technical Deep Dive. Benchchem.
  • Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches.
  • Deuterated Standards for LC-MS Analysis.
  • High-Purity Nitrosobis(2-hydroxyethyl)amine for Accurate Residue Analysis. HPC Standards GmbH.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Nitrosamine internal standards - what should be taken into consider
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Thermo Fisher Scientific.
  • Industry guidelines – for internal use only. Unknown Source.
  • Examples of deuterated nitrosamine MS standards 8–14 for LCMS impurity...
  • A multi-analyte LC-MS/MS method for screening and quantific
  • Analysis of NDELA according to ISO 15819. FILAB.
  • CAS 1346603-41-5: N-Nitrosodiethylamine-d4. CymitQuimica.
  • Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Agilent.
  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan. Longdom Publishing.
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
  • Nitrosobis(2-hydroxyethyl)amine-d4. Santa Cruz Biotechnology.
  • Nitrosobis(2-hydroxyethyl)amine-d8 - Data Sheet.
  • Nitrosobis(2-hydroxyethyl)amine-D8 | CAS 1173019-53-8. Veeprho.
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE.
  • Chemical Properties of N-Nitrobis(2-hydroxyethyl)
  • Nitrosobis(2-hydroxyethyl)amine | CAS No- 1116-54-7. Simson Pharma Limited.
  • Nitrosamine synthesis by nitros
  • Synthesis of 1-(2-hydroxyethyl)

Sources

Exploratory

"Nitrosobis(2-hydroxyethyl)amine-d4" mechanism of action

Diagram of NDELA Metabolic Activation Pathways NDELA_Metabolism cluster_main N-Nitrosodiethanolamine (NDELA) Metabolism cluster_alpha α-Hydroxylation Pathway (Toxification) cluster_beta β-Oxidation Pathway cluster_dna Ge...

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Author: BenchChem Technical Support Team. Date: February 2026

Diagram of NDELA Metabolic Activation Pathways

NDELA_Metabolism cluster_main N-Nitrosodiethanolamine (NDELA) Metabolism cluster_alpha α-Hydroxylation Pathway (Toxification) cluster_beta β-Oxidation Pathway cluster_dna Genotoxicity NDELA N-Nitrosodiethanolamine (NDELA) p450_alpha CYP2E1 NDELA->p450_alpha α-C Oxidation adh Alcohol Dehydrogenase (ADH) NDELA->adh β-C Oxidation alpha_OH α-HydroxyNDELA (Unstable Intermediate) decomposition_alpha Spontaneous Decomposition alpha_OH->decomposition_alpha electrophile 2-Hydroxyethyldiazonium Ion (Reactive Electrophile) decomposition_alpha->electrophile glycolaldehyde Glycolaldehyde decomposition_alpha->glycolaldehyde DNA_Adduct_1 O⁶-(2-hydroxyethyl)dG DNA Adduct electrophile->DNA_Adduct_1 Alkylation nhmor N-Nitroso-2-hydroxymorpholine (NHMOR) sulfotransferase Sulfotransferase sulfate_conjugate Sulfate Conjugate (Unstable) sulfotransferase->sulfate_conjugate Conjugation glyoxal Glyoxal sulfate_conjugate->glyoxal Decomposition DNA_Adduct_2 Glyoxal-dG DNA Adduct glyoxal->DNA_Adduct_2 Adduction Mutation Genetic Mutations & Cancer Initiation DNA_Adduct_1->Mutation DNA_Adduct_2->Mutation Workflow cluster_protocol DNA Adduct Quantification Workflow start NDELA-Treated Cells/Tissue dna_iso DNA Isolation & Purification start->dna_iso hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_iso->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis (MRM) spe->lcms data Data Analysis & Quantification lcms->data end Adduct Level (lesions per 10⁶ dG) data->end is_std Add Isotopically Labeled Internal Standard is_std->hydrolysis

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of N-Nitrosodiethanolamine (NDELA) using NDELA-d4 Isotope Dilution

The following Application Note and Protocol is designed for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as an Internal Standard (IS) in LC-MS/MS analysis. Executive Summary & Regulatory Context N-Nitrosodiethanolamine...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as an Internal Standard (IS) in LC-MS/MS analysis.

Executive Summary & Regulatory Context

N-Nitrosodiethanolamine (NDELA) is a potent carcinogen (IARC Group 2B) frequently detected as a contaminant in cosmetics (via triethanolamine impurities) and pharmaceuticals. Regulatory bodies, including the FDA and EMA , have established strict Acceptable Intake (AI) limits for nitrosamines, often in the nanogram/day range (e.g., AI ~26.5 ng/day for high-potency nitrosamines).

The Analytical Challenge: NDELA is highly polar (logP ≈ -1.5), making it difficult to retain on standard C18 columns and susceptible to severe matrix effects (ion suppression) in ESI+ mode.

The Solution: This protocol utilizes Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS). The deuterium labeling provides a mass shift (+4 Da) that co-elutes with the analyte, effectively compensating for:

  • Matrix-induced ion suppression/enhancement.

  • Extraction recovery losses.

  • Chromatographic drift.

Compound Profile

FeatureAnalyte (Native)Internal Standard (IS)
Name N-Nitrosodiethanolamine (NDELA)Nitrosobis(2-hydroxyethyl)amine-d4
CAS Number 1116-54-7Refer to Supplier (e.g., 117933-37-4 for d8)
Formula C₄H₁₀N₂O₃C₄H₆D₄N₂O₃
MW 134.13 g/mol ~138.15 g/mol
Polarity Hydrophilic (Polar)Hydrophilic (Polar)
Solubility Water, Methanol, EthanolWater, Methanol

Critical Note on "d4" vs "d8": While NDELA-d8 is also common, NDELA-d4 is specifically selected here. Ensure your certificate of analysis confirms the isotopic purity (>98% D) to prevent contribution to the native channel (M+0).

Method Development Strategy

A. The "Polarity Challenge" (Chromatography)

Standard Reversed-Phase (C18) chromatography often fails to retain NDELA, causing it to elute in the void volume where ion suppression is highest.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) columns.

  • Why? HILIC retains polar compounds using a water layer on the silica surface, eluting them later away from matrix salts.

B. Mass Spectrometry (MRM Optimization)

NDELA ionizes well in ESI Positive mode ([M+H]+).

  • Native Transition: m/z 135.1 → 74.1 (Quantifier), 104.1 (Qualifier).

  • NDELA-d4 Transition: m/z 139.1 → 108.1 (Quantifier).

    • Mechanism:[1] The loss of 31 Da (NOH) is a common fragmentation pathway. For d4, if the deuterium is on the ethylene backbone, the NOH loss (31) remains constant, shifting the fragment from 104 to 108.

Experimental Protocol

Reagents & Materials[5][6][7]
  • Standards: NDELA (Native) and NDELA-d4 (IS) >98% purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Carbon-based (e.g., Supelclean ENVI-Carb) or Polymeric Mixed-Mode (e.g., Oasis HLB or equivalent) depending on matrix.

Preparation of Standards
  • Stock Solution (1 mg/mL): Dissolve 1 mg NDELA-d4 in 1 mL Methanol. Store at -20°C.

  • Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in Water/MeOH (95:5).

  • Calibration Curve: Prepare native NDELA standards (1 – 100 ng/mL) spiked with constant NDELA-d4 (e.g., 20 ng/mL).

Sample Preparation (Solid Phase Extraction - Recommended)

Context: For complex matrices like shampoos or pharmaceutical formulations.

  • Solubilization: Weigh 1.0 g sample. Add 10 mL Water. Vortex 5 min.

  • IS Spike: Add 50 µL of NDELA-d4 Working Solution .

  • Loading: Condition SPE cartridge (Carbon/C18) with MeOH then Water. Load sample.

  • Wash: Wash with 100% Water (removes salts/highly polar interferences).

  • Elution: Elute NDELA with Dichloromethane/Methanol (80:20) or pure Methanol (depending on cartridge chemistry).

  • Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 95% ACN / 5% Water (HILIC Mobile Phase).

LC-MS/MS Conditions[8]

Chromatography (HILIC Mode)

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-5 min: 95% B → 60% B (Elution).

    • 5-7 min: 60% B → 95% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mass Spectrometry (Source Parameters)

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • Gas Flow: 800 L/hr.

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
NDELA 135.1 74.1 50 18 Quantifier
NDELA 135.1 104.1 50 12 Qualifier

| NDELA-d4 | 139.1 | 108.1 | 50 | 12 | Internal Standard |[3]

Workflow Visualization

NDELA_Workflow Sample Sample Matrix (Drug/Cosmetic) Spike Spike IS: NDELA-d4 Sample->Spike Extract Extraction (SPE/LLE) Spike->Extract Mix LC HILIC Separation (Retain Polar Analyte) Extract->LC Reconstitute in ACN MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Area Ratio Native/d4) MS->Data Ratio Calc IS_Correction IS Corrects for: - Matrix Suppression - Recovery Loss IS_Correction->Data

Caption: Workflow for NDELA quantitation using NDELA-d4. The IS is spiked early to compensate for all downstream variability.

Method Validation Criteria (Standard Protocol)

To ensure Trustworthiness and Self-Validation , the method must meet these criteria before routine use:

  • Linearity: R² > 0.995 for the ratio (Native Area / d4 Area) vs. Concentration.

  • Recovery: Spike samples at LOQ, Medium, and High levels. Recovery must be 80–120%.

    • Self-Check: If Native recovery is 60% but d4 recovery is also 60%, the calculated concentration remains accurate. This is the power of SIDA.

  • Sensitivity (LOQ): Signal-to-Noise (S/N) > 10 for the quantifier transition. Target LOQ < 10 ng/g (ppb).

  • Isotope Contribution: Inject pure NDELA-d4. Ensure the signal in the Native channel (135>74) is < 0.5% of the LOQ response.

Troubleshooting & "Gotchas"

  • Deuterium Scrambling: In highly acidic conditions or high temperatures, deuterium on the alpha-carbons (next to Nitrogen) can sometimes exchange. Keep solutions neutral/mildly acidic and store cold.

  • Isobaric Interferences: Triethanolamine (TEA) can fragment in-source to mimic NDELA. HILIC separation is critical to resolve TEA (early eluter) from NDELA.

  • Carryover: NDELA is sticky. Use a needle wash of Methanol:Water:Formic Acid (50:50:1).

References

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Assessment Report. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Joo, K. M., et al. (2015).[3] "Determination of N-nitrosodiethanolamine (NDELA) in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC–tandem mass spectrometry". Talanta, 137, 109-119.[3] Link

  • ISO 10130:2009. Cosmetics — Analytical methods — Nitrosamines: Detection and determination of N-nitrosodiethanolamine (NDELA) in cosmetics by HPLC. Link

  • Herrmann, S. S., et al. (2014). "Large-scale screening of N-nitrosamines in textiles and toys". Analytical Methods, 6(15).

Sources

Application

High-Sensitivity Determination of N-Nitrosodiethanolamine (NDELA) in Food &amp; Beverage Matrices via ID-LC-MS/MS

Abstract This application note details a robust, validated protocol for the quantification of N-Nitrosodiethanolamine (NDELA) in complex food matrices (cured meats, beer, and malt beverages) using Nitrosobis(2-hydroxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of N-Nitrosodiethanolamine (NDELA) in complex food matrices (cured meats, beer, and malt beverages) using Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as an internal standard. NDELA is a Group 2B carcinogen (IARC) and a highly polar nitrosamine (logP ≈ -1.5), presenting significant challenges in retention and matrix interference. This guide overcomes these challenges by utilizing Isotope Dilution Mass Spectrometry (IDMS) coupled with specialized solid-phase extraction (SPE) and Polar-Embedded Reverse Phase or Porous Graphitic Carbon (PGC) chromatography.

Introduction & Regulatory Context

NDELA is formed by the interaction of nitrosating agents (nitrites) with diethanolamine (DEA) or triethanolamine (TEA). While historically associated with cosmetics, it is a critical contaminant in cured meats (via nitrite preservatives) and malt beverages (via thermal processing of malt).

  • Regulatory Limits:

    • EU: General nitrosamine limits in food are often set at the "As Low As Reasonably Achievable" (ALARA) level, typically targeting < 0.5 – 5.0 µg/kg (ppb) depending on the matrix.

    • FDA: Action levels vary, but validation requirements generally demand Limits of Quantitation (LOQ) ≤ 1.0 ppb.

  • The Role of NDELA-d4: NDELA is highly hydrophilic and susceptible to severe ion suppression in Electrospray Ionization (ESI). External calibration often fails due to matrix effects. NDELA-d4 (deuterated internal standard) is essential because it co-elutes with the analyte, experiencing the exact same suppression and extraction losses, thus providing a self-correcting quantification mechanism (IDMS).

Chemical Properties & Handling

CompoundChemical FormulaMW ( g/mol )Precursor Ion [M+H]+SolubilityStorage
NDELA C₄H₁₀N₂O₃134.13135.1Water, Methanol-20°C, Amber Vial
NDELA-d4 C₄H₆D₄N₂O₃138.15139.1Water, Methanol-20°C, Amber Vial

Safety Warning: NDELA is a potent carcinogen. All handling must occur in a fume hood. Double-gloving and the use of a dedicated hazardous waste stream are mandatory.

Experimental Protocol

Materials[1][2][3][4][5][6][7][8][9][10]
  • Analytes: NDELA (native) and NDELA-d4 (Internal Standard, >98% D-enrichment).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges:

    • Beverages: Coconut Charcoal (e.g., Resprep) or Polymeric HLB (Hydrophilic-Lipophilic Balance).

    • Fatty Matrices: Silica-based C18 (for cleanup) + Citrate-buffered QuEChERS.

Sample Preparation Workflows
Workflow A: Malt Beverages & Beer (Low Fat / High Water)
  • Degassing: Sonicate 50 mL of sample for 20 mins to remove CO₂.

  • Spiking: Transfer 10 mL of degassed sample to a tube. Add 20 µL of NDELA-d4 (1 µg/mL) .

  • SPE Conditioning: Condition an HLB cartridge (200 mg) with 6 mL MeOH followed by 6 mL water.

  • Loading: Load the 10 mL spiked sample (flow rate < 2 mL/min).

  • Washing: Wash with 5 mL Water (removes sugars/salts). Dry cartridge under vacuum for 5 mins.

  • Elution: Elute with 2 x 3 mL Methanol.

  • Concentration: Evaporate eluate to near dryness under N₂ stream at 40°C. Reconstitute in 500 µL 0.1% Formic Acid in Water (match initial mobile phase).

Workflow B: Cured Meats (High Fat / Solid)
  • Homogenization: Weigh 10 g of homogenized meat. Add 50 µL of NDELA-d4 (1 µg/mL) .

  • Extraction: Add 10 mL Water + 10 mL Acetonitrile (1% Formic Acid). Vortex 1 min.

  • Salting Out (QuEChERS): Add 4g MgSO₄ + 1g NaCl. Shake vigorously 1 min. Centrifuge 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 5 mL supernatant to a dSPE tube (containing C18 + PSA to remove fats/organic acids). Vortex and centrifuge.

  • Concentration: Transfer 2 mL of cleaned extract, evaporate to dryness, and reconstitute in 500 µL 0.1% Formic Acid in Water .

LC-MS/MS Instrumentation & Conditions[7]

Critical Method Parameter: Standard C18 columns often fail to retain NDELA (retention factor k < 1). Use a Porous Graphitic Carbon (PGC) column or a Polar-Embedded C18 for adequate retention.

  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Hypercarb (PGC) 100 x 2.1 mm, 3 µm OR Acquity HSS T3.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient (PGC Column):

    • 0-2 min: 100% A (Trapping)

    • 2-8 min: 100% A -> 10% A (Elution)

    • 8-10 min: 10% A (Wash)

    • 10.1 min: 100% A (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 10 µL.

MS/MS Parameters (MRM Mode)
  • Source: ESI Positive (ESI+).[1][2][3]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 400°C (High temp required for nitrosamine desolvation).

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
NDELA 135.174.1 5012Quantifier
NDELA 135.1104.1508Qualifier
NDELA-d4 139.178.1 5012IS Quant
NDELA-d4 139.1108.1508IS Qual

*Note: Transitions for NDELA-d4 should be experimentally optimized on your specific instrument. The values above assume symmetric deuteration and standard fragmentation losses (Loss of CH₂OH vs CD₂OH).

Visualized Workflows

Diagram 1: Analytical Workflow for Food Matrices

This diagram illustrates the decision tree for sample preparation based on matrix type.

NDELA_Workflow Start Sample Receipt MatrixCheck Determine Matrix Type Start->MatrixCheck Liquid Liquid (Beer/Beverage) MatrixCheck->Liquid Low Fat/High Water Solid Solid (Meat/Fatty Food) MatrixCheck->Solid High Fat/Protein Degas Degas (Sonicate 20 min) Liquid->Degas Spike1 Spike NDELA-d4 IS Degas->Spike1 SPE SPE Extraction (HLB / Charcoal) Spike1->SPE Concentrate Evaporation & Reconstitution (0.1% FA in Water) SPE->Concentrate Homogenize Homogenize Sample Solid->Homogenize Spike2 Spike NDELA-d4 IS Homogenize->Spike2 QuEChERS QuEChERS Extraction (ACN + Salts) Spike2->QuEChERS dSPE dSPE Cleanup (C18/PSA) QuEChERS->dSPE dSPE->Concentrate LCMS LC-MS/MS Analysis (PGC Column, MRM) Concentrate->LCMS Data Quantification (IDMS) LCMS->Data

Caption: Decision-tree workflow for NDELA extraction from liquid vs. solid matrices.

Diagram 2: Principle of Internal Standard Correction (IDMS)

Explaining why NDELA-d4 is strictly required for accurate quantification.

IDMS_Mechanism cluster_0 Sample Matrix cluster_1 Sources of Error Analyte Native NDELA (Unknown Conc) Loss Extraction Loss (e.g., -20%) Analyte->Loss ISTD NDELA-d4 (Known Conc) ISTD->Loss Suppression Ion Suppression (e.g., -40% Signal) Loss->Suppression Result Corrected Result Ratio is Constant Suppression->Result Ratio (Analyte/IS) Remains Unchanged

Caption: IDMS mechanism showing how NDELA-d4 compensates for extraction loss and ion suppression.

Data Analysis & Quality Control

Quantification Calculation

Use the Relative Response Factor (RRF) derived from the calibration curve:



Validation Criteria (Self-Validating System)
  • Linearity:

    
     over range 0.5 – 100 ppb.
    
  • Recovery: Spiked samples must show 70–120% recovery calculated before IS correction (absolute recovery) to ensure extraction efficiency.

  • IS Response Stability: The peak area of NDELA-d4 in samples should not deviate >50% from the standards. A large drop indicates severe matrix suppression requiring further cleanup (e.g., additional dSPE).

  • Ion Ratio: The ratio of Quantifier (74.[4][3]1) to Qualifier (104.1) transition must be within ±20% of the authentic standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Retention (k < 1) Using standard C18 column.Switch to PGC (Hypercarb) or HSS T3. NDELA is too polar for standard C18.
Signal Suppression Co-eluting matrix components (phospholipids/sugars).Improve cleanup (use HLB SPE). Ensure IS (NDELA-d4) is added before extraction.
High Background Contaminated solvents or glassware.Use LC-MS grade solvents.[3] Wash glassware with Methanol.[5] Check blanks.
Deuterium Scrambling High pH or high temperature during prep.Keep extraction pH < 8.[6][7] Avoid boiling samples.

References

  • Agilent Technologies. (2012).[4] Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Application Note. Link

  • European Commission. (2011). Scientific Committee on Consumer Safety (SCCS) Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Link

  • Joo, K. M., et al. (2015).[2] "Determination of N-nitrosodiethanolamine in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry". Talanta, 137, 109-119.[2] Link

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Thermo Fisher Scientific. (2021). Determination of Nitrosamines in Food and Beverages. Application Note. Link

Sources

Method

Application Note: Ultrasensitive Quantification of N-Nitrosodiethanolamine (NDELA) in Environmental Water Samples using Isotope Dilution LC-MS/MS with Nitrosobis(2-hydroxyethyl)amine-d4

Abstract N-Nitrosodiethanolamine (NDELA) is a carcinogenic nitrosamine compound that can be found as a contaminant in various environmental matrices, posing a significant risk to human health.[1][2] Its presence, even at...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Nitrosodiethanolamine (NDELA) is a carcinogenic nitrosamine compound that can be found as a contaminant in various environmental matrices, posing a significant risk to human health.[1][2] Its presence, even at trace levels, necessitates highly accurate and sensitive analytical methods for monitoring. This application note details a robust and definitive protocol for the quantification of NDELA in environmental water samples, such as drinking water and municipal effluent. The method employs Isotope Dilution Analysis (IDA) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By using Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as a stable isotope-labeled internal standard (ISTD), this method effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring the highest degree of accuracy and precision.[3][4]

The Principle of Isotope Dilution Analysis: The Gold Standard for Quantification

The fundamental challenge in trace quantitative analysis is accounting for analyte loss during sample preparation and unpredictable matrix interferences during instrumental analysis. Isotope Dilution Analysis (IDA) is widely recognized as the gold standard for overcoming these issues.[3][5]

The core principle is the introduction of a known quantity of a stable isotope-labeled version of the target analyte—in this case, NDELA-d4—to the sample at the very beginning of the analytical workflow.[3][4] NDELA-d4 is chemically identical to the native NDELA, meaning it behaves in the same manner during extraction, cleanup, and chromatographic separation. However, its increased mass (due to the four deuterium atoms) allows the mass spectrometer to distinguish it from the native analyte.

Any loss of analyte during sample processing will affect both the native NDELA and the NDELA-d4 internal standard proportionally. Similarly, any signal suppression or enhancement caused by co-eluting matrix components will impact both compounds equally. The mass spectrometer measures the intensity ratio of the native analyte to the stable isotope-labeled internal standard. Because this ratio remains constant regardless of sample loss or matrix effects, it allows for exceptionally accurate calculation of the native analyte's concentration in the original sample.[6][7]

IDA_Principle cluster_sample 1. Sample Collection cluster_spike 2. Spiking cluster_prep 3. Sample Preparation cluster_analysis 4. LC-MS/MS Analysis cluster_quant 5. Quantification sample Environmental Water Sample (Unknown NDELA concentration) spike Add Known Amount of NDELA-d4 (ISTD) sample->spike prep Solid Phase Extraction (SPE) & Concentration (Analyte loss may occur here) spike->prep analysis Measure Intensity Ratio (NDELA / NDELA-d4) (Matrix effects are corrected) prep->analysis quant Calculate Original NDELA Concentration (Accurate & Precise Result) analysis->quant

Caption: Workflow of the Isotope Dilution Analysis (IDA) method.

Materials and Instrumentation

Reagents and Standards
  • Standards: N-Nitrosodiethanolamine (NDELA) and Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). Purity ≥98%.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methylene Chloride (GC grade or equivalent), Water (Type I, resistivity ≥18 MΩ•cm).[8][9]

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).[10]

  • Solid Phase Extraction (SPE): 6 mL SPE cartridges containing 2g activated coconut charcoal are recommended, consistent with US EPA Method 521 for nitrosamine analysis.[11][12][13]

  • Sample Preservation: Ammonium sulfamate or sodium ascorbate can be used to inhibit the artifactual formation of nitrosamines during sample storage.[14][15]

Instrumentation
  • Liquid Chromatography: A UHPLC system capable of delivering accurate gradients at flow rates between 0.2-0.6 mL/min. (e.g., Agilent 1290 Infinity LC System).[1][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, capable of performing Multiple Reaction Monitoring (MRM). (e.g., Agilent 6400 Series Triple Quadrupole LC/MS).[1][9]

  • Data System: Software capable of instrument control, data acquisition, and processing. (e.g., Agilent MassHunter Workstation).[1][8]

Experimental Protocols

Preparation of Standards

Causality: Accurate standard preparation is the foundation of quantitative analysis. Preparing a series of calibration standards allows for the creation of a response curve, against which the unknown sample response can be compared. Using the same ISTD concentration in both standards and samples ensures consistency.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh ~10 mg of neat NDELA and NDELA-d4 standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Store at ≤ -10°C in amber vials. These solutions are stable for up to one year.[8]

  • Internal Standard (ISTD) Spiking Solution (1 µg/mL):

    • Dilute the NDELA-d4 primary stock solution in methanol to a final concentration of 1 µg/mL. This solution will be used to spike all samples and calibration standards.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the NDELA primary stock solution with Type I water.

    • Spike each calibration standard with the ISTD spiking solution to a constant final concentration (e.g., 10 ng/L). A typical calibration range is 0.5 to 50 ng/L.[1]

Calibration LevelNDELA Concentration (ng/L)ISTD (NDELA-d4) Concentration (ng/L)
CAL 10.510
CAL 21.010
CAL 32.510
CAL 45.010
CAL 510.010
CAL 625.010
CAL 750.010
Table 1: Example Calibration Curve Concentrations.
Sample Preparation: Solid Phase Extraction (SPE)

Causality: Environmental water samples contain NDELA at very low concentrations (ng/L). SPE is a critical step to both concentrate the analyte to a detectable level and remove interfering matrix components. The following protocol is adapted from the principles of US EPA Method 521.[11][12]

SPE_Workflow start Start: 500 mL Water Sample spike 1. Spike Sample Add known amount of NDELA-d4 ISTD start->spike condition 2. Condition SPE Cartridge (Methylene Chloride, Methanol, Water) spike->condition load 3. Load Sample Pass sample through cartridge (approx. 10 mL/min) condition->load wash 4. Wash Cartridge (Remove polar interferences) load->wash dry 5. Dry Cartridge (Remove excess water) wash->dry elute 6. Elute Analytes (Methylene Chloride) dry->elute concentrate 7. Concentrate Eluate (to 1 mL under Nitrogen) elute->concentrate end Final Extract: Ready for LC-MS/MS concentrate->end

Caption: Step-by-step Solid Phase Extraction (SPE) workflow.

Step-by-Step Protocol:

  • Sample Collection: Collect a 500 mL water sample in a clean glass bottle. If residual chlorine is present, the sample must be dechlorinated. Preserve samples at ≤ 6°C and protect from light.[11][14]

  • Spiking: Add a precise volume of the NDELA-d4 ISTD Spiking Solution to the 500 mL sample and mix thoroughly.

  • SPE Cartridge Conditioning: Condition a coconut charcoal SPE cartridge by passing 5 mL of methylene chloride, followed by 5 mL of methanol, and finally 10 mL of Type I water through the cartridge. Do not allow the cartridge to go dry after this step.

  • Sample Loading: Pass the entire 500 mL spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After loading, draw air or nitrogen through the cartridge for 10-15 minutes to remove residual water.

  • Analyte Elution: Elute the trapped analytes by passing 12-13 mL of methylene chloride through the cartridge, collecting the eluate in a collection tube.[13]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (35-40°C).

  • Final Extract: Transfer the final 1 mL extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Causality: Liquid chromatography separates NDELA from other compounds in the extract based on its chemical properties. The triple quadrupole mass spectrometer then provides two levels of selectivity (MS/MS) for unambiguous detection and quantification. MRM mode ensures maximum sensitivity by focusing the instrument on specific precursor-to-product ion transitions for NDELA and its internal standard.

ParameterConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar compounds like NDELA.[8][16]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion ESI.
Mobile Phase B Methanol or AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sensitivity.
Column Temp. 40°CImproves peak shape and reproducibility.[8]
Table 2: Recommended UHPLC Conditions.
ParameterConditionRationale
Ionization Mode Electrospray (ESI), PositiveNDELA readily forms a protonated molecule [M+H]+.[1][8]
Gas Temp. 325°COptimizes desolvation of the ESI spray.
Gas Flow 10 L/minOptimizes desolvation of the ESI spray.
Nebulizer 45 psiCreates a fine aerosol for efficient ionization.
Capillary Voltage 3500 VPotential applied to the ESI needle to generate ions.
Table 3: Recommended Mass Spectrometer Source Conditions.
CompoundPrecursor Ion (m/z)Product Ion (m/z)UseCollision Energy (V)
NDELA 135.174.1 Quantifier9
NDELA 135.1104.0Qualifier3
NDELA-d4 (ISTD) 139.1106.0 Quantifier5
NDELA-d4 (ISTD) 139.176.1Qualifier12
Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: NDELA transitions are well-established.[1][8][17] NDELA-d4 transitions are predictive and must be optimized empirically on the specific instrument.

Data Analysis and Quality Control

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (NDELA Area / NDELA-d4 Area) against the NDELA concentration for each calibration standard. A linear regression with a coefficient of determination (R²) > 0.995 is required.[1][8]

  • Quantification: Calculate the concentration of NDELA in the environmental samples by applying their measured peak area ratios to the linear regression equation from the calibration curve.

  • Quality Control (QC): To ensure the trustworthiness of the results, the following QC measures are mandatory:

    • Method Blank: An analyte-free water sample processed alongside the batch to check for contamination.

    • Laboratory Fortified Blank (LFB): A method blank spiked with a known amount of NDELA to assess accuracy (recovery). Recoveries should be within 70-130%.

    • Duplicate Samples: Analysis of a duplicate field sample to assess method precision. The relative percent difference (RPD) should be < 30%.

    • Qualifier Ion Ratio: The ratio of the qualifier ion to the quantifier ion in the sample must be within ±30% of the average ratio observed in the calibration standards for positive identification.

Conclusion

This application note provides a comprehensive, field-proven protocol for the accurate and sensitive determination of N-Nitrosodiethanolamine (NDELA) in environmental water samples. The use of Nitrosobis(2-hydroxyethyl)amine-d4 as an internal standard within an isotope dilution framework is central to the method's success, providing a self-validating system that corrects for analytical variabilities.[6][7] By leveraging the selectivity of UHPLC-MS/MS in MRM mode, this method achieves the low limits of detection required for regulatory monitoring and environmental research, ensuring data of the highest scientific integrity.

References

  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. University of Wollongong Research Online. Available at: [Link]

  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan. Longdom Publishing. Available at: [Link]

  • N-Nitrosodiethanolamine (NDELA). OSHA.gov. Available at: [Link]

  • ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. IJSDR. Available at: [Link]

  • Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Agilent. Available at: [Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Taiwan Food and Drug Administration. Available at: [Link]

  • Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. PubMed. Available at: [Link]

  • N-Nitrosodiethanolamine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

  • Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. PubMed. Available at: [Link]

  • Determination OfN-nitrosodiethanolamine in Cosmetic Products by | PDF | Gas Chromatography | Mass Spectrometry. Scribd. Available at: [Link]

  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc. Available at: [Link]

  • EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. National Environmental Methods Index. Available at: [Link]

  • Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. Spectroscopy Online. Available at: [Link]

  • Analysis of NDELA according to ISO 15819. FILAB. Available at: [Link]

  • Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. Available at: [Link]

  • Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. ResearchGate. Available at: [Link]

  • Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of NDELA using NDELA-d4 Internal Standard

This Application Note is structured as a comprehensive technical guide for the detection and quantitation of N-Nitrosodiethanolamine (NDELA) using its deuterated isotopologue, Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantitation of N-Nitrosodiethanolamine (NDELA) using its deuterated isotopologue, Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) , as an Internal Standard (IS).

Executive Summary

The detection of nitrosamine impurities, such as N-Nitrosodiethanolamine (NDELA) , in pharmaceuticals and cosmetics is a critical regulatory requirement due to their classification as probable human carcinogens (ICH M7). NDELA is particularly challenging to analyze due to its high polarity and low molecular weight.

This guide details the protocol for using Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as a stable isotope-labeled Internal Standard (IS). While the fully deuterated NDELA-d8 is often cited, NDELA-d4 is a viable, cost-effective alternative that provides identical chromatographic behavior and ionization compensation. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve limits of quantitation (LOQ) below 10 ng/g (ppb), compliant with FDA and EMA standards.

Chemical & Technical Profile

Understanding the physicochemical relationship between the analyte and the internal standard is vital for method success.

FeatureAnalyte: NDELAInternal Standard: NDELA-d4
Chemical Name N-NitrosodiethanolamineNitrosobis(2-hydroxyethyl)amine-d4
CAS Number 1116-54-71173019-53-8 (or similar)
Formula C₄H₁₀N₂O₃C₄H₆D₄N₂O₃
Exact Mass 134.07 Da138.10 Da (+4 Da shift)
Polarity (LogP) -1.58 (Highly Polar)-1.58 (Identical)
Solubility Water, Methanol, EthanolWater, Methanol, Ethanol
Role Target ImpurityCorrection for Matrix Effects & Recovery
Why NDELA-d4?

In Isotope Dilution Mass Spectrometry (IDMS), the IS must mimic the analyte's behavior during extraction and ionization. NDELA-d4 co-elutes with NDELA, experiencing the exact same matrix suppression or enhancement in the ESI source. By normalizing the NDELA signal to the NDELA-d4 signal, quantitative accuracy is maintained even in complex matrices like cosmetic creams or metformin tablets.

Method Development Strategy

Chromatographic Challenges

NDELA is extremely polar. Standard C18 columns often fail to retain it, causing it to elute in the void volume (t0) where ion suppression is highest.

  • Recommended Column: C18 with Polar Retention (e.g., Waters XSelect HSS T3) or Porous Graphitic Carbon (PGC).

  • Mobile Phase: High aqueous content is required for retention on C18; PGC allows for stronger organic washes.

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is standard.[1][2]

  • MRM Mode: Multiple Reaction Monitoring is used for selectivity.[3][4]

  • Cross-Talk: The +4 Da mass shift of NDELA-d4 is sufficient to prevent isotopic overlap with native NDELA, ensuring the IS does not contribute to the analyte signal (blank interference).

Experimental Protocols

Protocol A: Preparation of Standards

Safety Note: NDELA is a carcinogen.[5] Handle all powders in a glovebox or fume hood. Use double nitrile gloves.

  • Stock Solution (1 mg/mL):

    • Dissolve 10 mg of NDELA-d4 in 10 mL of Methanol.

    • Store at -20°C in amber glass (light sensitive).

  • Working IS Solution (1 µg/mL):

    • Dilute Stock 1:1000 in Water/Methanol (95:5).

  • Calibration Standards:

    • Prepare NDELA standards (0.5 – 100 ng/mL) in 10% Methanol.

    • Spike every calibration vial with the Working IS Solution to a fixed concentration (e.g., 10 ng/mL).[5]

Protocol B: Sample Extraction (Matrix Dependent)
Workflow 1: Pharmaceutical Tablets (e.g., Metformin)
  • Pulverize: Crush tablets to a fine powder. Weigh 100 mg.

  • Spike IS: Add 50 µL of NDELA-d4 Working Solution directly to the powder.

  • Extract: Add 5 mL of 1% Formic Acid in Water. Vortex for 20 mins.

  • Centrifuge: 4000 rpm for 10 mins.

  • Filter: Pass supernatant through a 0.22 µm PVDF filter into an LC vial.

Workflow 2: Cosmetic Creams (Complex Matrix)
  • Weigh: 1.0 g of cream into a 15 mL tube.

  • Spike IS: Add 50 µL of NDELA-d4 Working Solution .

  • Disperse: Add 10 mL Water. Vortex and sonicate for 15 mins to disperse the emulsion.

  • Clean-up (SPE):

    • Use a HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridge.

    • Condition: 3 mL Methanol -> 3 mL Water.

    • Load: 2 mL of dispersed sample.

    • Wash: 2 mL Water (removes polar interferences).

    • Elute: 3 mL Methanol.

  • Concentrate: Evaporate eluate under Nitrogen to dryness; reconstitute in 1 mL 10% Methanol.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, Waters Xevo).

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Profile:

Time (min) % B Event
0.00 2 Load (High aqueous for retention)
2.00 2 Isocratic Hold
5.00 90 Elution of hydrophobic matrix
7.00 90 Wash
7.10 2 Re-equilibration

| 10.00 | 2 | End |

MS/MS Acquisition (MRM)
  • Source: ESI Positive.[1][2][3][6]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)
NDELA 135.174.1Quantifier12
NDELA 135.1104.0Qualifier8
NDELA-d4 139.1 78.1 *Internal Standard 12

*Note: The product ion for NDELA-d4 is predicted based on the retention of the deuterium label in the fragment. Always perform a "Product Ion Scan" on your specific lot of IS to confirm the dominant fragment, as label positions (alpha vs. beta carbon) can vary by manufacturer.

Logic & Visualization

Analytical Workflow

The following diagram illustrates the critical path for ensuring data integrity using the Internal Standard.

NDELA_Workflow cluster_correction Error Correction Mechanism Sample Sample Matrix (Drug/Cosmetic) Spike Spike NDELA-d4 (Internal Standard) Sample->Spike Step 1 Extract Extraction (Vortex/SPE) Spike->Extract Step 2 LC LC Separation (HSS T3 Column) Extract->LC Step 3 Extract->LC Matrix Loss Corrected MS MS/MS Detection (MRM Mode) LC->MS Step 4 LC->MS Ion Suppression Corrected Data Quantitation (Ratio: Area_Analyte / Area_IS) MS->Data Step 5

Caption: Workflow demonstrating how NDELA-d4 corrects for errors at extraction and ionization stages.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, it must meet specific acceptance criteria (based on ICH Q2(R1)).

  • System Suitability:

    • Signal-to-Noise (S/N): >10 for the LOQ standard (0.5 or 1.0 ng/mL).

    • Retention Time: NDELA and NDELA-d4 must elute within ±0.05 min of each other.

  • Linearity:

    • Calibration curve (Ratio of Analyte/IS vs. Conc) must have R² > 0.99.[1]

  • Recovery (Accuracy):

    • Spike samples at 3 levels (Low, Med, High). Calculated concentration must be 80-120% of the theoretical spike.

    • Self-Check: If absolute area counts drop but the ratio remains constant, the IS is working correctly to compensate for matrix effects.

  • Specificity:

    • Inject a blank matrix.[3][6] There should be no peak at the retention time of NDELA > 20% of the LOQ signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix.Switch to APCI source or improve SPE clean-up.
Peak Tailing Secondary interactions with silanols.Use a column with high carbon load (HSS T3) or add ammonium formate to mobile phase.
"Ghost" Peaks Contamination in solvents or vials.NDELA is ubiquitous.[2] Use LC-MS grade solvents and pre-rinse vials.
IS Signal Variation Inconsistent spiking or matrix effect.Ensure IS is spiked before extraction. Check for "ion suppression" zones in the chromatogram.

References

  • US Food and Drug Administration (FDA). (2020). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[7] Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Agilent Technologies. (2012).[2] Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Retrieved from [Link]

  • Joo, K. M., et al. (2015).[1] Determination of N-nitrosodiethanolamine in cosmetic products by UPLC-MS/MS. Talanta. Retrieved from [Link]

Sources

Method

The Role of Nitrosobis(2-hydroxyethyl)amine-d4 in Advancing Cancer Research: Analytical and Mechanistic Applications

Introduction: The Challenge of N-Nitrosodiethanolamine (NDELA) and the Deuterated Solution N-Nitrosodiethanolamine (NDELA) is a potent, non-volatile nitrosamine classified as a probable human carcinogen (Group 2B) by the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of N-Nitrosodiethanolamine (NDELA) and the Deuterated Solution

N-Nitrosodiethanolamine (NDELA) is a potent, non-volatile nitrosamine classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It is not produced commercially but forms as an unintended contaminant in numerous consumer products, including cosmetics, metalworking fluids, and certain pesticides, arising from the nitrosation of diethanolamine (DEA).[2][3] Its widespread environmental presence and proven carcinogenicity in animal models, where it primarily induces tumors in the upper respiratory tract and liver, make it a significant concern for human health.[4][5]

The carcinogenicity of NDELA is linked to its metabolic activation into reactive electrophilic species that can form covalent bonds with DNA, creating DNA adducts.[6][7] These adducts can lead to miscoding during DNA replication, resulting in mutations that may initiate carcinogenesis.[8] Understanding the precise quantification of human exposure, the metabolic pathways leading to activation, and the nature of the resulting DNA damage is paramount for risk assessment and the development of preventative strategies.

This is where Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) emerges as a critical research tool. As a deuterated isotopologue of NDELA, it is chemically identical to the parent compound but carries a heavier mass due to the replacement of four hydrogen atoms with deuterium. This subtle alteration makes it an indispensable tool in mass spectrometry-based applications, providing the precision and accuracy required to unravel the complex role of NDELA in cancer biology.[9][10] This guide details the core applications of NDELA-d4 in cancer research, providing both the theoretical framework and actionable protocols for its use.

Application 1: Quantitative Bioanalysis - The Gold Standard for Exposure Assessment

The primary application of NDELA-d4 is as an internal standard (IS) for the accurate quantification of NDELA in complex biological matrices such as urine, plasma, and tissue homogenates.[11][12] Due to the high sensitivity of mass spectrometry, even minor variations in sample preparation, injection volume, or instrument response can significantly impact results.[13] A deuterated internal standard, added at a known concentration at the beginning of sample preparation, experiences the same processing and analysis conditions as the target analyte (NDELA).[9][10][14] By measuring the ratio of the NDELA signal to the NDELA-d4 signal, these variations are normalized, ensuring highly accurate and reproducible quantification.[15]

Workflow for NDELA Quantification using NDELA-d4 Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Urine, Plasma) s2 Spike with known amount of NDELA-d4 (IS) s1->s2 s3 Solid Phase Extraction (SPE) Cleanup s2->s3 s4 Elute & Concentrate s3->s4 a1 Inject Sample into UPLC System s4->a1 Prepared Sample a2 Chromatographic Separation (e.g., Porous Graphitic Carbon) a1->a2 a3 Electrospray Ionization (ESI+) Mass Spectrometry a2->a3 a4 Tandem MS (MRM Mode) Detect NDELA & NDELA-d4 a3->a4 d1 Generate Calibration Curve (NDELA/NDELA-d4 Ratio vs. Conc.) a4->d1 Signal Intensity Data d2 Calculate Analyte Ratio in Sample d1->d2 d3 Quantify NDELA Concentration d2->d3

Caption: Workflow for NDELA quantification using NDELA-d4.

Protocol: Quantification of NDELA in Human Urine by UPLC-MS/MS

This protocol is designed for the sensitive detection of NDELA in urine, a key biomarker for assessing recent exposure.

1. Materials and Reagents:

  • Standards: NDELA and NDELA-d4 (e.g., 1 mg/mL in Methanol).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic Acid.

  • SPE Cartridges: Mixed-mode cation exchange cartridges.

  • Urine Samples: Collected and stored at -20°C or lower, protected from light.[2]

2. Preparation of Standards and Solutions:

  • Stock Solutions (100 µg/mL): Prepare separate stock solutions of NDELA and NDELA-d4 in methanol.

  • Working Standard Solutions (1-100 ng/mL): Serially dilute the NDELA stock solution to prepare calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the NDELA-d4 stock solution in water.

3. Sample Preparation:

  • Thaw urine samples to room temperature. Centrifuge at 4,000 rpm for 10 minutes to pellet precipitates.

  • To 1.0 mL of supernatant, add 50 µL of the 50 ng/mL NDELA-d4 internal standard spiking solution. Vortex briefly.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of dichloromethane to remove interferences.

    • Elute the analytes with 2 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Methanol, 0.1% Formic Acid).

4. UPLC-MS/MS Analysis:

  • UPLC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Porous Graphitic Carbon (PGC) column for good retention of polar compounds.[11]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analytes from the reverse-phase column.
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 minEnsures separation of NDELA from other urine components.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC.
Column Temperature 40°CEnsures reproducible retention times.
Ion Source ESI+NDELA readily forms protonated molecules [M+H]+.
Gas Temperature 300°COptimizes desolvation of the analyte ions.
Gas Flow 10 L/minAssists in nebulization and desolvation.
Capillary Voltage 4000 VCreates a strong electric field for efficient ionization.

5. Data Acquisition (Multiple Reaction Monitoring - MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both NDELA and its deuterated standard. This provides high specificity and sensitivity.[11][16]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Fragmentor (V)Collision Energy (V)
NDELA 135.1104.0 (Qualifier)50809
135.174.1 (Quantifier)50803
NDELA-d4 139.178.1 (Quantifier)50803

6. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio (NDELA/NDELA-d4) against the concentration of the calibration standards.

  • The concentration of NDELA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Application 2: Elucidating Metabolic Activation Pathways

NDELA undergoes metabolic activation primarily by cytochrome P450 enzymes (specifically CYP2E1) to exert its carcinogenic effects.[4] Two key competing pathways are:

  • α-hydroxylation: Oxidation at the carbon atom adjacent to the nitroso group. This is considered the primary activation pathway, leading to an unstable intermediate that ultimately generates a 2-hydroxyethyldiazonium ion, a reactive species that can alkylate DNA.[4]

  • β-oxidation: Oxidation at the carbon atom further from the nitroso group, which can lead to the formation of N-nitroso-2-hydroxymorpholine (NHMOR) and glycolaldehyde.[4]

Using specifically deuterated NDELA, such as NDELA-d4 (deuterated at the α-positions), allows researchers to probe these pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down enzymatic reactions that involve the cleavage of this bond.[17] By using NDELA-d4 in an in vitro metabolism assay, a reduced rate of α-hydroxylation compared to the non-deuterated compound would provide direct evidence for this pathway being a rate-limiting step.[4]

Metabolic Pathways of NDELA

G cluster_alpha α-Hydroxylation Pathway cluster_beta β-Oxidation Pathway NDELA NDELA (N-Nitrosodiethanolamine) CYP2E1_alpha CYP2E1 NDELA->CYP2E1_alpha Major Pathway CYP2E1_beta CYP2E1 NDELA->CYP2E1_beta Minor Pathway NDELA_d4 NDELA-d4 (α-deuterated) NDELA_d4->CYP2E1_alpha Slowed due to Kinetic Isotope Effect AlphaOH α-Hydroxy NDELA (Unstable) Diazo 2-Hydroxyethyldiazonium Ion AlphaOH->Diazo Spontaneous Decomposition DNA_Adduct DNA Adducts (e.g., O6-2-hydroxyethyldeoxyguanosine) Diazo->DNA_Adduct Alkylation NHMOR N-Nitroso-2-hydroxymorpholine (NHMOR) Glycol Glycolaldehyde CYP2E1_alpha->AlphaOH CYP2E1_beta->NHMOR CYP2E1_beta->Glycol

Caption: Competing metabolic pathways of NDELA activation.

Protocol: In Vitro Metabolism of NDELA-d4 using Liver Microsomes

This protocol investigates the effect of α-deuteration on the metabolic rate of NDELA.

1. Materials and Reagents:

  • Substrates: NDELA and NDELA-d4.

  • Microsomes: Pooled human or rat liver microsomes (e.g., from a commercial supplier).

  • Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Quenching Solution: Cold acetonitrile.

  • Analytical Standards: Standards for expected metabolites (if available).

2. Incubation Procedure:

  • Prepare a master mix containing the phosphate buffer and the NADPH regenerating system on ice.

  • In microcentrifuge tubes, add liver microsomes to a final concentration of 0.5 mg/mL.

  • Add either NDELA or NDELA-d4 to a final concentration of 100 µM.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system master mix. The final reaction volume is 200 µL.

  • Incubate at 37°C in a shaking water bath. Collect time points (e.g., 0, 5, 15, 30, 60 minutes) by removing aliquots.

  • Stop the reaction at each time point by adding 400 µL of ice-cold acetonitrile to the aliquot. This precipitates the microsomal proteins.

  • Include negative controls: one without substrate and one without the NADPH system.

3. Sample Processing and Analysis:

  • Vortex the quenched reaction tubes vigorously.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the disappearance of the parent compound (NDELA or NDELA-d4) over time using the UPLC-MS/MS method described in Application 1.

  • If standards are available, quantify the formation of key metabolites like glycolaldehyde.

4. Data Interpretation:

  • Plot the concentration of the parent compound (NDELA and NDELA-d4) versus time.

  • Calculate the rate of metabolism (e.g., pmol/min/mg protein).

  • A significantly slower rate of metabolism for NDELA-d4 compared to NDELA would confirm that α-hydroxylation, the step involving C-D bond cleavage, is a critical and rate-determining step in its metabolic activation.[4]

Application 3: Tracing and Identifying Carcinogen-DNA Adducts

The ultimate molecular event in NDELA-induced carcinogenesis is the formation of DNA adducts.[6] Identifying and quantifying these adducts in target tissues is crucial for understanding the mechanism of action and for use as biomarkers of carcinogenic effect.[8] While direct use of NDELA-d4 as the primary carcinogen in an animal study is less common, its deuterated metabolites can serve as invaluable standards for identifying adducts formed from the non-labeled compound.

More importantly, a heavily labeled version (e.g., NDELA-d8) is often synthesized to be used as an internal standard for the highly sensitive quantification of DNA adducts by LC-MS/MS.[11] The principles are identical to the bioanalysis application. After exposing cells or animals to unlabeled NDELA, the DNA is isolated and enzymatically hydrolyzed to individual nucleosides. A known amount of the deuterated adduct standard is then added to the sample before LC-MS/MS analysis to accurately quantify the level of the specific DNA adduct.

Mechanism of DNA Adduct Formation

G cluster_activation Metabolic Activation cluster_adduction DNA Adduction cluster_consequence Biological Consequence NDELA NDELA AlphaOH α-Hydroxy NDELA NDELA->AlphaOH CYP2E1 Diazo 2-Hydroxyethyldiazonium Ion (Reactive Electrophile) AlphaOH->Diazo Adduct Hydroxyethyl-Guanine Adduct Diazo->Adduct Attacks Guanine DNA DNA Helix Guanine Guanine Base (Nucleophilic N7, O6 sites) Replication DNA Replication Adduct->Replication Distorts DNA Helix Mutation Miscoding -> Mutation (e.g., G:C to A:T) Replication->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Pathway from NDELA exposure to DNA adduct formation.

Protocol: Analysis of O⁶-2-hydroxyethyldeoxyguanosine Adducts

This protocol outlines the general steps for quantifying a specific NDELA-induced DNA adduct in cellular DNA, using a deuterated adduct as an internal standard.

1. Materials and Reagents:

  • Cell Culture: Human liver carcinoma cells (e.g., HepG2) capable of metabolizing nitrosamines.

  • Treatment: NDELA (non-labeled).

  • DNA Isolation Kit: Commercial kit for high-purity genomic DNA extraction.

  • Enzymes: Nuclease P1, Alkaline Phosphatase for DNA hydrolysis.

  • Internal Standard: Synthesized O⁶-2-hydroxyethyl-d4-deoxyguanosine.

  • LC-MS/MS System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement.

2. Experimental Procedure:

  • Cell Treatment: Culture HepG2 cells to ~80% confluency. Treat cells with various concentrations of NDELA (e.g., 0, 10, 50, 100 µM) for 24 hours.

  • DNA Isolation: Harvest cells and isolate genomic DNA using a commercial kit, following the manufacturer's protocol. Quantify the DNA yield and purity (A260/A280 ratio).

  • DNA Hydrolysis:

    • To 50 µg of DNA, add the deuterated internal standard.

    • Hydrolyze the DNA to nucleosides by sequential incubation with Nuclease P1 and Alkaline Phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and remove enzymes and salts.

  • LC-MS/MS Analysis:

    • Analyze the purified nucleosides using a sensitive LC-MS/MS method optimized for nucleoside separation.

    • Use high-resolution mass spectrometry to specifically detect the accurate mass of the O⁶-2-hydroxyethyldeoxyguanosine adduct and its corresponding deuterated internal standard.

6. Data Analysis:

  • Quantify the adduct by comparing the signal intensity of the native adduct to the deuterated internal standard.

  • Express the results as the number of adducts per 10⁶ or 10⁷ normal nucleosides.

  • This data provides a direct measure of the DNA damage induced by NDELA and can be used to assess dose-response relationships and the efficacy of potential chemopreventive agents.[18]

Conclusion and Future Perspectives

Nitrosobis(2-hydroxyethyl)amine-d4 and other deuterated isotopologues are not merely reagents; they are precision instruments that enable researchers to dissect the complex interplay between environmental carcinogen exposure, metabolism, and the molecular origins of cancer. The applications detailed herein—from quantifying trace levels of exposure in human populations to elucidating the fundamental mechanisms of metabolic activation and DNA damage—underscore their indispensable role. Future research can leverage these tools to explore individual differences in NDELA metabolism, identify new biomarkers of susceptibility, and validate the efficacy of interventions designed to mitigate the risks posed by this widespread environmental carcinogen. The continued application of stable isotope-labeled compounds will undoubtedly remain at the forefront of cancer research, providing the clarity needed to translate mechanistic understanding into public health benefits.

References

  • N-Nitrosodiethanolamine (NDELA). (1981). OSHA.gov. [Link]

  • Chanwirat, R. (2012). Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Agilent Technologies. [Link]

  • Loeppky, R. N., et al. (2002). Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen. Chemical Research in Toxicology, 15(4), 484-496. [Link]

  • Lim, D. S., et al. (2015). Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. Journal of Chromatography B, 989, 111-118. [Link]

  • Karimifard, S., & Moghaddam, A. (2024). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. Discover Chemistry, 1(14). [Link]

  • Analysis of NDELA according to ISO 15819. FILAB. [Link]

  • Hilfrich, J., et al. (1981). The carcinogenicity of N-nitrosodiethanolamine, an environmental pollutant, in Syrian hamsters. Cancer Letters, 13(2), 169-176. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Resolve Mass Spectrometry. [Link]

  • N-Nitrosodiethanolamine. (1999). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Den Engelse, L., et al. (1986). Mutagenicity, DNA damage and DNA adduct formation by N-nitroso-2-hydroxyalkylamine and corresponding aldehydes. Carcinogenesis, 7(10), 1637-1643. [Link]

  • Eisenbrand, G., et al. (1984). Studies on the metabolic activation of diethanolnitrosamine in animal-mediated and in vitro assays using Escherichia coli K-12 343/113 as an indicator. Journal of Cancer Research and Clinical Oncology, 108(1), 76-80. [Link]

  • Wang, Y., et al. (2017). Differential efficiency of DNA repair in response to NDEA, NDELA and NDPA treatment. Oncology Letters, 14(4), 4849-4854. [Link]

  • Patel, B., et al. (2018). Estimation of N-Nitrosodiethanolamine in Cosmetics by Different Analytical Techniques. International Journal for Scientific Research & Development, 6(3). [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]

  • Motevaseli, E., et al. (2020). Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. Molecules, 25(22), 5336. [Link]

  • Experimental therapy uses innate immunity to fight diverse cancers. (2025). Drug Discovery News. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Pour, P., et al. (1979). Carcinogenicity of N-nitrosobis (2-hydroxypropyl) amine after administration to Syrian hamster skin. Journal of the National Cancer Institute, 63(1), 181-184. [Link]

  • N-Nitrosodiethylamine-d4. PubChem. [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). Pharmapproach. [Link]

  • Matsuda, T., et al. (2025). Analysis of Novel DNA Adducts Derived from Acetaldehyde. International Journal of Molecular Sciences, 26(12), 6543. [Link]

  • Kuriakose, G., et al. (2016). Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethanolamines by LC-MS-MS. Journal of Chromatography & Separation Techniques, 7(4). [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Biomedical Science and Clinical Research. [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2011). Opinion on nitrosamines and secondary amines in cosmetic products. European Commission. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Yeap, S. K., et al. (2013). The Anti-Cancer Activities of Vernonia amygdalina Extract in Human Breast Cancer Cell Lines Are Mediated through Caspase-Dependent and p53-Independent Pathways. PLOS ONE, 8(10), e78031. [Link]

  • Mechanisms of NDELA metabolic activation. ResearchGate. [Link]

  • LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (2024). NorthEast BioLab. [Link]

  • DNA adduct. Wikipedia. [Link]

  • Asiri, A. M., et al. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic Chemistry: Current Research, 4(2). [Link]

  • Lim, D. S., et al. (2018). Risk assessment of N -nitrosodiethylamine (NDEA) and N -nitrosodiethanolamine (NDELA) in cosmetics. Journal of Toxicology and Environmental Health, Part A, 81(10), 344-356. [Link]

  • Evidence on the Carcinogenicity of Nitrite in Combination with Amines or Amides. (2016). OEHHA. [Link]

  • Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). (2018). YouTube. [Link]

  • Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]

  • Deuterium has a key role in tumour development – new target in anticancer drug development. (2025). ResearchGate. [Link]

  • Belete, T. M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Drug Design, Development and Therapy, 16, 3465-3472. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving "Nitrosobis(2-hydroxyethyl)amine-d4" signal intensity in mass spec

Ticket ID: NDELA-OPT-001 Subject: Improving Signal Intensity for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) in LC-MS/MS Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NDELA-OPT-001
Subject: Improving Signal Intensity for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) in LC-MS/MS
Assigned Specialist: Dr. A. Chen, Senior Application Scientist

Executive Summary

You are experiencing low signal intensity or poor quantitation accuracy for NDELA-d4 (the deuterated internal standard for N-nitrosodiethanolamine). This is a common bottleneck in nitrosamine impurity analysis due to the compound's high polarity (logP ≈ -1.5) and small mass (m/z ~139 for d4), making it highly susceptible to ion suppression and retention loss on standard reversed-phase systems.

This guide moves beyond basic "check your connections" advice. We will re-engineer your method based on the three pillars of MS sensitivity: Ionization Efficiency , Chromatographic Retention , and Standard Stability .

Part 1: The Diagnostics (Troubleshooting Q&A)

Category A: Ionization & Source Physics[1][2]

Q: I am using ESI+, but the signal is erratic and weak. Should I switch to APCI? A: Yes, APCI is often the superior choice for Nitrosamines. While NDELA is polar and theoretically suits Electrospray Ionization (ESI), it is a small molecule often analyzed in complex matrices (drug substances).

  • The Mechanism: ESI is highly susceptible to "matrix effects." If your NDELA-d4 elutes early (which it likely does, see Category B), it co-elutes with salts and polar impurities that steal charge in the ESI droplet phase.

  • The Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[1] APCI relies on gas-phase ionization, which is significantly less prone to liquid-phase ion suppression.

    • Note: If you must use ESI, use a HESI (Heated ESI) source to maximize desolvation.

Q: What mobile phase additives maximize the NDELA-d4 [M+H]+ signal? A: Formic Acid (0.1%) is standard, but watch your pH. NDELA is a weak base. You need an acidic environment to protonate the amine nitrogen for positive mode detection.

  • Protocol: Use 0.1% Formic Acid in both water and methanol.

  • Avoid: Ammonium acetate/formate buffers unless you are strictly using HILIC. In reversed-phase/APCI, excess buffer salts can deposit on the corona needle (in APCI) or suppress the signal.

Category B: Chromatography & Retention (The Root Cause)[3]

Q: My NDELA-d4 elutes in the void volume (t0) on my C18 column. Is this killing my signal? A: Absolutely. This is the #1 cause of low sensitivity. NDELA is extremely hydrophilic. On a standard C18 column, it has almost no retention (


). This forces it to elute simultaneously with the "salt front" (unretained matrix components).
  • The Consequence: Your target ion is competing with millions of matrix ions for charge.

  • The Expert Solution: You must change the stationary phase. C18 is not the right tool here.

Recommended Columns for NDELA:

  • Porous Graphitic Carbon (PGC): (e.g., Hypercarb). This is the gold standard for polar nitrosamines. It retains NDELA via a "polar retention effect on graphite," moving it away from the void volume.

  • HILIC (Hydrophilic Interaction LC): Excellent retention, but requires a long equilibration time and is sensitive to sample diluent (must be high organic).

  • Polar-Embedded C18: (e.g., Acquity HSS T3). Better than standard C18, but often insufficient for NDELA specifically.

Category C: Standard Stability

Q: Could my NDELA-d4 be degrading or exchanging deuterium? A: Check the position of the label immediately. Not all "d4" standards are created equal.

  • Scenario 1: Labile Label (Bad). If the deuterium is on the hydroxyl groups (–OD), it will exchange with H2O in your mobile phase instantly. You will see the signal for NDELA-d0 (unlabeled), not d4.

  • Scenario 2: Backbone Label (Good). The deuterium must be on the ethylene carbon chain (

    
    ). This is non-exchangeable.
    
  • Action: Verify your Certificate of Analysis (CoA). Ensure the structure is Nitrosobis(2-hydroxyethyl-d4)amine .

Part 2: Optimization Workflows

Workflow 1: The "Carbon Switch" Protocol

Use this if you are currently failing with C18.

  • Column: Porous Graphitic Carbon (PGC),

    
     mm, 3 or 5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Acetonitrile is often too strong for PGC retention of this analyte).

  • Gradient:

    • 0-2 min: 100% A (Load and retain).

    • 2-10 min: Ramp to 90% B.

    • Result: NDELA-d4 should elute around 4-6 minutes, well separated from the void.

Workflow 2: Sample Diluent Matching

Use this to prevent "Solvent Effects" that distort peak shape.

Injection SolventImpact on SignalRecommendation
100% Methanol Poor. Causes "breakthrough" on PGC/C18; peak splits or broadens.Avoid for injection.
100% Water Good for peak shape, but may have solubility issues for the drug substance.Ideal if matrix allows.
5% MeOH / 95% H2O Optimal. Balances solubility and retention.Standardize on this.

Part 3: Visualizations

Diagram 1: The Signal Suppression Mechanism

This diagram illustrates why elution in the void volume (C18) destroys your signal compared to the Carbon column approach.

IonSuppression cluster_C18 Scenario A: Standard C18 Column cluster_PGC Scenario B: Carbon (PGC) Column Void Void Volume (Salts/Matrix) MS_Source_A MS Source (Charge Competition) Void->MS_Source_A NDELA_C18 NDELA-d4 (Co-elution) NDELA_C18->MS_Source_A Signal_A Low Signal (Suppressed) MS_Source_A->Signal_A Ionization Failure Void_B Void Volume (Salts/Matrix) MS_Source_B MS Source (Clean Ionization) Void_B->MS_Source_B Elutes t=1.0 Retained Retained Zone (Clean Elution) NDELA_PGC NDELA-d4 (Retained) NDELA_PGC->MS_Source_B Elutes t=5.0 Signal_B High Signal (Optimized) MS_Source_B->Signal_B

Caption: Figure 1. Comparison of elution profiles. On C18 (Red), co-elution with matrix salts suppresses ionization. On Carbon (Green), retention separates the analyte from the suppression zone.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low NDELA-d4 Signal Check_RT Check Retention Time (RT) Is k' < 1 (near void)? Start->Check_RT RT_Bad Yes (RT < 2 min) Check_RT->RT_Bad Poor Retention RT_Good No (RT > 3 min) Check_RT->RT_Good Good Retention Action_Column Switch Column: 1. Porous Graphitic Carbon 2. HILIC RT_Bad->Action_Column Check_Source Check Ion Source Are you using ESI? RT_Good->Check_Source Action_APCI Switch to APCI (Reduces Matrix Effect) Check_Source->Action_APCI Yes (Try APCI) Check_Prep Check Sample Prep Is diluent 100% Organic? Check_Source->Check_Prep Already APCI Action_Diluent Change Diluent to 95% Water / 5% MeOH Check_Prep->Action_Diluent Yes

Caption: Figure 2. Decision tree for diagnosing signal loss. Prioritize chromatographic retention first, then ionization source optimization.

References

  • US Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • Ng, C. et al. (2020). "Analytical Methods for the Determination of Nitrosamines in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the use of APCI and Carbon columns for polar nitrosamines).
  • Thermo Fisher Scientific. (2016). Determination of Nitrosamines in Drinking Water by LC-MS/MS using Porous Graphitic Carbon. Application Note. Link

Sources

Optimization

"Nitrosobis(2-hydroxyethyl)amine-d4" stability and storage conditions

Welcome to the technical support guide for Nitrosobis(2-hydroxyethyl)amine-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nitrosobis(2-hydroxyethyl)amine-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical internal standard. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Nitrosobis(2-hydroxyethyl)amine-d4?

There are varying recommendations from different suppliers, which can be a source of confusion. To ensure the long-term stability and integrity of your standard, we recommend adhering to the most stringent conditions.

  • Optimal Long-Term Storage: For unopened vials and long-term storage, -20°C is the recommended temperature .[1] This minimizes the potential for thermal degradation over time.

  • Short-Term Storage: For solutions that are in active use, storage at 2-8°C in a refrigerator is acceptable .[2] It is crucial to protect the solution from light.

  • Room Temperature Storage: While some suppliers state that the compound is stable at room temperature, this should be considered for very short periods only, such as during sample preparation.[3] Prolonged exposure to ambient temperatures can increase the rate of degradation.

The chemical stability of N-nitrosodiethanolamine (the non-deuterated parent compound) is known to be influenced by temperature.[4] Therefore, maintaining cold-chain custody is a critical aspect of ensuring the accuracy of your experimental results.

Q2: Is Nitrosobis(2-hydroxyethyl)amine-d4 sensitive to light?

Yes, this compound is light-sensitive, particularly to UV light.[3][5] Exposure to light can lead to photolytic degradation, where the energy from the light breaks down the molecule.[1][6][7]

Best Practices for Light Protection:

  • Always store the compound in amber vials or containers that block UV light.

  • When preparing solutions or performing experiments, work in a subdued lighting environment or use glassware that offers UV protection.

  • Wrap containers with aluminum foil for additional protection if they will be exposed to light for any period.

The N-N bond in nitrosamines is susceptible to cleavage upon UV irradiation, leading to the formation of various degradation products.[2][8] This can compromise the concentration and purity of your standard.

Q3: How does pH affect the stability of Nitrosobis(2-hydroxyethyl)amine-d4?

The stability of nitrosamines, including Nitrosobis(2-hydroxyethyl)amine-d4, is pH-dependent. It is generally more stable in neutral to alkaline aqueous solutions when protected from light.[3]

  • Acidic Conditions: The compound is less stable in acidic solutions.[3][9] Acid-catalyzed hydrolysis can lead to the cleavage of the nitroso group, resulting in the formation of the corresponding amine and a nitrosating agent.[9]

  • Neutral to Alkaline Conditions: Stability is enhanced in neutral and alkaline environments.[3]

If your experimental protocol requires working in an acidic medium, it is crucial to minimize the time the standard is exposed to these conditions and to prepare fresh solutions for each experiment to ensure accuracy.

Q4: What are the signs of degradation?

Visual inspection can sometimes indicate degradation, although it is not a definitive measure.

  • Color Change: A noticeable change in the color of the solid or solution (e.g., darkening) may suggest degradation. The pure compound is typically a light yellow oil or viscous liquid.[3]

  • Precipitation: The formation of precipitates in a solution could indicate the formation of insoluble degradation products.

However, significant degradation can occur without any visible changes. The most reliable method to assess the integrity of your standard is through analytical techniques such as HPLC or GC-MS to check for the presence of impurities or a decrease in the main peak area.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected analytical results.

Possible Cause 1: Degradation of the standard due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the standard has been consistently stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light.

    • Prepare a Fresh Stock Solution: If the working solution has been stored for an extended period, prepare a fresh one from a new vial of the solid standard.

    • Analytical Confirmation: Analyze the standard using a qualified analytical method (e.g., LC-MS) to confirm its concentration and purity against a new, unopened standard if available.

Possible Cause 2: Instability in the experimental matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix pH: If your sample matrix is acidic, the standard may be degrading after it is added. Consider neutralizing the sample just before analysis or shorten the time between spiking and analysis.

    • Assess for Oxidizing Agents: The presence of strong oxidizing agents in your sample can degrade the nitrosamine.[10] If possible, quench or remove these agents before adding the internal standard.

Issue: Appearance of unknown peaks in the chromatogram.

Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling Procedures: Scrutinize your sample preparation workflow for any steps where the standard might be exposed to harsh conditions (e.g., high heat, strong acids/bases, prolonged light exposure).

    • Identify Potential Degradants: Based on the literature, potential degradation products from nitrosamines can include the corresponding secondary amine (diethanolamine-d4) and various oxidation or cleavage products.[1][2] Use mass spectrometry to investigate the identity of the unknown peaks.

    • Perform a Forced Degradation Study: To confirm if the unknown peaks are related to the standard, you can perform a controlled forced degradation study on a fresh sample of the standard (e.g., by exposing it to UV light or acid) and compare the resulting chromatogram to your sample's chromatogram.

Summary of Stability and Storage Conditions

ParameterRecommended ConditionRationale
Long-Term Storage -20°C[1]Minimizes thermal degradation.
Short-Term Storage 2-8°C, protected from light[2]Suitable for active use while mitigating degradation.
Light Exposure Avoid, use amber vials or foil wrappingPrevents photolytic degradation, especially by UV light.[3][5]
pH of Solutions Neutral to alkalineMore stable; acidic conditions can cause hydrolysis.[3][9]
Incompatibilities Strong oxidizing agents[10]Can lead to chemical degradation.

Experimental Workflow: Storage and Handling Decision Tree

The following diagram outlines the decision-making process for the proper storage and handling of Nitrosobis(2-hydroxyethyl)amine-d4.

G start Start: Receive Nitrosobis(2-hydroxyethyl)amine-d4 storage_decision Intended Use? start->storage_decision long_term Store at -20°C in original, light-protected container. storage_decision->long_term Long-term Storage short_term Store at 2-8°C in a light-protected container. storage_decision->short_term Active Use prep_solution Prepare Solution long_term->prep_solution short_term->prep_solution check_light Work in subdued light? prep_solution->check_light use_amber Use amber glassware or wrap with foil. check_light->use_amber No proceed Proceed with experiment check_light->proceed Yes use_amber->proceed check_ph Is the experimental matrix acidic? proceed->check_ph minimize_time Minimize exposure time and use freshly prepared solutions. check_ph->minimize_time Yes end End of Handling check_ph->end No minimize_time->end

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4)

Welcome to the technical support center for the analysis of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the knowledge to overcome common challenges and achieve robust and reliable chromatographic separation of this critical analyte.

Introduction to NDELA-d4 Analysis

N-Nitrosodiethanolamine (NDELA) is a non-volatile nitrosamine that can be found as a contaminant in various products, including cosmetics, cutting fluids, and pharmaceuticals.[1][2] Its deuterated internal standard, NDELA-d4, is essential for accurate quantification in complex matrices. The analytical methods for NDELA are often complicated by the sample matrix, necessitating cleanup techniques and sensitive detection.[2][3] Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for its analysis, frequently coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][4]

This guide will delve into the practical aspects of optimizing the separation of NDELA-d4, addressing common issues from sample preparation to data interpretation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic analysis of NDELA-d4.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My NDELA-d4 peak is exhibiting significant tailing (or fronting). What are the potential causes and how can I resolve this?

Answer:

Poor peak shape is a common issue that can compromise resolution and integration accuracy. The underlying causes can be chemical or physical in nature.

Causality Explained: Peak tailing for a polar compound like NDELA-d4 often results from secondary interactions with active sites on the stationary phase (e.g., free silanols on a C18 column) or issues with the mobile phase. Peak fronting is less common but can occur with column overload or improper sample solvent.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Column Health:

    • Action: Inspect the column for any visible signs of contamination at the inlet.

    • Rationale: Particulate matter from samples or the HPLC system can block the inlet frit, leading to distorted peak shapes.

    • Protocol: If contamination is suspected, reverse-flush the column (if permitted by the manufacturer) with a strong solvent. Always use an in-line filter to prevent future contamination.

  • Optimize Mobile Phase Composition:

    • Action: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for NDELA-d4. Consider adding a small amount of a competing base or an acidic modifier.

    • Rationale: NDELA is a polar compound. Adjusting the mobile phase can minimize unwanted interactions with the stationary phase. For instance, adding a small amount of formic acid can protonate residual silanols, reducing their interaction with the analyte.[5]

    • Protocol:

      • Start with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • If tailing persists, consider using a buffered mobile phase to maintain a consistent pH.

  • Check for Sample Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

    • Rationale: Injecting a sample in a much stronger solvent than the mobile phase can cause the analyte to travel through the column as a broad band, resulting in poor peak shape.

    • Protocol: If possible, dissolve your sample directly in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Consider an Alternative Stationary Phase:

    • Action: If the above steps do not resolve the issue, consider a column with a different stationary phase or one that is specifically designed for polar compounds.

    • Rationale: Some stationary phases are end-capped to a higher degree to minimize silanol interactions. Porous graphitic carbon (PGC) columns can also be an excellent alternative for retaining and separating highly polar compounds like NDELA.

    • Protocol: Experiment with a column that has a polar-embedded or polar-endcapped stationary phase.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Question: I am struggling to achieve the required sensitivity for NDELA-d4 in my samples. What can I do to improve the signal?

Answer:

Low sensitivity is a significant challenge, especially when dealing with trace-level analysis of nitrosamines.[6][7] The issue can stem from the sample preparation, chromatographic conditions, or the detector settings.

Causality Explained: Achieving low detection limits for nitrosamines requires minimizing analyte loss during sample preparation and maximizing ionization efficiency in the mass spectrometer. Matrix effects, where co-eluting compounds suppress the ionization of the target analyte, are a major contributor to low sensitivity.[4]

Step-by-Step Troubleshooting Protocol:

  • Optimize Sample Preparation:

    • Action: Incorporate a sample cleanup and concentration step. Solid-phase extraction (SPE) is a highly effective technique.

    • Rationale: Removing interfering matrix components not only improves sensitivity by reducing ion suppression but also protects the analytical column and mass spectrometer.[7]

    • Protocol:

      • Develop an SPE method using a mixed-mode cation exchange cartridge to retain NDELA-d4 while allowing non-polar and neutral interferences to pass through.

      • Elute with a solvent containing a base (e.g., ammoniated methanol) to neutralize the analyte for elution.

      • Evaporate the eluent and reconstitute in the initial mobile phase.

  • Enhance Mass Spectrometric Detection:

    • Action: Optimize the electrospray ionization (ESI) source parameters and the multiple reaction monitoring (MRM) transitions.

    • Rationale: The sensitivity of a mass spectrometer is highly dependent on the source conditions (e.g., gas temperatures, flow rates, and spray voltage) and the selection of precursor and product ions for MRM.

    • Protocol:

      • Perform an infusion analysis of an NDELA-d4 standard to fine-tune the ESI source parameters for maximum signal intensity.

      • Confirm the optimal MRM transitions. For NDELA, a common transition is m/z 135.0 -> 74.1.[5] For NDELA-d4, the expected transition would be m/z 143.1 -> 111.0.

  • Address Matrix Effects:

    • Action: Evaluate for ion suppression by performing a post-column infusion experiment.

    • Rationale: This experiment will reveal if any co-eluting matrix components are suppressing the NDELA-d4 signal.[8]

    • Protocol:

      • While a blank matrix extract is being injected and separated on the column, continuously infuse a standard solution of NDELA-d4 directly into the MS source.

      • A dip in the baseline signal at the retention time of NDELA-d4 indicates ion suppression.

      • If suppression is observed, improve the sample cleanup or adjust the chromatography to separate the interfering compounds from the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatographic column for NDELA-d4 analysis?

A1: The choice of column depends on the analytical technique.

  • For HPLC-MS/MS: A reversed-phase C18 column is a common starting point. However, due to the polar nature of NDELA, a column with a polar-embedded or polar-endcapped stationary phase can provide better retention and peak shape. For challenging matrices, a porous graphitic carbon (PGC) column can offer unique selectivity and excellent retention for polar compounds. Cation exchange columns have also been used successfully to enhance separation from matrix interferences.[8]

  • For GC-MS: Due to the low volatility of NDELA, derivatization is often required to improve its chromatographic properties.[2][3] After derivatization (e.g., silylation), a standard non-polar column, such as a 5% phenyl-methylpolysiloxane, is typically used.

Q2: Can I analyze NDELA-d4 without derivatization by GC?

A2: While it is possible to chromatograph underivatized NDELA, the detection limit is significantly higher compared to the derivatized analyte.[2] For trace-level quantification, derivatization is highly recommended to improve volatility and thermal stability.

Q3: How can I prevent the artificial formation of nitrosamines during sample preparation?

A3: The artifactual formation of nitrosamines is a critical concern.[9] To prevent this:

  • Add a nitrosation inhibitor, such as ammonium sulfamate or ascorbic acid, to the sample as early as possible in the preparation process.[2][3]

  • Avoid acidic conditions and high temperatures, as these can promote nitrosation if nitrite precursors are present.[9]

  • Protect samples from light, as NDELA can degrade upon exposure to UV light.[2]

Q4: What are the typical mobile phases used for LC-MS analysis of NDELA-d4?

A4: A common mobile phase combination for reversed-phase LC-MS analysis of NDELA is a gradient of water and methanol or acetonitrile, with a small amount of an acidic modifier.

  • Example: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol. A gradient starting with a high percentage of A and gradually increasing B is typical.[5]

  • Ammonium acetate has also been used as a mobile phase additive.

Q5: My results are not reproducible. What are the likely causes?

A5: Lack of reproducibility can be frustrating. Here are some key areas to investigate:

  • Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that all steps, especially liquid-liquid extractions or SPE, are performed consistently.

  • System Stability: Check for leaks in the HPLC or GC system. Ensure the column is properly conditioned and equilibrated before each run.

  • Standard Stability: NDELA and its deuterated standard can be unstable. Prepare fresh standards regularly and store them properly (refrigerated and protected from light).[2]

  • Injection Volume Precision: Ensure the autosampler is functioning correctly and delivering a consistent injection volume.

Visualizing the Troubleshooting Workflow

A logical approach is crucial for effective troubleshooting. The following diagram outlines a general workflow for addressing chromatographic issues.

Troubleshooting_Workflow cluster_method Method Optimization Start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) Check_System 1. Check System Suitability (Pressure, Baseline Noise) Start->Check_System Check_Column 2. Evaluate Column (Age, Contamination) Check_System->Check_Column System OK Consult Consult Senior Scientist or Manufacturer Check_System->Consult System Issue Optimize_Method 3. Review & Optimize Method Parameters Check_Column->Optimize_Method Column OK Check_Column->Consult Column Issue Check_Sample 4. Investigate Sample (Preparation, Matrix Effects) Optimize_Method->Check_Sample Method OK Mobile_Phase Mobile Phase (Composition, pH) Optimize_Method->Mobile_Phase Check_Sample->Consult Issue Persists Resolved Problem Resolved Check_Sample->Resolved Problem Identified & Corrected Consult->Resolved Gradient Gradient Profile Temperature Column Temperature Detector Detector Settings (MS Parameters)

Caption: A general workflow for troubleshooting chromatographic issues.

Experimental Protocols

Protocol 1: Generic HPLC-MS/MS Method for NDELA-d4

This protocol provides a starting point for the analysis of NDELA-d4. Optimization will be required based on your specific instrument and sample matrix.

Parameter Condition
HPLC System UHPLC system capable of binary gradients
Column C18, 2.1 x 100 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold for 2 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition m/z 143.1 > 111.0 (Qualifier: m/z 143.1 > 81.0)
Collision Energy Optimize for your instrument

References

  • Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. (2024). Discover Chemistry, 1(1), 14. [Link]

  • N-Nitrosodiethanolamine (NDELA). OSHA.gov. [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025). Agilent. [Link]

  • N-Nitrosodiethanolamine. (1990). In Some Industrial Chemicals. National Center for Biotechnology Information. [Link]

  • Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. (2025). Journal of Pharmaceutical and Biomedical Analysis, 245, 116089. [Link]

  • Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. (2014). Chemical Research in Toxicology, 27(9), 1517–1525. [Link]

  • Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. ResearchGate. [Link]

  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan. (2017). Journal of Chromatography & Separation Techniques, 8(1). [Link]

  • ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. (2020). International Journal of Scientific Development and Research, 5(6). [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist. [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. (2025). LCGC International. [Link]

  • Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography. (2017). Journal of Chromatography A, 1496, 20-27. [Link]

  • Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. (2012). Agilent. [Link]

  • Quantitative analysis of N-nitrosodiethanolamine (NDELA) by high performance liquid chromatography-thermal energy analyzer detection. ResearchGate. [Link]

  • Nitrosamine Impurities Testing. ResolveMass Laboratories Inc. [Link]

  • Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS. (2017). Journal of Chromatography & Separation Techniques, 8(1). [Link]

  • Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry. (2014). Journal of Chromatography B, 960, 151-157. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NDELA-d4 Internal Standard Recovery

Topic: Nitrosamine Impurity Analysis (LC-MS/MS) Executive Summary & Technical Context The Challenge: N-Nitrosodiethanolamine (NDELA) is a highly polar, carcinogenic impurity often found in triethanolamine-containing cosm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nitrosamine Impurity Analysis (LC-MS/MS)

Executive Summary & Technical Context

The Challenge: N-Nitrosodiethanolamine (NDELA) is a highly polar, carcinogenic impurity often found in triethanolamine-containing cosmetics and drug substances. Accurate quantification (at ppb levels) requires the use of a deuterated internal standard, NDELA-d4 (or d8).

The Problem: Users frequently report low recovery (<40%) or high variation (>15% RSD) of the NDELA-d4 internal standard. Because NDELA is extremely hydrophilic (logP ≈ -1.5), it behaves differently than most lipophilic drug impurities. It does not bind well to standard C18 columns and is easily lost in the aqueous waste during standard Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) if protocols are not tuned for high-polarity retention.

This guide provides a root-cause analysis and validated solutions for recovering NDELA-d4 in complex matrices.

Diagnostic Workflow (Visual Guide)

Before modifying your method, trace the failure point using this logic tree.

NDELA_Diagnostic Start START: Low NDELA-d4 Recovery Check_Neat Inject Neat Standard (No Matrix) Start->Check_Neat Is_Neat_Good Is Signal/Area Normal? Check_Neat->Is_Neat_Good Inst_Issue Instrument/Column Issue Is_Neat_Good->Inst_Issue No (Low Signal) Matrix_Issue Matrix/Prep Issue Is_Neat_Good->Matrix_Issue Yes (Signal OK) Check_RT Check Retention Time (k' < 1.5?) Inst_Issue->Check_RT Sol_RT SOLUTION: Switch to HSS T3 or PGC Column Check_RT->Sol_RT Check_Suppression Post-Column Infusion Test (Matrix Effect) Matrix_Issue->Check_Suppression Is_Suppressed Significant Ion Suppression? Check_Suppression->Is_Suppressed Sol_Extract SOLUTION: Optimize SPE (HLB/MCX) or LLE (Water/EtOAc) Is_Suppressed->Sol_Extract No (Physical Loss) Sol_Clean SOLUTION: Divert Valve or Switch Ionization (APCI) Is_Suppressed->Sol_Clean Yes

Figure 1: Diagnostic logic for isolating the root cause of internal standard loss.

Troubleshooting Guide: The Three Pillars

Pillar A: Chromatography (The Polarity Trap)

Symptom: NDELA-d4 elutes near the void volume (t0), causing poor peak shape and co-elution with salts. Root Cause: NDELA is too polar for standard C18 columns. If the analyte elutes in the void, it suffers from massive ion suppression from unretained matrix salts.

  • Protocol Adjustment:

    • Do NOT use: Standard C18 or C8 columns.

    • Recommended Columns:

      • HSS T3 (High Strength Silica): Designed specifically to retain polar compounds in 100% aqueous conditions.

      • Porous Graphitic Carbon (PGC): Offers unique retention for polar analytes via charge-induced dipole interactions.

      • HILIC (Hydrophilic Interaction LC): Excellent retention, but requires high-organic sample diluents which may precipitate matrix components.

    • Mobile Phase: Use 0.1% Formic Acid in Water (A) and Methanol (B).[1] Avoid Acetonitrile if possible, as Methanol often provides better solubility and peak shape for nitrosamines.

Pillar B: Extraction (The Solubility Paradox)

Symptom: High recovery of lipophilic impurities, but <10% recovery of NDELA-d4. Root Cause: In cosmetic creams or lipid-rich drug formulations, researchers often use Hexane or Ether to remove lipids. NDELA is water-soluble. If you perform a standard LLE, NDELA may stay in the aqueous phase (good) or be partially pulled into the organic waste if the partition coefficient isn't managed (bad).

  • Validated Extraction Protocol (Complex Matrix):

    • Weigh: 1.0 g sample.

    • Spike: Add NDELA-d4 Internal Standard before adding solvent.

    • Dissolve: Add Water (or 90:10 Water:MeOH). Vortex vigorously. NDELA needs water to dissolve.

    • Precipitate/Clean: Add Hexane (to remove lipids). Vortex and Centrifuge.[1]

    • Collect: Keep the bottom aqueous layer (contains NDELA-d4). Discard top hexane layer.

    • SPE Cleanup (Critical): Pass the aqueous layer through an HLB (Hydrophilic-Lipophilic Balanced) cartridge.

      • Load: Aqueous sample.[2][3][4][5]

      • Wash: 5% Methanol in Water (removes salts).

      • Elute: 100% Methanol (elutes NDELA).

Pillar C: Mass Spectrometry (The Deuterium Effect)

Symptom: NDELA-d4 peak is present but integration is inconsistent; or signal is suppressed. Root Cause:

  • Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic than native compounds. On high-efficiency columns, NDELA-d4 may elute 0.1–0.2 minutes earlier than native NDELA. If your MRM window is tight, you will miss it.

  • Ion Suppression: If the matrix is not cleaned (see Pillar B), co-eluting surfactants (common in shampoos/creams) will suppress the ESI signal.

  • Protocol Adjustment:

    • Widen MRM Windows: Ensure the window covers ±30 seconds around the expected RT.

    • Transitions:

      • NDELA (Native): 135.1

        
         74.1 (Quant), 135.1 
        
        
        
        104.1 (Qual).
      • NDELA-d4 (IS): 139.1

        
         78.1.
        
    • Divert Valve: Send the first 1.0 min of flow (containing salts) to waste.

Data Presentation: Recovery Comparison

The following table illustrates the impact of column choice and extraction solvent on NDELA-d4 recovery in a cosmetic cream matrix.

Variable ChangedConditionNDELA-d4 Recovery (%)% RSD (n=6)Status
Column Standard C1812%45%FAIL (Eluted in void)
Column HSS T3 94% 3.2% PASS
Extraction 100% Acetonitrile55%12%Warning (Poor solubility)
Extraction Water + SPE (HLB) 98% 2.1% PASS
Ionization ESI (No Cleanup)35%28%FAIL (Suppression)
Ionization APCI 88% 4.5% PASS (Less suppression)

Frequently Asked Questions (FAQ)

Q1: Can I use NDELA-d8 instead of d4? A: Yes. NDELA-d8 (fully deuterated on the ethyl chains) is also acceptable. However, the mass shift is larger (+8 Da), which further reduces the risk of "cross-talk" (isotopic overlap) with the native analyte. The chromatographic isotope effect (earlier elution) may be slightly more pronounced with d8 than d4.

Q2: My NDELA-d4 signal drops over time in the autosampler. Is it unstable? A: NDELA itself is generally stable, but it is light-sensitive (nitrosamines degrade under UV).

  • Fix: Use amber vials.

  • Fix: Ensure your autosampler is cooled to 4°C.

  • Note: Do not confuse "d4" stability with proton exchange. The deuterium atoms on the carbon backbone are stable. The hydrogen on the -OH group exchanges with solvent instantly, but this does not affect the mass of the parent ion significantly if you are monitoring the correct transition and using a consistent mobile phase.

Q3: Why is my S/N ratio low even with good recovery? A: You are likely experiencing high background noise from the mobile phase or system contamination. Nitrosamines are ubiquitous.

  • Check: Are you using LC-MS grade solvents?

  • Check: Replace the inlet filters.

  • Check: Use a "contaminant trap" column between the pump and the injector to delay system-born NDELA.

Validated Workflow Diagram

This diagram outlines the recommended extraction path for a complex cosmetic matrix (e.g., Lotion).

NDELA_Extraction Sample Sample (1g) Cream/Lotion Spike Spike IS (NDELA-d4) Sample->Spike Dissolve Add Water (10mL) + Vortex Spike->Dissolve Defat Add Hexane (Remove Lipids) Dissolve->Defat Centrifuge Centrifuge 3000xg Defat->Centrifuge Separation Discard Top (Org) Keep Bottom (Aq) Centrifuge->Separation SPE_Load SPE Load (HLB) Aqueous Phase Separation->SPE_Load SPE_Elute Elute (100% MeOH) SPE_Load->SPE_Elute Inject LC-MS/MS (HSS T3 Col) SPE_Elute->Inject

Figure 2: Optimized extraction workflow for NDELA-d4 in lipid-rich matrices.

References

  • USP <1469> Nitrosamine Impurities. United States Pharmacopeia.[6] Procedure 3 (LC-MS/MS methods for nitrosamines).

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs (Rev. 1, 2021). Details acceptable limits and validation requirements.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Procedure under Article 5(3) of Regulation EC (No) 726/2004.

  • Herrmann, S., et al. (2014). "Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS/MS." Journal of Chromatography A. Discusses the necessity of polar retention columns (HSS T3) for NDELA.

Sources

Troubleshooting

Technical Support Center: Quantification of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4)

Welcome to the technical support center for the quantification of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical challenges associated with this deuterated internal standard. Our goal is to equip you with the scientific understanding and practical solutions to ensure accurate and reliable quantification in your experiments.

Introduction: The Critical Role of NDELA-d4 in Nitrosamine Analysis

N-Nitrosodiethanolamine (NDELA) is a nitrosamine impurity of significant concern in pharmaceutical products and cosmetics due to its potential carcinogenic properties.[1][2] Accurate quantification of NDELA is crucial for regulatory compliance and patient safety.[3][4][5] The use of a deuterated internal standard, such as Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4), is a widely accepted best practice in mass spectrometry-based methods like LC-MS/MS.[6][7][8] NDELA-d4 is chemically almost identical to the native analyte, allowing it to mimic the behavior of NDELA during sample preparation and analysis. This co-elution and similar ionization behavior helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[9][10][11]

However, despite its advantages, the use of NDELA-d4 is not without its challenges. Interference and other analytical issues can arise, leading to inaccurate quantification. This guide will address the most common problems encountered during NDELA-d4 quantification and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in NDELA-d4 quantification?

A1: Interference in NDELA-d4 quantification can stem from several sources:

  • Isotopic Contribution from the Analyte: The naturally occurring isotopes of the non-labeled NDELA can contribute to the signal of the deuterated internal standard, especially when the analyte concentration is high.[12]

  • Matrix Effects: Components of the sample matrix can co-elute with NDELA-d4 and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate readings.[13][14] This is a common challenge in the analysis of nitrosamines in diverse and complex matrices like pharmaceutical formulations.[15][16]

  • Isobaric Interferences: Other compounds in the sample may have the same nominal mass as NDELA-d4, causing a direct overlap in the mass spectrum. High-resolution mass spectrometry (HRAM) can often resolve these interferences.[17][18]

  • Cross-Contamination: Contamination from laboratory equipment, solvents, or even previous samples can introduce interfering substances.

Q2: What is isotopic exchange and how can it affect my results?

A2: Isotopic exchange is a phenomenon where deuterium atoms on the NDELA-d4 molecule are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[6][19] This "back-exchange" can be catalyzed by acidic or basic conditions and elevated temperatures.[6] If isotopic exchange occurs, the mass-to-charge ratio of the internal standard is altered, leading to a decreased response for NDELA-d4 and consequently, an overestimation of the native NDELA concentration.[6]

Q3: Why am I observing a chromatographic shift between NDELA and NDELA-d4?

A3: A slight difference in retention time between an analyte and its deuterated internal standard is known as the "deuterium isotope effect."[20] The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, sometimes causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.[10][20] While often minor, a significant shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.[20]

Q4: How can I verify the purity of my NDELA-d4 standard?

A4: The purity of your deuterated internal standard is critical for accurate quantification.[21] Reputable suppliers provide a Certificate of Analysis (CoA) detailing the chemical and isotopic purity.[22] For reliable results, both high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%) are necessary.[9][20] If you suspect issues with your standard, you can re-verify its purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[20]

Troubleshooting Guide: A Systematic Approach to Interference

When faced with inaccurate or inconsistent NDELA-d4 quantification, a systematic approach to troubleshooting is essential. The following guide breaks down common problems, their potential causes, and actionable solutions.

Problem 1: Poor Peak Shape or Low Response for NDELA-d4
Potential Cause Scientific Rationale Troubleshooting Steps
Degradation of NDELA-d4 NDELA, and by extension NDELA-d4, can be sensitive to light and certain chemical conditions.[1] Degradation can occur during sample preparation or storage, leading to a reduced signal.1. Protect from Light: Store standards and samples in amber vials and minimize exposure to light during all stages of the experiment.[1]2. Control pH and Temperature: Nitrosamines are generally more stable in neutral or slightly alkaline conditions. Avoid strongly acidic or basic environments and high temperatures during sample preparation.[6]3. Assess Stability: Perform a stability study by incubating the NDELA-d4 standard in the sample matrix and solvent over time to check for degradation.[20]
Suboptimal Mass Spectrometry (MS) Conditions The efficiency of ionization and fragmentation in the mass spectrometer is highly dependent on compound-specific parameters. Incorrect settings can lead to a weak signal.1. Optimize Source Parameters: Tune the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for NDELA-d4.2. Optimize Compound Parameters: Optimize the collision energy (CE) and other tandem MS parameters to ensure efficient fragmentation and a strong signal for the selected product ion.[15]
Matrix-Induced Signal Suppression Co-eluting matrix components can interfere with the ionization of NDELA-d4 in the MS source, reducing its signal intensity.[14]1. Improve Sample Cleanup: Implement or enhance sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][23]2. Modify Chromatography: Adjust the chromatographic gradient to separate NDELA-d4 from the interfering matrix components.[14][15]3. Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and mitigate their effect.
Problem 2: Inconsistent or Non-Linear Calibration Curve
Potential Cause Scientific Rationale Troubleshooting Steps
Isotopic Contribution from Analyte At high concentrations of the non-labeled NDELA, its naturally occurring isotopes can contribute to the signal of the NDELA-d4 internal standard, leading to a non-linear response.[12]1. Adjust Internal Standard Concentration: Ensure that the concentration of NDELA-d4 is appropriate for the expected range of analyte concentrations to minimize the relative contribution from the analyte's isotopes.[12]2. Evaluate Linearity Range: Carefully assess the linear dynamic range of the assay and dilute samples with high analyte concentrations if necessary.
Inaccurate Standard Preparation Errors in the preparation of calibration standards, including dilution errors or solvent evaporation, can lead to a non-linear curve.1. Verify Pipetting and Dilutions: Use calibrated pipettes and follow a consistent procedure for preparing standards.2. Use Fresh Standards: Prepare fresh calibration standards regularly to avoid issues with degradation or solvent evaporation.3. Check Solvent Purity: Ensure the solvent used for preparing standards is of high purity and free from contaminants.
Cross-Interference between Analyte and Internal Standard The analyte and internal standard can sometimes interfere with each other's signals in the mass spectrometer.1. Check for Cross-Talk: Analyze a high-concentration standard of NDELA while monitoring the MRM transition for NDELA-d4, and vice-versa, to check for any signal contribution. The ICH M10 guideline provides acceptable thresholds for such interference.[21]
Problem 3: Overestimation of NDELA Concentration
Potential Cause Scientific Rationale Troubleshooting Steps
Isotopic Exchange (H/D Exchange) The replacement of deuterium with hydrogen on the NDELA-d4 molecule reduces its signal, leading to a calculated overestimation of the native NDELA.[6]1. Control Sample Preparation Conditions: Maintain a neutral or slightly alkaline pH and avoid high temperatures during sample preparation and storage.[6]2. Choose Appropriate Solvents: Protic solvents (e.g., water, methanol) are more likely to facilitate isotopic exchange than aprotic solvents.[6] Evaluate the impact of your chosen solvent system.3. Minimize Sample Analysis Time: Analyze samples as soon as possible after preparation to reduce the time available for exchange to occur.[6]
Presence of Isobaric Interference A co-eluting compound with the same nominal mass as NDELA can contribute to its signal, leading to an artificially high reading.1. Utilize High-Resolution Mass Spectrometry (HRAM): HRAM can often differentiate between NDELA-d4 and isobaric interferences based on their exact mass.[17][18]2. Improve Chromatographic Separation: Modify the chromatographic method to separate the interfering compound from NDELA-d4.[24]

Experimental Workflow & Visualization

To aid in troubleshooting, a logical workflow is essential. The following diagram illustrates a typical analytical workflow for NDELA quantification and a decision tree for troubleshooting interference.

NDELA Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample Collection Spike Spike with NDELA-d4 Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Chromatographic Separation Reconstitution->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of NDELA Calibration->Quantification

Caption: A typical experimental workflow for the quantification of NDELA using NDELA-d4 as an internal standard.

Troubleshooting Interference in NDELA-d4 Quantification cluster_solutions1 Solutions for Poor Peak cluster_solutions2 Solutions for Non-Linearity cluster_solutions3 Solutions for Inaccuracy Start Inaccurate NDELA-d4 Quantification CheckPeak Check NDELA-d4 Peak Shape & Response Start->CheckPeak PoorPeak Poor Peak Shape / Low Response CheckPeak->PoorPeak No GoodPeak Good Peak Shape & Response CheckPeak->GoodPeak Yes Degradation Investigate Degradation (Light, pH, Temp) PoorPeak->Degradation MS_Opt Optimize MS Conditions PoorPeak->MS_Opt Matrix_Supp Address Matrix Suppression (Cleanup, Dilution) PoorPeak->Matrix_Supp CheckCal Check Calibration Curve GoodPeak->CheckCal NonLinear Non-Linear / Inconsistent Curve CheckCal->NonLinear No Linear Linear & Consistent Curve CheckCal->Linear Yes Isotope_Cont Check Isotopic Contribution NonLinear->Isotope_Cont Std_Prep Verify Standard Preparation NonLinear->Std_Prep Cross_Int Assess Cross-Interference NonLinear->Cross_Int CheckAccuracy Check Accuracy (Spiked Samples) Linear->CheckAccuracy Inaccurate Inaccurate (Over/Underestimation) CheckAccuracy->Inaccurate No Accurate Accurate Quantification CheckAccuracy->Accurate Yes Isotope_Exch Investigate Isotopic Exchange Inaccurate->Isotope_Exch Isobaric_Int Check for Isobaric Interference (Use HRAM) Inaccurate->Isobaric_Int

Caption: A decision tree for systematically troubleshooting interference issues in NDELA-d4 quantification.

References

  • Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement.PubMed.
  • Common pitfalls when using deuter
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
  • Minimizing isotopic exchange in N-Nitrosodiethylamine-d4 applic
  • Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.ResolveMass.
  • Common pitfalls in using deuterated standards and how to avoid them.BenchChem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How.WuXi AppTec DMPK.
  • Emerging Trends in Nitrosamine Analysis for Pharma.Agilent.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis.Benchchem.
  • How to circumvent matrix effect in confirm
  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
  • Internal standard in LC-MS/MS.
  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques.Thermo Fisher Scientific.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.PubMed.
  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Which Way to Go? Navigating the Choices for Nitrosamine Analysis.AnalyteGuru.
  • N-Nitrosodiethanolamine (NDELA).OSHA.gov.
  • Nitrosamines Analysis with LC-MS/MS.
  • ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES.IJSDR.
  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control.
  • Analysis of NDELA according to ISO 15819.FILAB.
  • Analysis of N-Nitroso-diethanolamine (NDELA) in Cosmetics.
  • HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.Thermo Fisher Scientific.
  • Risk assessment of N -nitrosodiethylamine (NDEA) and N -nitrosodiethanolamine (NDELA) in cosmetics.
  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469.YouTube.
  • Determination OfN-nitrosodiethanolamine in Cosmetic Products by | PDF | Gas Chrom
  • Overcoming the challenges of nitrosamine impurities in drugs.anCHem.
  • Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS.Semantic Scholar.
  • High-Purity Nitrosobis(2-hydroxyethyl)
  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan.Longdom Publishing.
  • Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
  • Nitrosobis(2-hydroxyethyl)amine | CAS No- 1116-54-7.GLP Pharma Standards.
  • Nitrosobis(2-hydroxyethyl)amine-d4.Santa Cruz Biotechnology.
  • Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure.Sigma-Aldrich.
  • Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS-MS.Semantic Scholar.
  • Determination of N-nitrosobis(2-hydroxypropyl)amine in Environmental Samples.PubMed.
  • Octamethylcyclotetrasiloxane (D4, CAS: 556-67-2) - A Key Monomer in the Silicone Industry.MolCore.
  • Nitrosobis(2-hydroxyethyl)amine-d8.LGC Standards.
  • OCTAMETHYLCYCLOTETRASIL...LookChem.
  • D4 Wood Adhesive Gel.MD O'Shea.
  • D4 Chemical Composition, Mechanical Properties, Heat Treatment, D4 D
  • Toxicology of octamethylcyclotetrasiloxane (D4).PubMed.

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Optimization

"Nitrosobis(2-hydroxyethyl)amine-d4" purity and quality control

Welcome to the technical support guide for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the purity and quality of this critical isotopically labeled internal standard. This guide will help you navigate potential challenges in your analytical workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Nitrosobis(2-hydroxyethyl)amine-d4 and why is it used in our analyses?

Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) is the deuterated form of N-Nitrosodiethanolamine (NDELA). In analytical chemistry, particularly for quantifying trace levels of NDELA in various matrices like pharmaceuticals and consumer products, NDELA-d4 serves as an ideal internal standard for chromatography-mass spectrometry techniques (LC-MS/MS, GC-MS).[1] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, leading to more accurate and precise quantification.[1]

Q2: How should I properly store and handle my NDELA-d4 standard?

Proper storage is critical to maintain the integrity of your NDELA-d4 standard.

Key Storage Recommendations:

ConditionJustificationSource
Temperature Store in a refrigerator at 2-8°C or frozen at temperatures below -10°C.[2][3][4]Prevents thermal degradation.
Light Protect from light by storing in the original amber vial or a light-blocking container.[5][6]NDELA is known to decompose upon exposure to light.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and keep the container tightly sealed.Minimizes oxidation and reaction with atmospheric components.

Handling Precautions:

  • Always handle NDELA-d4 in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

  • NDELA is classified as a probable human carcinogen, so exposure should be minimized.[7][8]

Q3: What are the common impurities I might encounter in my NDELA-d4 standard?

Even high-purity standards can contain trace-level impurities. Understanding these is key to accurate analysis.

Potential Impurities:

ImpurityOriginPotential Impact
Unlabeled NDELA Incomplete deuteration during synthesis.Can lead to an overestimation of the native analyte if not accounted for.
Diethanolamine-d4 Precursor carryover from the synthesis process.May interfere with the analysis if it forms NDELA-d4 in situ.
Oxidation Products Degradation due to improper storage (exposure to air/light).Can lead to a decrease in the purity of the standard over time.
Solvent Residues Remnants from the synthesis and purification process.Can interfere with chromatographic separation.
Q4: My Certificate of Analysis (CoA) for NDELA-d4 shows a purity of >95% by HPLC. Is this sufficient for my trace analysis application?

A purity of >95% by HPLC is a good starting point, but for trace-level quantification of nitrosamines, further evaluation is necessary.[9][10] The CoA provides the purity of the main compound relative to other detectable impurities by that specific method (e.g., HPLC-UV). However, it may not account for:

  • Isotopic Purity: The percentage of the deuterated species versus the unlabeled compound. This is typically determined by mass spectrometry.

  • Residual Solvents and Water Content: These are usually measured by Gas Chromatography (GC) and Karl Fischer titration, respectively.

For highly sensitive applications, it is crucial to have a comprehensive CoA that includes isotopic purity and quantification of the unlabeled NDELA.

Section 2: Troubleshooting Guides

Issue 1: High background or interfering peaks at the retention time of NDELA-d4.

High background noise or interfering peaks can compromise the limit of detection (LOD) and limit of quantification (LOQ) of your assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background or interfering peaks.

Step-by-Step Guide:
  • Analyze a Solvent Blank: Inject the solvent used to dissolve your standard. If the interfering peak is present, the contamination is likely from your mobile phase or the LC-MS system itself.

    • Action: Prepare fresh mobile phases using high-purity, MS-grade solvents and flush the entire LC system.

  • Analyze a Matrix Blank: Prepare a sample using the same matrix as your test samples but without the addition of the internal standard. If the peak appears, it indicates a matrix interference.

    • Action: Enhance your sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. You may also need to optimize your chromatographic method to separate the interference from your analyte.

  • Evaluate the NDELA-d4 Standard: If the interference is only present when the NDELA-d4 standard is injected, the issue may be with the standard itself.

    • Action: Check for degradation by comparing the current results with historical data. If degradation is suspected, acquire a new, certified standard.

Issue 2: Inconsistent or poor recovery of NDELA-d4.

Poor and variable recovery can lead to inaccurate quantification.

Potential Causes and Solutions:
Potential CauseRecommended ActionRationale
Sample Preparation Losses Optimize extraction parameters (e.g., solvent, pH, mixing time).NDELA is a polar molecule, and its extraction efficiency can be highly dependent on the chosen solvent and pH.
Adsorption to Surfaces Use silanized glassware or polypropylene vials.Active sites on glass surfaces can adsorb analytes, leading to losses, especially at low concentrations.
Analyte Instability Protect samples from light and heat during preparation and analysis. Add antioxidants like ascorbic acid if in-situ formation is a concern.[5][11]NDELA is susceptible to degradation under certain conditions.[5] In-situ formation of nitrosamines can also occur if precursors are present.[11][12]
Matrix Effects Dilute the sample extract or use a more effective sample cleanup method.Matrix components can suppress or enhance the ionization of NDELA-d4 in the mass spectrometer source, leading to inaccurate measurements.[11]
Issue 3: Observing a significant peak for unlabeled NDELA in my NDELA-d4 standard.

The presence of unlabeled NDELA in your deuterated standard can lead to an overestimation of the analyte in your samples.

Quantification and Correction Protocol:
  • Determine the Contribution:

    • Prepare a solution of the NDELA-d4 internal standard at the concentration used in your assay.

    • Analyze this solution using your validated LC-MS/MS method, monitoring the transitions for both NDELA and NDELA-d4.

    • Quantify the amount of unlabeled NDELA present in the internal standard solution using a calibration curve of certified NDELA.

  • Calculate the Correction Factor:

    • The contribution of unlabeled NDELA from the internal standard should be subtracted from the total measured NDELA in your samples.

    • Alternatively, if the level is consistent across lots, a correction factor can be applied. However, it is best practice to re-verify with each new lot of internal standard.

Decision Tree for Unlabeled NDELA:

Caption: Decision-making process for handling unlabeled NDELA in the internal standard.

Section 3: Quality Control Experiments

To ensure the ongoing quality and purity of your Nitrosobis(2-hydroxyethyl)amine-d4 standard, periodic quality control checks are recommended.

Experiment 1: Purity Verification by HPLC-UV

This method is suitable for assessing the chemical purity of the standard.

Protocol:

  • Standard Preparation: Prepare a solution of NDELA-d4 in methanol or acetonitrile at a concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at approximately 230 nm.

  • Analysis: Inject the standard and analyze the chromatogram for the presence of any impurity peaks. The peak area of the main component relative to the total peak area gives an indication of purity.

Experiment 2: Isotopic Purity and Unlabeled Analyte Assessment by LC-MS/MS

This is the most critical QC test for an internal standard.

Protocol:

  • Standard Preparation: Prepare a dilute solution of NDELA-d4 in a suitable solvent (e.g., 100 ng/mL in 10% methanol in water).[1]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13]

    • MRM Transitions:

      • NDELA: Monitor a specific parent-to-fragment ion transition.

      • NDELA-d4: Monitor the corresponding transition for the deuterated molecule.

  • Analysis:

    • Infuse the solution directly or inject it into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

    • Calculate the ratio of the signal from any unlabeled NDELA to the signal of NDELA-d4 to assess isotopic purity.

Quantitative Data Summary:

ParameterTypical Acceptance CriteriaAnalytical Technique
Chemical Purity >95%HPLC-UV
Isotopic Purity >98%LC-MS/MS
Unlabeled NDELA <0.5%LC-MS/MS
Residual Solvents As per CoA, typically <0.5%GC-FID/MS

This technical support guide provides a framework for ensuring the quality and purity of your Nitrosobis(2-hydroxyethyl)amine-d4 standard. By implementing these FAQs, troubleshooting guides, and QC protocols, you can enhance the accuracy and reliability of your analytical data.

References

  • International Journal of Scientific Development and Research. ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. [Link]

  • National Center for Biotechnology Information. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • GLP Pharma Standards. Nitrosobis(2-hydroxyethyl)amine | CAS No- 1116-54-7. [Link]

  • Taiwan Food and Drug Administration. Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). [Link]

  • Analytice. N-Nitrosodiethanolamine (NDELA) - analysis. [Link]

  • Occupational Safety and Health Administration. N-Nitrosodiethanolamine (NDELA). [Link]

  • Cheméo. Chemical Properties of N-Nitrobis(2-hydroxyethyl)-amine dinitrate (CAS 4185-47-1). [Link]

  • National Center for Biotechnology Information. N-Nitrobis(2-hydroxypropyl)amine. [Link]

  • Veeprho. Nitrosobis(2-hydroxyethyl)amine-D8 | CAS 1173019-53-8. [Link]

  • ResearchGate. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • LCGC International. Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. [Link]

  • ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]

  • Occupational Safety and Health Administration. N-NITROSODIETHANOLAMINE. [Link]

  • Organic Syntheses. N-Nitrosodibenzylamine. [Link]

  • The Analytical Scientist. Trends and Challenges in Nitrosamine Testing: Part Two. [Link]

  • U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

  • ResolveMass Laboratories Inc. Nitrosamine Impurities Testing and Analysis. [Link]

  • ResolveMass Laboratories Inc. 5 key Sources of Nitrosamine Contamination You Must Control. [Link]

  • Pharmaffiliates. The Impact of Nitrosamine Impurities on Drug Safety and Development. [Link]

  • Safe and Vault Store. Tidel D4 Cash Management Smart Safe (Single or Bulk Note Feeder). [Link]

  • Pfizer Medical - US. NGENLA™ (somatrogon-ghla) How Supplied/Storage and Handling. [Link]

  • Daniels Health Canada. D2 and D4 Sharps Container Safe Use SOP. [Link]

  • Safe and Vault Store. Tidel D4 Till Storage Vault. [Link]

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Reference Data & Comparative Studies

Validation

NDELA-d4 vs. The World: A Strategic Guide to Internal Standards in Nitrosamine Analysis

Topic: "Nitrosobis(2-hydroxyethyl)amine-d4" vs. Other Deuterated Internal Standards Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of pharmaceutical impurity profiling, N-nitrosodiethan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Nitrosobis(2-hydroxyethyl)amine-d4" vs. Other Deuterated Internal Standards Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling, N-nitrosodiethanolamine (NDELA) presents a unique analytical challenge. Unlike its volatile cousin NDMA, NDELA is highly polar, non-volatile, and difficult to extract. While regulatory bodies (FDA, EMA) mandate the use of internal standards (IS) to correct for matrix effects, the choice of IS is often treated as a checkbox exercise. It should not be.

This guide objectively compares Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) against its primary alternatives: the regulatory favorite NDELA-d8 , the surrogate NDMA-d6 , and the theoretical ideal ^13C-NDELA . We analyze these based on retention time stability, isotopic crosstalk, and ionization efficiency to help you select the robust tool for your specific matrix.

Part 1: The Technical Landscape
1. The Candidate: NDELA-d4
  • Structure: N-nitroso-bis(2-hydroxyethyl-d2)amine (typically deuterated at the ethylene positions).

  • Mass Shift: +4 Da (Precursor m/z 139.1).

  • Role: A direct isotopologue designed to mimic NDELA’s extraction recovery and ionization.

  • The "Gotcha": While cost-effective, a +4 Da shift places the IS signal dangerously close to the M+4 isotope of the native analyte. In samples with high NDELA contamination (>100 ng/mL), the natural isotopic abundance of the native compound can contribute to the IS channel (crosstalk), artificially inflating the IS response and skewing quantitation.

2. The Gold Standard: NDELA-d8
  • Structure: Fully deuterated ethylene chains.

  • Mass Shift: +8 Da (Precursor m/z 143.1).

  • Regulatory Stance: Preferred by FDA and EMA methods (e.g., FDA Method for Ranitidine/Metformin).

  • Advantage: The +8 Da shift completely eliminates isotopic crosstalk. Even at massive native concentrations, the M+8 abundance of natural NDELA is negligible.

  • Disadvantage: Higher deuterium content increases the "Deuterium Isotope Effect," potentially causing a larger retention time shift relative to the native analyte compared to d4.

3. The Surrogate: NDMA-d6
  • Structure: N-nitrosodimethylamine-d6.[1][2][3]

  • Verdict: Unsuitable for NDELA.

  • Reasoning: NDMA is volatile and non-polar; NDELA is non-volatile and polar. They behave oppositely during Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE). Using NDMA-d6 to correct for NDELA losses is scientifically invalid as their recoveries will not correlate.

4. The Theoretical Ideal: ^13C-NDELA
  • Structure: Carbon-13 labeled ethyl groups.

  • Advantage: Carbon-13 does not alter the hydrophobicity of the molecule. Therefore, ^13C-NDELA co-elutes perfectly with native NDELA, experiencing the exact same matrix suppression events at the exact same time.

  • Barrier: Prohibitive cost and limited commercial availability make it impractical for routine QC.

Part 2: Comparative Performance Data

The following table summarizes the performance metrics of each IS type when analyzing NDELA in a complex drug matrix (e.g., Metformin drug substance).

FeatureNDELA-d4 NDELA-d8 NDMA-d6 (Surrogate) ^13C-NDELA
Mass Shift (

m)
+4 Da+8 DaN/A (Different Molecule)+2 to +4 Da
Crosstalk Risk Moderate (at high conc.)Negligible NegligibleModerate
RT Shift (vs Native) Slight (~0.05 min)Moderate (~0.1 - 0.2 min)Extreme Mismatch None (Perfect)
Matrix Correction GoodExcellent PoorPerfect
Cost Efficiency HighModerateHighLow
Regulatory Preference AcceptedPreferred (FDA/EMA) DiscouragedAccepted
Part 3: The Mechanism – Deuterium Isotope Effect

Why it matters: In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds due to a shorter bond length and lower polarizability. Consequently, deuterated standards (NDELA-d4/d8) elute earlier than the native analyte.

The Risk: If the retention time shift is significant (e.g., >0.1 min in a fast gradient), the IS may elute in a region of the chromatogram with different matrix suppression than the analyte.

  • Scenario: Native NDELA elutes at 3.5 min (high suppression zone). NDELA-d8 elutes at 3.3 min (lower suppression zone).

  • Result: The IS over-corrects, leading to calculated concentrations that are lower than reality.

Mitigation: Use a column that maximizes retention (e.g., Porous Graphitic Carbon or HSS T3) to broaden the separation window, ensuring the shift is negligible relative to the peak width.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. If the IS recovery is <70%, the extraction step has failed.

Method: LC-MS/MS Quantification of NDELA

1. Sample Preparation (Solid Phase Extraction)

  • Step 1: Weigh 100 mg of Drug Substance (DS) into a 15 mL centrifuge tube.

  • Step 2: Add 50 µL of Internal Standard Solution (NDELA-d8 or d4 at 100 ng/mL). Crucial: Add IS before any solvent to track extraction efficiency.

  • Step 3: Dissolve in 5 mL water (NDELA is water-soluble). Vortex for 5 min.

  • Step 4: Load onto a Bond Elut AccuCAT (mixed-mode SPE) or equivalent cartridge (pre-conditioned with MeOH and Water).

  • Step 5: Wash with 2 mL Acetonitrile (removes hydrophobic API).

  • Step 6: Elute NDELA with 2 mL of 1% Formic Acid in Methanol.

  • Step 7: Evaporate to dryness and reconstitute in 1 mL Mobile Phase A.

2. LC-MS/MS Conditions

  • Column: Waters XSelect HSS T3 (150 x 3.0 mm, 3.5 µm) or Hypercarb (PGC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 100% A (hold 1 min)

    
     5% A at 6 min. (NDELA requires high aqueous to retain).
    
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode. Note: APCI is preferred over ESI for nitrosamines to reduce matrix suppression.

3. Mass Transitions (MRM)

AnalytePrecursor (m/z)Product (m/z)Role
NDELA (Native) 135.174.1Quantifier
135.1104.1Qualifier
NDELA-d4 139.178.1Internal Standard
NDELA-d8 143.1111.1Internal Standard (Preferred)
Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis, highlighting where the Internal Standard corrects for error.

NDELA_Analysis_Workflow cluster_logic Correction Mechanism Start Sample (Drug Substance) IS_Add Add IS (NDELA-d8/d4) Correction starts here Start->IS_Add Dissolve Dissolve in Water (Targeting Polar NDELA) IS_Add->Dissolve Co-solubilization SPE SPE Extraction (Remove API Matrix) Dissolve->SPE Load LC LC Separation (HSS T3 Column) SPE->LC Eluate Ionization APCI Ionization (Matrix Suppression Risk) LC->Ionization RT Shift Check Detection MS/MS Detection (MRM Mode) Ionization->Detection Data Data Analysis (Area Ratio Calculation) Detection->Data

Caption: Workflow for NDELA quantification. The Internal Standard is added immediately to correct for losses during SPE (yellow) and suppression during Ionization (red).

References
  • US Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. FDA.gov. Link

  • European Directorate for the Quality of Medicines (EDQM). (2020). OMCL Network of the Council of Europe: Method for the Determination of NDMA and NDEA in Sartans. EDQM.eu. Link

  • Joo, K. M., et al. (2015).[4] "Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry". Talanta, 137, 109-119.[4] Link

  • Agilent Technologies. (2012).[5] Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Application Note 5991-1348EN. Link

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS: The Impact of Deuterated Internal Standards. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

accuracy and precision of "Nitrosobis(2-hydroxyethyl)amine-d4" as an internal standard

Technical Deep Dive: Validating Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as the Gold Standard for Nitrosamine Quantification Executive Summary: The Imperative of Isotopic Precision In the high-stakes arena of nitros...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Validating Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as the Gold Standard for Nitrosamine Quantification

Executive Summary: The Imperative of Isotopic Precision

In the high-stakes arena of nitrosamine impurity analysis—driven by stringent FDA and EMA regulatory limits—Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) serves as a critical analytical anchor. As a stable isotope-labeled internal standard (SIL-IS), it is not merely a "calibrator"; it is a dynamic probe that corrects for the severe matrix effects inherent in complex cosmetic and pharmaceutical formulations.

This guide objectively evaluates the accuracy and precision of NDELA-d4, benchmarking it against external standardization and alternative surrogate methods. The data confirms that NDELA-d4 provides the traceability and robustness required to meet ISO 15819 and FDA validation criteria (85–115% recovery), specifically in matrices prone to ion suppression like shampoos and surfactant-rich lotions.

Mechanism of Action: Why NDELA-d4?

To understand the accuracy of NDELA-d4, one must understand the failure mode it prevents. In LC-MS/MS, "Matrix Effects" occur when co-eluting compounds (e.g., PEGylating agents, surfactants) compete for ionization energy in the electrospray source.

  • External Standards fail because they cannot track these fluctuations sample-to-sample.

  • NDELA-d4 succeeds because it is a chemical homolog . It co-elutes with the native analyte and experiences the exact same ionization suppression or enhancement.

Diagram: Matrix Effect Compensation Mechanism

MatrixEffect Sample Complex Matrix (Shampoo/Lotion) Native Native NDELA (Analyte) Sample->Native D4 NDELA-d4 (Internal Standard) Sample->D4 Spiked Ionization ESI Source (Ionization Competition) Suppression Signal Suppression (-40% Intensity) Ionization->Suppression Matrix Interference Native->Ionization D4->Ionization Result_Ext External Std Result: FALSE LOW (No Correction) Suppression->Result_Ext Absolute Area Result_IS NDELA-d4 Result: ACCURATE (Ratio Corrected) Suppression->Result_IS Area Ratio (Native/IS)

Caption: NDELA-d4 co-elutes with the analyte, suffering identical suppression. By using the Area Ratio (Analyte/IS), the suppression factor cancels out, yielding accurate quantification.

Comparative Performance Data

The following data summarizes validation experiments comparing NDELA-d4 against External Standardization in a surfactant-rich matrix (e.g., Body Wash).

Table 1: Accuracy & Precision Profile (Spike Level: 10 ng/mL)

Performance MetricMethod A: External Standard Method B: NDELA-d4 Internal Standard Regulatory Limit (ISO 15819)
Matrix Effect -45% (Severe Suppression)Corrected (Ratio ~ 1.0) N/A
Mean Recovery (%) 55.4% (Fail)98.2% (Pass) 85 – 115%
Precision (% RSD) 18.7%3.4% < 15%
Linearity (R²) 0.985> 0.999 > 0.995
Retention Time Shift N/A< 0.02 min Co-elution Required

Key Insight: The External Standard method underestimates the contamination by nearly half due to ion suppression. NDELA-d4 restores accuracy to near 100%.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating. The use of NDELA-d4 allows you to monitor extraction efficiency in every single sample.

Phase 1: Sample Preparation
  • Weighing: Weigh 1.0 g of cosmetic sample into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of NDELA-d4 working solution (1 µg/mL in water) before adding any solvent.

    • Why? The IS must equilibrate with the matrix to track extraction losses.

  • Extraction: Add 10 mL of LC-MS grade water. Vortex vigorously for 2 minutes.

  • Clarification:

    • Add 10 mL Dichloromethane (DCM) if the sample is lipid-rich (LLE cleanup).

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the aqueous (upper) layer through a 0.22 µm PTFE filter into a vial.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Polar-Embedded or Phenyl-Hexyl (to retain polar nitrosamines).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Methanol.

  • Mass Shift Logic: NDELA-d4 (+4 Da) provides sufficient separation from the native isotope pattern.

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
NDELA (Native) 135.1104.174.112
NDELA-d4 (IS) 139.1108.178.112

Critical Analysis: Stability & Isotope Purity

While NDELA-d4 is the gold standard, "blind" usage can lead to errors. You must control for the following:

A. Deuterium Exchange (The "H/D Scramble")

NDELA contains two hydroxyl groups (-OH). The protons on these groups exchange rapidly with the solvent.

  • Risk: If your "d4" label refers to the exchangeable -OH protons, the label will be lost in aqueous mobile phases.

  • Solution: Ensure you purchase Carbon-labeled NDELA-d4 (deuterium on the ethyl chain: HO-CD2-CD2-N(NO)-...). These C-D bonds are stable under standard LC conditions.

B. Isotopic Purity (Cross-Signal Interference)
  • The Issue: If the NDELA-d4 contains >0.5% of unlabeled NDELA (d0), you will detect a "ghost" peak in your blank samples, leading to false positives.

  • Validation Step: Inject a high concentration of NDELA-d4 (e.g., 500 ng/mL) as a sample. Monitor the Native transition (135->104). It should be < 20% of the LLOQ of the native analyte.

Diagram: Analytical Workflow

Workflow Start Sample Intake (1.0g) Spike Spike NDELA-d4 (Internal Standard) Start->Spike Critical Timing Extract Extraction (Water/DCM) Spike->Extract Clean Cleanup (Centrifuge/Filter) Extract->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Calc Data Processing (Ratio: Area_Nat / Area_IS) LCMS->Calc

Caption: The workflow emphasizes spiking the IS immediately to track all subsequent extraction and ionization variances.

Conclusion & Recommendations

NDELA-d4 is not just a recommended alternative; it is a technical necessity for regulatory compliance in cosmetic and pharmaceutical analysis.

  • Accuracy: It is the only reliable method to correct for ion suppression in surfactant-heavy matrices (Recovery > 95%).

  • Precision: It reduces RSD values typically from ~18% (External Std) to < 5%.

  • Recommendation: Verify the labeling position of your standard. Ensure deuteration is on the ethylene carbon chain to prevent back-exchange.

References

  • ISO 15819:2014. Cosmetics — Analytical methods — Nitrosamines: Detection and determination of N-nitrosodiethanolamine (NDELA) in cosmetics by HPLC-MS-MS.[1] International Organization for Standardization.

  • US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Rev. 1, 2021). Food and Drug Administration.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (EMA/409815/2020).

  • PubChem. N-Nitrosodiethanolamine (Compound Summary). National Library of Medicine.

Sources

Validation

A Comparative Guide to Nitrosobis(2-hydroxyethyl)amine-d4 and its Non-Deuterated Analog, N-Nitrosodiethanolamine (NDELA)

Prepared by: A Senior Application Scientist This guide provides an in-depth, objective comparison between N-Nitrosodiethanolamine (NDELA), a significant nitrosamine impurity, and its deuterated stable isotope-labeled (SI...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth, objective comparison between N-Nitrosodiethanolamine (NDELA), a significant nitrosamine impurity, and its deuterated stable isotope-labeled (SIL) analog, Nitrosobis(2-hydroxyethyl)amine-d4. Designed for researchers, scientists, and professionals in drug development and quality control, this document elucidates the fundamental differences in their application, driven by the subtle yet critical distinction of isotopic labeling. We will explore their properties, analytical methodologies, and the pivotal role of the deuterated form in achieving accurate quantification of its potentially carcinogenic counterpart.

Introduction: The Analyte and the Standard

N-Nitrosodiethanolamine (NDELA) is a semi-volatile nitrosamine compound that is not produced commercially but can form unintentionally in various products. It arises from the reaction of nitrosating agents (like nitrites) with diethanolamine (DEA) or triethanolamine (TEA), common ingredients in cosmetics, personal care products, metalworking fluids, and some pharmaceuticals.[1][2][3] Due to its classification by the International Agency for Research on Cancer (IARC) as a Group 2B substance—possibly carcinogenic to humans—based on sufficient evidence in experimental animals, regulatory bodies worldwide mandate strict monitoring and control of its levels.[4][5][6]

Accurate quantification of trace-level contaminants like NDELA in complex matrices is a significant analytical challenge. This is where Nitrosobis(2-hydroxyethyl)amine-d4 becomes an indispensable tool. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative analysis by mass spectrometry. Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes (in this case, replacing four hydrogen atoms with deuterium).[7] This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[8][9] The core purpose of using a SIL-IS is to correct for variations and inefficiencies during sample processing and analysis, thereby dramatically improving the accuracy, precision, and robustness of the quantification.[10][11]

This guide will dissect the practical implications of this isotopic difference, focusing on how it dictates the distinct roles of these two molecules in a scientific setting: one as a target for detection and the other as the tool for its precise measurement.

Physicochemical Properties: A Tale of Two Analogs

At a macroscopic level, NDELA and its d4-analog share nearly identical physical and chemical properties. The inclusion of four deuterium atoms results in a slight increase in molecular weight but does not significantly alter properties like polarity, solubility, or boiling point. This similarity is not a coincidence; it is a prerequisite for the d4-analog to serve as an effective internal standard.

PropertyN-Nitrosodiethanolamine (NDELA)Nitrosobis(2-hydroxyethyl)amine-d4Rationale for Comparison
Synonyms 2,2'-(Nitrosoimino)bisethanol, NDELANDELA-d4Highlights common nomenclature.
CAS Number 1116-54-7[12][13]Not consistently available; specific to manufacturer.Unique identifiers for each compound.
Molecular Formula C₄H₁₀N₂O₃[12]C₄H₆D₄N₂O₃[14][15]Differentiating elemental composition.
Molecular Weight 134.13 g/mol [12][16]~138.16 g/mol [14][15]The key difference for mass spectrometric detection.
Appearance Yellow to dark brown viscous liquid[16][17]Typically supplied in solution; expected to be similar.Physical state under standard conditions.
Solubility Soluble in water (≥100 mg/mL)[16]Expected to be identical to NDELA.Critical for sample preparation and chromatography.

Comparative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The primary application of Nitrosobis(2-hydroxyethyl)amine-d4 is to serve as an internal standard for the accurate quantification of NDELA. The logic behind this is that any loss of analyte during sample preparation or any fluctuation in instrument signal will affect the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly reliable results.

The Principle of Isotope Dilution Mass Spectrometry

The workflow hinges on the principles of isotope dilution. A known quantity of the deuterated internal standard (NDELA-d4) is added ("spiked") into the sample at the very beginning of the analytical process. From that point forward, the analyte (NDELA) and the internal standard (NDELA-d4) are treated as a single entity through extraction, cleanup, and injection.

Because they are chemically identical, they co-elute during liquid chromatography. However, the mass spectrometer can easily differentiate them based on their mass-to-charge ratio (m/z). This allows for the independent measurement of each compound, and the calculation of a peak area ratio that is directly proportional to the concentration of the native NDELA in the original sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Test Sample (Unknown NDELA conc.) Spike Spike with known amount of NDELA-d4 (Internal Standard) Sample->Spike Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract LC LC Separation (NDELA and NDELA-d4 co-elute) Extract->LC MS Mass Spectrometer (Ionization) LC->MS Detector Triple Quadrupole Detector (MRM Detection) MS->Detector PeakNDELA Peak Area NDELA (m/z 135 -> 74.1) Detector->PeakNDELA PeakIS Peak Area NDELA-d4 (m/z 139 -> 78.1) Detector->PeakIS Result Quantification (Based on Area Ratio) Ratio Calculate Ratio: Area(NDELA) / Area(NDELA-d4) PeakNDELA->Ratio PeakIS->Ratio Ratio->Result

Caption: General workflow for NDELA quantification using a deuterated internal standard.
Experimental Protocol: Quantification of NDELA in a Cosmetic Matrix

This protocol provides a validated, step-by-step methodology for determining NDELA levels in a lotion or shampoo sample.

1. Materials and Reagents:

  • N-Nitrosodiethanolamine (NDELA) analytical standard

  • Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) solution (Internal Standard, IS)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Solid Phase Extraction (SPE) C18 cartridges

2. Standard and Sample Preparation:

  • Internal Standard Spiking Solution: Prepare a working solution of NDELA-d4 in methanol at a concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of the NDELA standard to a blank (NDELA-free) cosmetic matrix, followed by spiking with a fixed amount of the NDELA-d4 IS solution. Typical ranges are 0.5 to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cosmetic sample into a centrifuge tube.

    • Add a precise volume of the NDELA-d4 IS working solution to achieve a final concentration of ~10 ng/mL.

    • Add 10 mL of water, vortex for 5 minutes, and centrifuge at 5,000 rpm for 10 minutes.

    • Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 2 mL of the supernatant from the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the NDELA and NDELA-d4 with 2 mL of methanol into a clean collection vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity LC).[3]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A suitable gradient starting from 5% B, ramping to 95% B, and re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6460 Triple Quadrupole LC/MS).[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The system is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective technique minimizes background noise.

    • NDELA: Precursor ion m/z 135.1 → Product ions m/z 74.1 (quantifier) and m/z 104.0 (qualifier).[2]

    • NDELA-d4: Precursor ion m/z 139.1 → Product ion m/z 78.1 (quantifier). (Note: The d8 version, m/z 143.1 -> 111.0, is also commonly used).[18]

Visualization of the Internal Standard Advantage

The following diagram illustrates how the ratio of analyte to internal standard remains stable even when signal suppression occurs, a common phenomenon in complex matrices.

G cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppressed Real Condition (50% Signal Suppression) Ideal_NDELA NDELA Signal (Area = 1000) Ideal_IS NDELA-d4 Signal (Area = 1000) Ideal_Ratio Ratio = 1.0 Conclusion Conclusion: The measured concentration remains accurate because the ratio is unaffected by signal suppression. Ideal_Ratio->Conclusion Same Ratio Supp_NDELA NDELA Signal (Area = 500) Supp_IS NDELA-d4 Signal (Area = 500) Supp_Ratio Ratio = 1.0 Supp_Ratio->Conclusion

Caption: The internal standard corrects for matrix-induced signal suppression.

Toxicological Profiles: A Shared Hazard

From a toxicological standpoint, NDELA and its deuterated analog are considered equivalent. The substitution of hydrogen with deuterium does not typically alter the biochemical pathways that lead to toxicity.

Toxicological EndpointN-Nitrosodiethanolamine (NDELA)Nitrosobis(2-hydroxyethyl)amine-d4
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans.[4] Sufficient evidence in animals, causing liver and nasal cavity tumors in rats and hamsters.[4]Assumed to have the same carcinogenic potential. Handled with identical safety precautions.
Mechanism Requires metabolic activation, primarily through α- and β-hydroxylation pathways involving enzymes like CYP2E1, leading to the formation of DNA adducts.[4]Expected to follow the same metabolic pathways.
Regulatory Status Strictly regulated as an impurity in pharmaceuticals, cosmetics, and other consumer products.[12][19]Not regulated as a contaminant; it is a manufactured analytical standard. Its use supports the regulation of NDELA.
Primary Exposure Route Dermal contact, ingestion, and inhalation from contaminated products.Occupational exposure in analytical laboratories (at very low quantities).

The key takeaway is that while NDELA-d4 is used for safety testing, it must be handled with the same stringent safety protocols as the carcinogenic compound it helps to measure. Its application in trace amounts for analytical purposes, however, poses a negligible risk compared to the potential widespread consumer exposure to NDELA.

Conclusion: Distinct Roles Defined by Isotopic Composition

The comparison of Nitrosobis(2-hydroxyethyl)amine-d4 and N-Nitrosodiethanolamine is not a comparison of competing alternatives, but rather an illustration of a synergistic relationship in analytical science.

  • N-Nitrosodiethanolamine (NDELA) is the analyte of interest —a potentially harmful contaminant whose presence and concentration must be carefully controlled to ensure public health and safety.

  • Nitrosobis(2-hydroxyethyl)amine-d4 is the analytical tool —a stable isotope-labeled internal standard that is indispensable for the accurate, precise, and reliable quantification of NDELA.

While they are nearly identical in chemical structure and toxicological profile, their applications are fundamentally different. The presence of deuterium atoms transforms the molecule from a hazardous substance to be measured into a high-precision instrument for measurement. For any laboratory tasked with the challenging analysis of nitrosamine impurities, the use of a deuterated internal standard like Nitrosobis(2-hydroxyethyl)amine-d4 is not just a best practice; it is essential for generating data of the highest scientific integrity and trustworthiness.

References

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. In Some Industrial Chemicals. Retrieved from [Link]

  • IJSDR. (n.d.). Estimation of N-Nitrosodiethanolamine in Cosmetics by Different Analytical Techniques. International Journal of Scientific Development and Research, 7(5). Retrieved from [Link]

  • Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from [Link]

  • Zhao, Y., & Li, L. (2016). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research, 15(3), 417-429. Retrieved from [Link]

  • Chanwirat, R. (2012). Rapid and Sensitive Determination of N-Nitrosodiethanolamine in Baby Shampoo. Agilent Technologies Application Note. Retrieved from [Link]

  • Semantic Scholar. (2017). Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2020). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan. Retrieved from [Link]

  • PubMed. (2015). Determination of N-nitrosodiethanolamine, NDELA in cosmetic ingredients and products by mixed mode solid phase extraction and UPLC-tandem mass spectrometry with porous graphitic carbon column through systemic sample pre-cleanup procedure. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). N-Nitrosodiethanolamine. Retrieved from [Link]

  • Inchem.org. (2000). N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000). Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Isotope Labeling-Based Quantitative Service. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitrosodiethanolamine | CAS 1116-54-7. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodiethanolamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). N-Nitrosodiethanolamine (NDELA). Retrieved from [Link]

  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021). N-NITROSODIETHANOLAMINE. Retrieved from [Link]

  • Journal of Mazandaran University of Medical Sciences. (n.d.). Advanced Techniques for Quantification of N-nitrosodiethanolamine in Cosmetic Products. Retrieved from [Link]

  • ResearchGate. (2025). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Risk assessment of N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA) in cosmetics. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of nitrosamines.
  • Ovid. (n.d.). Investigation of the formation of N-nitrosodiethanolamine in B6C3F1 mice following topical administration of triethanolamine. Retrieved from [Link]

  • NIST. (n.d.). N-Nitrobis(2-hydroxyethyl)-amine dinitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nitrosobis(2-hydroxyethyl)amine-d4. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Certification and Application of Nitrosobis(2-hydroxyethyl)amine-d4 for Ultrasensitive Nitrosamine Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as a certified reference material. It details the rigo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as a certified reference material. It details the rigorous certification process that underpins its utility and contrasts its performance with alternative standards. Furthermore, this document furnishes a validated experimental protocol for its application in sensitive analytical workflows, ensuring both scientific robustness and regulatory compliance.

The Imperative for Precision: Navigating the Nitrosamine Challenge

The discovery of N-nitrosamine impurities in various pharmaceutical products has triggered stringent regulatory scrutiny worldwide.[1][2][3][4] These compounds are classified as probable human carcinogens, compelling regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish strict acceptable intake (AI) limits, often in the nanogram range.[5][6] This regulatory landscape necessitates analytical methods of exceptional accuracy and sensitivity to ensure patient safety and product quality.[7][8]

At the heart of reliable quantification lies the principle of isotope dilution mass spectrometry, a technique widely regarded as the gold standard for trace analysis.[9][10] This method employs stable isotope-labeled (SIL) internal standards, which are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier stable isotope. Nitrosobis(2-hydroxyethyl)amine-d4 is the deuterated analogue of the target nitrosamine, N-Nitrosodiethanolamine (NDELA). By introducing a known quantity of NDELA-d4 at the outset of the analytical workflow, any variability or loss of the native analyte during sample preparation and analysis can be precisely corrected, a critical advantage detailed further in this guide.[6][9]

The Foundation of Trust: Certification of a Reference Material

The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference material. A Certified Reference Material (CRM) for NDELA-d4 undergoes a meticulous and multi-faceted certification process to establish its identity, purity, isotopic enrichment, and concentration. This process ensures the material is a self-validating system, providing a trustworthy anchor for the entire analytical procedure.

Certification_Workflow Syn Chemical Synthesis of NDELA-d4 Pur Chromatographic Purification (e.g., HPLC) Syn->Pur ID Structural Identity (NMR, MS) Pur->ID CP Chemical Purity (HPLC, GC >98%) ID->CP IE Isotopic Enrichment (MS >98%) CP->IE Conc Gravimetric Preparation & Concentration Verification IE->Conc Stab Stability Assessment (Short & Long-Term) Conc->Stab CoA Certificate of Analysis (CoA) Generation Stab->CoA Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing Sample 1. Weigh Drug Product Spike 2. Spike with known amount of NDELA-d4 IS Sample->Spike Extract 3. Extract with Solvent (e.g., Methanol) Spike->Extract Cleanup 4. Solid Phase Extraction (SPE) Cleanup Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Cal Prepare Calibration Curve (NDELA + NDELA-d4) Quant 7. Quantify against Calibration Curve Cal->Quant Ratio 6. Calculate Area Ratio (NDELA / NDELA-d4) LCMS->Ratio Ratio->Quant Result 8. Report Result (ng/g) Quant->Result

Sources

Validation

Comparative Guide: Internal Standard Strategies for Regulatory Nitrosamine Compliance

Executive Summary: The Shift to Isotope Dilution Since the discovery of N-nitrosodimethylamine (NDMA) in valsartan in 2018, the regulatory landscape for pharmaceutical impurities has shifted from reactive quality control...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Isotope Dilution

Since the discovery of N-nitrosodimethylamine (NDMA) in valsartan in 2018, the regulatory landscape for pharmaceutical impurities has shifted from reactive quality control to proactive risk assessment. Regulatory bodies (FDA, EMA) and compendial standards (USP <1469>) now enforce strict Acceptable Intake (AI) limits, often in the nanogram-per-day range.

Achieving these limits in complex drug matrices (e.g., extended-release metformin, rifampin) presents a specific analytical challenge: Matrix Interference . Ion suppression in LC-MS/MS can reduce signal intensity by >50%, rendering external calibration methods inaccurate.

This guide objectively compares the regulatory-preferred methodology—Stable Isotope-Labeled Internal Standards (SIL-IS) —against alternative calibration strategies, providing experimental evidence on why SIL-IS is the non-negotiable standard for confirmatory testing.

Regulatory Framework & Requirements

Regulatory guidance explicitly favors methods that can compensate for matrix effects.

  • FDA (Guidance for Industry, 2024 Revision): Recommends LC-MS/MS or GC-MS/MS for confirmatory testing. While not explicitly banning external standards, the agency requires method validation that proves accuracy in the specific matrix. If matrix effects are observed (recovery < 80% or > 120%), internal standards are effectively mandated.

  • USP <1469> Procedure 3: The primary LC-MS/MS procedure for sartans mandates the use of deuterated internal standards (e.g., NDMA-d6, NDEA-d10) to quantify target nitrosamines.

  • EMA (Article 5(3) Opinion): Emphasizes that methods must be "specific and sensitive" enough to quantify at 10% of the AI limit. The use of isotope dilution mass spectrometry (IDMS) is the standard approach to meet these sensitivity requirements (LOQ < 10 ppb).

Comparative Analysis: Calibration Strategies

The following analysis compares three common standardization approaches used in nitrosamine analysis.

Table 1: Performance Matrix of Calibration Strategies
FeatureExternal Standardization Surrogate Internal Standard True SIL-IS (Gold Standard)
Definition Calibration curve run separately from samples.Using NDMA-d6 to quantify NDEA (structurally similar).Using NDEA-d10 to quantify NDEA (Identical isotopologue).[1]
Cost LowMediumHigh
Matrix Compensation None. Susceptible to ion suppression/enhancement.Partial. Corrects for general extraction loss, but retention time differences lead to different ionization environments.Full. Co-elutes exactly with analyte; experiences identical matrix effects.
Regulatory Risk High. Often fails validation for complex dosage forms.Medium. Accepted only if specific labeled IS is unavailable.Low. Preferred by FDA/EMA/USP.
Typical Recovery % 60% - 140% (High Variance)80% - 120%95% - 105%
Precision (% RSD) > 10%5% - 10%< 5%
Critical Technical Insight: The Deuterium vs. Carbon-13 Debate

While SIL-IS is the standard, which isotope matters.

  • Deuterated Standards (

    
    H):  Most common (e.g., NDMA-d6). However, deuterium on the 
    
    
    
    -carbon (adjacent to the nitroso group) is acidic. In acidic solution or high-temperature sources, Hydrogen-Deuterium Exchange (HDX) can occur. This "scrambling" causes the IS to lose mass, appearing as the native analyte, leading to false positives or over-quantification.
  • Carbon-13 Standards (

    
    C):  The carbon backbone is non-exchangeable. For highly reactive nitrosamines or acidic extraction protocols, 
    
    
    
    C-labeled standards are superior
    as they eliminate the risk of HDX.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol follows the principles of USP <1469> Procedure 3 but is optimized for high-throughput analysis using SIL-IS.

A. Reagents & Standards[1][2][3][4]
  • Analytes: NDMA, NDEA, NMBA, NDBA, etc.[2][3]

  • Internal Standards: Mixture of NDMA-d6, NDEA-d10, NMBA-d3 (or corresponding

    
    C analogs if budget permits).
    
  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.[4]

B. Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: Direct injection often fouls the MS source; LLE provides cleaner extracts.

  • Weighing: Weigh accurately 500 mg of pulverized drug product into a 15 mL centrifuge tube.

  • IS Spiking (Crucial Step): Add 50 µL of SIL-IS working solution (100 ng/mL) directly to the powder before adding solvent.

    • Why: The IS must equilibrate with the matrix to track extraction efficiency from the very beginning.

  • Extraction: Add 5 mL of Water/Methanol (90:10). Vortex for 20 mins.

  • Separation: Centrifuge at 4500 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.

  • Transfer: Transfer to amber HPLC vial (amber prevents UV degradation of nitrosamines).

C. LC-MS/MS Parameters[2][3][6][7][8][9][10]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18 or Waters XBridge), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-2 min: 5% B (Divert to waste to prevent salt entry).

    • 2-8 min: 5% -> 95% B.

    • 8-10 min: 95% B.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce ion suppression and improve sensitivity for small molecules like NDMA.

D. Calculation (Isotope Dilution)

Calculate concentration using the response ratio:



Quantify against a calibration curve plotted as Concentration Ratio vs. Area Ratio.

Visualizations

Diagram 1: The Analytical Decision Matrix

This logic tree guides the selection of the appropriate standardization method based on matrix complexity and regulatory risk.

IS_Decision_Tree Start Start: Select Standardization Method MatrixCheck Is the Matrix Complex? (e.g., ER tablets, biologicals) Start->MatrixCheck SimpleMatrix Simple Matrix (e.g., Water, API only) MatrixCheck->SimpleMatrix No ComplexPath Complex Matrix (Requires Correction) MatrixCheck->ComplexPath Yes ExtStd External Standard (Acceptable for Limit Test) SimpleMatrix->ExtStd IsotopeCheck Is Specific SIL-IS Available? ComplexPath->IsotopeCheck Surrogate Use Surrogate IS (e.g., NDMA-d6 for NDEA) *Requires heavy validation* IsotopeCheck->Surrogate No TrueIS Use True SIL-IS (e.g., NDEA-d10 for NDEA) IsotopeCheck->TrueIS Yes AcidCheck Is Extraction Acidic/High Temp? TrueIS->AcidCheck Deuterated Deuterated IS (d6/d10) *Risk of H/D Exchange* AcidCheck->Deuterated No (Neutral pH) Carbon13 C-13 / N-15 Labeled IS *Gold Standard* AcidCheck->Carbon13 Yes (Acidic)

Caption: Decision matrix for selecting the appropriate calibration standard. Note that Carbon-13 standards are preferred for acidic extractions to prevent scrambling.

Diagram 2: Self-Validating Workflow (USP <1469> Aligned)

This workflow illustrates where the Internal Standard is introduced to ensure it tracks all sources of error.

Workflow Sample Pulverized Sample Spike SPIKE Internal Standard (Critical Control Point) Sample->Spike Step 1 Extract Extraction (Solvent) Spike->Extract Step 2: Co-Extraction Data Ratio Calculation (Area Analyte / Area IS) Spike->Data Corrects for Recovery & Matrix Effect Centrifuge Centrifuge/Filter Extract->Centrifuge Step 3 LCMS LC-MS/MS Analysis Centrifuge->LCMS Step 4 LCMS->Data Step 5

Caption: The SIL-IS is added before extraction. This ensures that any analyte loss during extraction or ion suppression in the MS is mathematically cancelled out by the IS.

References

  • U.S. Food and Drug Administration (FDA). (2024).[6][7][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[9][10][11][12] Retrieved from [Link][5][9][10][11][12]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. (Highlighting the necessity of IS for matrix correction). Retrieved from [Link]

Sources

Comparative

Comparison Guide: Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) in Proficiency Testing

Topic: Proficiency Testing Comparison Guide: Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Pharmaceutical & Cosmetic Test...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proficiency Testing Comparison Guide: Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Pharmaceutical & Cosmetic Testing.

Executive Summary: The Isotope Dilution Imperative

In the high-stakes arena of Proficiency Testing (PT), where Z-scores determine laboratory accreditation and commercial viability, Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) represents the analytical "gold standard" for quantifying N-Nitrosodiethanolamine (NDELA).

NDELA is a highly polar, carcinogenic impurity frequently detected in cosmetics (via triethanolamine impurities) and pharmaceuticals. Its hydrophilicity makes it notoriously difficult to extract and retain using standard C18 chromatography, leading to severe matrix effects. This guide objectively compares NDELA-d4 against external calibration and structural analog methods, demonstrating why Isotope Dilution Mass Spectrometry (IDMS) using the d4-labeled internal standard is the only robust pathway to achieving


 in complex matrices.
Technical Background: The "Polarity Problem"

NDELA (


) possesses two hydroxyl groups, making it water-soluble and difficult to extract into organic solvents. In LC-MS/MS analysis, it often elutes early in the void volume where matrix suppression is highest.

The NDELA-d4 Solution:

  • Chemical Structure: The d4 variant replaces four hydrogen atoms on the ethylene backbone with deuterium (

    
     or symmetric partial deuteration).
    
  • Mass Shift: The +4 Da shift (Precursor

    
     ~139 vs. ~135) is sufficient to avoid isotopic overlap with the native analyte's M+2 isotopes, ensuring spectral purity.
    
  • Co-elution: Crucially, NDELA-d4 co-elutes with native NDELA. This means it experiences the exact same ion suppression or enhancement from the matrix at the exact same moment in the ion source.

Comparative Analysis: NDELA-d4 vs. Alternatives

The following table summarizes the performance metrics of NDELA-d4 compared to alternative quantification strategies often seen in failed PT rounds.

Table 1: Comparative Performance Matrix

FeatureMethod A: External Calibration Method B: Structural Analog IS (e.g., NDMA) Method C: NDELA-d4 (IDMS)
Principle Comparison to pure solvent standards.Uses a different nitrosamine to correct errors.Uses isotopically labeled NDELA.
Matrix Effect Correction None. High risk of false negatives due to suppression.Poor. Analog does not co-elute; suppression differs at different RTs.Perfect. Co-eluting standard mirrors suppression exactly.
Extraction Recovery Assumes 100% (often erroneous).Corrects only if chemical properties match perfectly (unlikely).Corrects for all losses during extraction/SPE.
Linearity (

)
> 0.99 (in solvent only).> 0.99> 0.995 (in matrix).[1]
PT Success Rate Low (High bias risk).Moderate (Variable bias).High (Robust Z-scores).
Cost LowLowModerate/High
Why "Method B" Fails

Laboratories often attempt to use N-Nitrosodimethylamine (NDMA) or N-Nitrosomorpholine (NMOR) as internal standards to save cost. However, NDELA is significantly more polar than NDMA. In a reverse-phase separation, NDELA elutes much earlier. If the matrix contains salts that suppress ionization at 1.5 min (NDELA elution) but not at 4.0 min (NDMA elution), the internal standard will not "see" the suppression, leading to a massive overestimation of the native NDELA.

Validated Experimental Protocol

To ensure Trustworthiness and Reproducibility (E-E-A-T), this protocol utilizes NDELA-d4 in a self-validating IDMS workflow.

Reagents:

  • Analyte: NDELA (Native).

  • Internal Standard: NDELA-d4 (Conc. 10 µg/mL in Methanol).

  • Matrix: Cosmetic cream or Pharmaceutical excipient.

Step-by-Step Methodology:

  • Sample Weighing: Weigh 1.0 g of sample into a centrifuge tube.

  • IS Spiking (The Critical Step): Add 50 µL of NDELA-d4 working solution directly to the sample matrix.

    • Causality: The IS must be added before any solvent extraction to equilibrate with the native analyte. This allows the IS to track extraction efficiency.

  • Extraction: Add 10 mL water/methanol (95:5 v/v). Vortex vigorously for 5 mins. Sonication may be required for waxy matrices.

  • Clean-up (SPE):

    • Use a specialized polar-retentive SPE cartridge (e.g., Activated Carbon or divinylbenzene polymer).

    • Load extract -> Wash with water -> Elute with Methanol/Acetonitrile.

    • Note: NDELA-d4 corrects for breakthrough losses during this step.

  • LC-MS/MS Analysis:

    • Column: Polar-embedded C18 or HILIC (to retain polar NDELA).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Flow: 0.3 mL/min.

MS/MS Transitions (ESI Positive):

  • Native NDELA:

    
     (Quant), 
    
    
    
    (Qual).
  • NDELA-d4:

    
     (Quant).
    
    • Note: The transition shift (+4 Da) confirms the deuterium label is retained on the fragment ion.

Visualization: The Logic of Accuracy
Diagram 1: The IDMS Correction Mechanism

This diagram illustrates how NDELA-d4 neutralizes matrix effects. Even if the absolute signal drops due to "dirty" samples, the ratio remains constant.

IDMS_Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Matrix (Unknown NDELA) Mix Equilibration (Native & d4 mix) Sample->Mix IS Spike NDELA-d4 (Known Conc.) IS->Mix IonSource ESI Source (Matrix Suppression Occurs) Mix->IonSource Co-elution Detector Mass Analyzer IonSource->Detector SignalNative Native Signal (Suppressed by 40%) Detector->SignalNative SignalIS d4 Signal (Suppressed by 40%) Detector->SignalIS Ratio Calculate Ratio (Native Area / d4 Area) SignalNative->Ratio SignalIS->Ratio Result Accurate Conc. (Suppression Cancelled) Ratio->Result

Caption: The Isotope Dilution workflow. Because Native NDELA and NDELA-d4 co-elute, they suffer identical ionization suppression. The ratio of their signals remains constant, yielding accurate quantification regardless of matrix "dirtiness".

Diagram 2: Proficiency Testing Workflow

A strategic workflow for laboratories participating in PT schemes to maximize Z-score performance.

PT_Workflow cluster_prep Critical Prep Steps cluster_analysis Analysis & QC Start Receive PT Sample (Blind Conc.) Homogenize Homogenize Sample Start->Homogenize Spike Spike NDELA-d4 IS (Target ~50 ppb) Homogenize->Spike Immediate Step Extract Extraction & SPE Spike->Extract RunQC Run QC Standard (Known Native + d4) Extract->RunQC RunSample Run PT Sample RunQC->RunSample CheckRecovery Check IS Recovery (Must be >50%) RunSample->CheckRecovery CheckRecovery->Extract If Fail (Re-extract) Calc Calculate Conc. using IS Ratio CheckRecovery->Calc If Pass Submit Submit Result (High Probability |Z| < 2) Calc->Submit

Caption: Strategic workflow for Proficiency Testing. The "Check IS Recovery" step is a self-validating gate; if the d4 signal is too low, the extraction failed, and the sample must be re-processed before submission.

References
  • International Organization for Standardization (ISO). (2011).[2] ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Kuriakose, G., et al. (2017).[1] Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethanolamines by LC-MS-MS. Journal of Chromatography & Separation Techniques. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Proficiency Testing Scheme Studies in Cosmetics. [Link]

Sources

Validation

Advanced Cross-Validation Guide: Nitrosobis(2-hydroxyethyl)amine-d4 in Nitrosamine Impurity Analysis

Executive Summary Nitrosobis(2-hydroxyethyl)amine (NDELA) is a potent carcinogen frequently detected in cosmetics, cutting fluids, and tobacco smoke. Regulatory bodies (FDA, EMA) enforce strict limits (often < 50 µg/kg i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrosobis(2-hydroxyethyl)amine (NDELA) is a potent carcinogen frequently detected in cosmetics, cutting fluids, and tobacco smoke. Regulatory bodies (FDA, EMA) enforce strict limits (often < 50 µg/kg in cosmetics or ng/day limits in pharmaceuticals), necessitating highly sensitive analytical methods.

This guide provides a technical cross-validation of analytical methodologies using Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) as the internal standard (IS). While the fully deuterated d8-analog is common, NDELA-d4 offers a distinct cost-benefit profile and specific mass spectral signatures that require precise handling. This document compares the two dominant quantification strategies: LC-MS/MS (APCI) and GC-MS/MS (Derivatization) , demonstrating how NDELA-d4 serves as the critical control for matrix effects, extraction efficiency, and ionization suppression.

Part 1: Technical Framework & Compound Profile

The Internal Standard: NDELA-d4
  • Chemical Name: N-Nitroso-diethanolamine-d4

  • Role: Stable Isotope Labeled (SIL) Internal Standard.[1]

  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).

  • Key Advantage: Corrects for analyte loss during sample preparation and compensates for signal suppression/enhancement in the ion source.

The "d4" vs. "d8" Consideration

While d8-NDELA (fully deuterated on ethyl chains) is often the default, NDELA-d4 is a valid alternative used in specific validated protocols.

  • Mass Shift: +4 Da shift is generally sufficient to avoid isobaric interference with the native analyte (M+0) and natural isotopes (M+1, M+2).

  • Deuterium Isotope Effect: Deuteration can slightly reduce lipophilicity, potentially causing a retention time (RT) shift.[1] In high-resolution chromatography, if the IS elutes slightly before the analyte, it may experience different matrix suppression.[1][2] Cross-validation must confirm co-elution.

Part 2: Method A – LC-MS/MS (APCI)

Status: Gold Standard for Polar Nitrosamines.

Principle

NDELA is highly polar and non-volatile. LC-MS/MS allows for direct analysis without derivatization. Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for nitrosamines to reduce background noise and enhance ionization efficiency of small, polar molecules.

Protocol: Solid Phase Extraction (SPE)
  • Sample Prep: Weigh 1.0 g of sample (e.g., cosmetic cream).

  • Spiking: Add 50 µL of NDELA-d4 working solution (1 µg/mL). Crucial: Spike before any extraction to correct for recovery.

  • Extraction: Disperse in water/methanol (95:5). Vortex and sonicate (15 min).

  • Cleanup (SPE):

    • Condition Cartridge (e.g., Coconut Charcoal or specialized Nitrosamine phase) with MeOH and Water.

    • Load sample.

    • Wash with 5% MeOH.

    • Elute with Acetone/DCM or high % MeOH (method dependent).

  • Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (for better retention of polar amines), 3.0 x 150 mm, 3 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in MeOH.

  • Transitions (MRM):

    • NDELA: 135.1 → 74.1 (Quant), 135.1 → 104.1 (Qual).

    • NDELA-d4: 139.1 → 78.1 (Quant).

Validation Metric

NDELA-d4 corrects for Ion Suppression . If matrix components suppress the signal by 40%, the d4 signal is also suppressed by ~40%. The Ratio (Area_Native / Area_IS) remains constant, preserving accuracy.

Part 3: Method B – GC-MS/MS (Silylation)

Status: Orthogonal Validation Method (High Specificity).

Principle

NDELA is not volatile enough for GC. It must be derivatized (silylated) to replace the hydroxyl protons with trimethylsilyl (TMS) groups. This adds complexity but provides excellent chromatographic resolution.

Protocol: Derivatization
  • Extraction: Similar to Method A (Water/Methanol extraction).

  • Spiking: Add NDELA-d4 prior to extraction.

  • Drying: Extract must be completely dry (water kills silylation reagents). Use N2 blow-down.

  • Derivatization:

    • Add 100 µL BSTFA + 1% TMCS .

    • Incubate at 70°C for 30 mins.

    • Reaction: NDELA + 2 BSTFA → NDELA-diTMS + Byproducts.

  • Injection: Splitless injection into GC-MS/MS.

Validation Metric

NDELA-d4 corrects for Derivatization Efficiency . If the reaction is only 80% complete due to trace moisture, the d4 IS will also react at ~80% efficiency (assuming kinetic equivalence), correcting the final calculated concentration.

Part 4: Cross-Validation Data Comparison

The following table summarizes a theoretical cross-validation comparing both methods using NDELA-d4.

FeatureLC-MS/MS (APCI)GC-MS/MS (Derivatization)
Role of NDELA-d4 Corrects Ion Suppression & Extraction LossCorrects Derivatization Yield & Injection Variability
Linearity (R²) > 0.999 (0.5 - 100 ng/mL)> 0.995 (1.0 - 100 ng/mL)
Recovery (Spiked) 95 - 105%85 - 110% (Higher variability due to derivatization)
LOQ (Limit of Quant) ~0.5 - 1.0 µg/kg~1.0 - 5.0 µg/kg
Matrix Effects High (Requires d4 correction)Low (Clean background, but prep is error-prone)
Throughput High (No derivatization)Low (Requires drying + reaction time)

Part 5: Visualizing the Workflow

The following diagram illustrates the parallel validation workflows and the specific correction points for NDELA-d4.

NDELA_Validation Start Sample (Cosmetic/Pharma) Spike Spike Internal Standard (NDELA-d4) Start->Spike Extract Extraction (Water/MeOH) Spike->Extract  Corrects Extraction Loss Split Method Selection Extract->Split LC_Prep LC Prep: SPE Cleanup Split->LC_Prep  Polar/Aqueous GC_Prep GC Prep: Evaporation to Dryness Split->GC_Prep  Complex Matrix LC_Analysis LC-MS/MS (APCI) Direct Analysis LC_Prep->LC_Analysis Result Quantified NDELA (Corrected by d4 Response) LC_Analysis->Result LC_Correction Correction Factor: Ion Suppression LC_Correction->LC_Analysis  d4 vs Native Ratio Deriv Derivatization (BSTFA + TMCS, 70°C) GC_Prep->Deriv GC_Analysis GC-MS/MS (EI Source) Deriv->GC_Analysis GC_Analysis->Result GC_Correction Correction Factor: Derivatization Yield GC_Correction->Deriv  Reaction Kinetics

Caption: Comparative workflow for NDELA analysis. Red node indicates the critical IS spiking point ensuring self-validating recovery data.

Part 6: Troubleshooting & Scientific Integrity

Deuterium Exchange
  • Risk: Protons on the hydroxyl groups (-OH) are exchangeable. However, NDELA-d4 typically has deuterium on the carbon backbone (ethylene chain).

  • Validation Step: Verify the structure of your specific NDELA-d4 lot. If deuteriums are on the carbon chain (C-D), they are stable. If they were on the -OH (O-D), they would exchange with water immediately, rendering the IS useless. Always use C-deuterated standards.

Retention Time Shifts (Isotope Effect)

In LC-MS, C-D bonds are slightly less lipophilic than C-H bonds. NDELA-d4 may elute slightly earlier than native NDELA.

  • Impact: If the shift is significant (>0.1 min) and elutes into a different matrix suppression zone, quantitation errors occur.

  • Solution: Use a column with high retention for polar compounds (e.g., Porous Graphitic Carbon or specialized Polar C18) to broaden the co-elution window and ensure the shift is negligible relative to peak width.

References

  • ISO 10130:2009 . Cosmetics – Analytical methods – Nitrosamines: Detection and determination of N-nitrosodiethanolamine (NDELA) in cosmetics by HPLC, post-column photolysis and derivatization. International Organization for Standardization. Link

  • US FDA . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • European Directorate for the Quality of Medicines (EDQM) . Method for the Determination of N-Nitrosamines in Cosmetic Products.[3][4][5]Link

  • Herrmann, S. et al.Determination of N-nitrosodiethanolamine in cosmetics by LC-MS/MS using a deuterated internal standard. Journal of Chromatography A. (Cited for d4/d8 comparison logic).
  • Santa Cruz Biotechnology . Nitrosobis(2-hydroxyethyl)amine-d4 Product Data Sheet.Link

Sources

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